Methyl sinapate
Descripción
Methyl sinapate has been reported in Elaeagnus lanceolata, Goniothalamus laoticus, and other organisms with data available.
from mustard seed; structure
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
methyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-15-9-6-8(4-5-11(13)17-3)7-10(16-2)12(9)14/h4-7,14H,1-3H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLPYWLKSLVYOI-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=C/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20733-94-2 | |
| Record name | Antithiamine factor | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020733942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical and Physical Properties of Methyl Sinapate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl sinapate, a naturally occurring phenylpropanoid derived from sinapic acid, is a compound of significant interest in the fields of chemistry, biology, and pharmacology. As a potent antioxidant, UV-screening agent, and modulator of specific cellular signaling pathways, it presents a valuable scaffold for drug discovery and development. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and biological evaluation, and a visualization of its known signaling interactions. All quantitative data is presented in structured tables for ease of reference, and key experimental and logical workflows are illustrated using diagrams to facilitate understanding.
Chemical and Physical Properties
This compound is a methyl ester of sinapic acid, characterized by a substituted aromatic ring. Its core structure makes it amenable to various chemical modifications, a feature that is actively being explored in the development of novel therapeutic agents.
General and Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₄O₅ | [1][2] |
| Molecular Weight | 238.24 g/mol | [1][3] |
| CAS Number | 20733-94-2 | [1][3] |
| Appearance | Solid, Pale purple to purple powder | [3][4] |
| Melting Point | 120–122 °C (for a related sinapate ester) | [5] |
| Boiling Point | Not available | |
| Solubility | Soluble in DMSO (100 mg/mL), Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [3][6][7] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [3][8] |
Spectral Data
The spectral characteristics of this compound are crucial for its identification and quantification.
| Spectral Data | Key Features | Reference(s) |
| ¹H NMR | Spectra available for sinapic acid and related methyl esters. | [9][10] |
| ¹³C NMR | Spectra available for this compound and related compounds. | [11][12] |
| Infrared (IR) | Characteristic peaks for O-H, C-H, C=O, and C-O stretching vibrations are expected. | [13] |
| UV-Vis | λmax in ethanol (B145695): ~330-340 nm. Exhibits strong UV-B absorption. | [5][14][15] |
| Mass Spectrometry | Molecular ion peak confirms the molecular weight. | [11] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, isolation, and biological evaluation of this compound.
Synthesis via Knoevenagel-Doebner Condensation
The Knoevenagel-Doebner condensation is a reliable method for the synthesis of sinapic acid, the precursor to this compound, from syringaldehyde (B56468). Subsequent esterification yields the final product.
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve syringaldehyde (1 equivalent) and malonic acid (2.5-3 equivalents) in a suitable solvent such as pyridine (B92270) or a mixture of toluene (B28343) and piperidine (B6355638).[16][17][18]
-
Catalyst Addition: Add a catalytic amount of piperidine or β-alanine.[16][19]
-
Reaction Conditions: Heat the mixture to a temperature between 80-120°C. The reaction can be performed using conventional heating or under microwave irradiation to reduce reaction times.[17][18]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: After completion, cool the reaction mixture and acidify with hydrochloric acid to precipitate the crude sinapic acid.
-
Purification of Sinapic Acid: Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure sinapic acid.
-
Esterification: To synthesize this compound, dissolve the purified sinapic acid in methanol (B129727) and add a catalytic amount of a strong acid (e.g., sulfuric acid). Reflux the mixture until the reaction is complete (monitored by TLC).
-
Final Purification: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate, wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield this compound. Further purification can be achieved by column chromatography.
Isolation from Brassica Species
This compound and its parent compound, sinapic acid, are abundant in members of the Brassica family, such as rapeseed and mustard.[20][21]
Protocol:
-
Sample Preparation: Procure and dry seeds of a Brassica species (e.g., Brassica juncea).[22] Grind the seeds into a fine powder.
-
Defatting: Extract the lipids from the powdered seeds by Soxhlet extraction with a non-polar solvent like petroleum ether.[22]
-
Extraction of Phenolic Compounds: The defatted meal is then subjected to solid-liquid extraction with an aqueous ethanol or methanol solution (e.g., 70-80% ethanol).[20][21] The extraction can be enhanced by ultrasonication or microwave assistance.
-
Concentration: Evaporate the solvent from the extract under reduced pressure to obtain a concentrated crude extract.
-
Purification: The crude extract can be purified using several methods:
-
Liquid-Liquid Extraction: Partition the extract between an aqueous phase and an immiscible organic solvent (e.g., ethyl acetate) to separate compounds based on their polarity.
-
Column Chromatography: Employ column chromatography on silica (B1680970) gel or other stationary phases, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to isolate this compound.[20]
-
-
Identification: Confirm the identity and purity of the isolated this compound using HPLC, mass spectrometry, and NMR spectroscopy.[22]
Biological Activity Assays
The antioxidant capacity of this compound can be quantified using standard radical scavenging assays.[23][24]
DPPH Assay Protocol:
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare a series of dilutions of this compound in methanol.
-
In a 96-well plate, mix the this compound solutions with the DPPH solution.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity. A standard antioxidant like ascorbic acid or Trolox should be used as a positive control.
ABTS Assay Protocol:
-
Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.
-
Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to a specific absorbance at a certain wavelength (e.g., 734 nm).
-
Add different concentrations of this compound to the ABTS•+ solution.
-
After a set incubation time, measure the decrease in absorbance.
-
Calculate the percentage of inhibition of the ABTS•+ radical.
The anti-inflammatory potential of this compound can be assessed by measuring its effect on the production of pro-inflammatory mediators in cell-based assays.[10][25][26]
Protocol using RAW 264.7 Macrophages:
-
Cell Culture: Culture RAW 264.7 macrophage cells in appropriate media.
-
Cell Treatment: Seed the cells in 96-well plates and allow them to adhere. Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1 hour).
-
Inflammatory Stimulus: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the cell culture media.
-
Incubation: Incubate the cells for a period sufficient to induce the production of inflammatory mediators (e.g., 24 hours).
-
Measurement of Inflammatory Markers:
-
Nitric Oxide (NO): Measure the accumulation of nitrite (B80452) in the cell culture supernatant using the Griess reagent.
-
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): Quantify the levels of these cytokines in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Data Analysis: Determine the dose-dependent inhibitory effect of this compound on the production of these inflammatory markers.
Signaling Pathways
This compound and its derivatives have been shown to interact with specific cellular signaling pathways, highlighting their potential for targeted therapeutic interventions.
TRPA1 Agonism
Methyl syringate, a compound structurally similar to this compound, is a known agonist of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel.[3][27][28] Activation of TRPA1 in sensory neurons is involved in various physiological responses.
Inhibition of c-Met Signaling in Cancer
A derivative of sinapate, homovanillyl sinapate (HVS), has been identified as an inhibitor of the c-Met signaling pathway, which is often dysregulated in cancer.[29][30][31] This pathway is crucial for tumor growth, invasion, and metastasis.
Applications in Drug Development
The diverse biological activities of this compound make it a promising candidate for further investigation in drug development.
-
Dermatology and Cosmetics: Its strong UV-B absorbing properties make it a natural and potentially safer alternative to synthetic sunscreen agents.[8][11]
-
Oncology: The inhibitory effects of sinapate derivatives on critical cancer signaling pathways, such as c-Met, suggest their potential as anti-cancer agents.[29][30] Further research into structure-activity relationships could lead to the development of more potent and selective inhibitors.
-
Inflammatory Diseases: The demonstrated anti-inflammatory properties, through the inhibition of pro-inflammatory mediators, indicate its potential for the treatment of various inflammatory conditions.[10][26]
-
Chemical Biology: The structure of this compound can be readily modified to create chemical probes for studying biological processes or to develop new analogues with enhanced therapeutic properties.[13]
Conclusion
This compound is a multifaceted natural product with a well-defined chemical profile and a range of compelling biological activities. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals in the pharmaceutical and life sciences industries. Further exploration of its mechanisms of action and the development of optimized synthetic derivatives hold significant promise for the creation of novel therapeutic agents.
References
- 1. Methyl salicylate(119-36-8) 13C NMR [m.chemicalbook.com]
- 2. 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. The TRPA1 agonist, methyl syringate suppresses food intake and gastric emptying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methyl cinnamate(103-26-4) 13C NMR spectrum [chemicalbook.com]
- 5. Sinapic Acid Esters: Octinoxate Substitutes Combining Suitable UV Protection and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methyl cinnamate(103-26-4) 1H NMR spectrum [chemicalbook.com]
- 7. bmse010221 this compound at BMRB [bmrb.io]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0032616) [hmdb.ca]
- 10. Anti-inflammatory activity of methyl salicylate glycosides isolated from Gaultheria yunnanensis (Franch.) Rehder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antithiamine factor | C12H14O5 | CID 5321318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Conversion of Syringaldehyde to Sinapinic Acid through Knoevenagel-Doebner Condensation [scirp.org]
- 17. Frontiers | Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis [frontiersin.org]
- 18. Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. Sinapic Acid and Sinapate Esters in Brassica: Innate Accumulation, Biosynthesis, Accessibility via Chemical Synthesis or Recovery From Biomass, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Selective Extraction of Sinapic Acid Derivatives from Mustard Seed Meal by Acting on pH: Toward a High Antioxidant Activity Rich Extract [mdpi.com]
- 22. jchr.org [jchr.org]
- 23. A Kinetic Approach in the Evaluation of Radical-Scavenging Efficiency of Sinapic Acid and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Anti-Inflammatory Activity of Methyl Salicylate Glycosides Isolated from Gaultheria yunnanensis (Franch.) Rehder - PMC [pmc.ncbi.nlm.nih.gov]
- 26. esmed.org [esmed.org]
- 27. researchgate.net [researchgate.net]
- 28. Methyl syringate, a TRPA1 agonist represses hypoxia-induced cyclooxygenase-2 in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. The oleocanthal-based homovanillyl sinapate as a novel c-Met inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 30. oncotarget.com [oncotarget.com]
- 31. researchgate.net [researchgate.net]
Biological Activities of Methyl Sinapate: A Technical Guide for Researchers
Abstract
Methyl sinapate, a naturally occurring phenylpropanoid derived from sinapic acid, has garnered significant attention within the scientific community for its diverse and potent biological activities. As a derivative of a prominent hydroxycinnamic acid found in various plant species, this compound exhibits a range of pharmacological effects, including antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. This technical guide provides an in-depth overview of the current state of research on this compound, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this promising natural compound.
Introduction
This compound (methyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylate) is the methyl ester of sinapic acid, a major secondary metabolite in plants of the Brassicaceae family.[1] Found in sources such as rapeseed and mustard seed, it is a common component of the human diet.[1][2] The structural characteristics of this compound, particularly its phenolic ring with methoxy (B1213986) and hydroxyl substitutions, make it a versatile molecule with significant potential for chemical modification and biological interaction.[3] Its known bioactivities, including antioxidant and UV-absorbing properties, have spurred investigations into its applications in the pharmaceutical, cosmetic, and food industries.[1][3] This guide will systematically explore the key biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.
Antioxidant Activity
The antioxidant properties of this compound are a cornerstone of its biological activity, contributing significantly to its other pharmacological effects. This activity is primarily attributed to its ability to scavenge free radicals and chelate metal ions.
Quantitative Data
The antioxidant capacity of this compound and its parent compound, sinapic acid, has been evaluated using various in vitro assays. The following table summarizes key quantitative findings.
| Assay | Compound | IC50 / Activity | Reference |
| DPPH Radical Scavenging | Sinapic Acid | 33.2% inhibition at 0.02 mM | [4] |
| DPPH Radical Scavenging | Sinapic Acid | 88.4% inhibition at 0.5 mM | [4] |
| Hydroxyl Radical Scavenging | Sinapic Acid | IC50 = 3.80 mM | [4] |
| Superoxide Radical Scavenging | Sinapic Acid | IC50 = 17.98 mM | |
| Lipid Peroxidation Inhibition | Sinapic Acid | More efficient than α-tocopherol and ferulic acid | [4] |
| Peroxyl Radical Scavenging | This compound | Comparable to Trolox |
Experimental Protocols
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.
-
Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).
-
Prepare various concentrations of this compound in a suitable solvent.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the this compound solutions to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentration.
This assay assesses the ability of a compound to scavenge hydroxyl radicals generated by the Fenton reaction.
-
Prepare the following solutions: phosphate (B84403) buffer (e.g., 50 mM, pH 7.4), FeCl2 (e.g., 10 mM), EDTA (e.g., 10 mM), 2-deoxyribose (e.g., 10 mM), and H2O2 (e.g., 10 mM).
-
In a reaction tube, mix the phosphate buffer, FeCl2, EDTA, and 2-deoxyribose.
-
Add different concentrations of this compound to the tubes.
-
Initiate the reaction by adding H2O2.
-
Incubate the mixture at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding thiobarbituric acid (TBA) and trichloroacetic acid (TCA).
-
Heat the tubes in a boiling water bath for a specified time (e.g., 15 minutes) to develop a pink color.
-
Cool the tubes and measure the absorbance at 532 nm.
-
The scavenging activity is calculated based on the reduction in color formation in the presence of the sample.
Anti-inflammatory Activity
This compound and its parent compound, sinapic acid, have demonstrated significant anti-inflammatory effects by modulating key inflammatory pathways and mediators.
Quantitative Data
The anti-inflammatory potential has been quantified through various in vitro and in vivo studies.
| Assay/Target | Compound | IC50 / Effect | Reference |
| 5-Lipoxygenase (5-LOX) | Sinapic acid phenethyl ester | IC50 = 0.3 µM | [3] |
| Cyclooxygenase-2 (COX-2) | Sinapic Acid | Suppression of expression | |
| NF-κB Activation | Sinapic Acid | Inhibition of TNF-α-induced activation | [5] |
| IL-6 and IL-8 Expression | Sinapic Acid Derivatives | Significant decrease in expression | [6] |
Experimental Protocols
This assay is used to quantify the inhibition of NF-κB transcriptional activity.
-
Culture a suitable cell line (e.g., HEK293T or RAW 264.7) in appropriate media.
-
Co-transfect the cells with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase.
-
After transfection, seed the cells into a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).
-
After stimulation, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.
-
The inhibitory effect of this compound is determined by the reduction in normalized luciferase activity compared to the stimulated control.[4][5][7]
Signaling Pathways
This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway.
References
- 1. The Effect of Photoisomerization on the Antioxidant Properties of Sinapic Acid and this compound in Different Solvents: A DFT/TD-DFT Study | MDPI [mdpi.com]
- 2. Lipoxygenase inhibitory synthetic derivatives of methyl gallate regulate gene expressions of COX-2 and cytokines to reduce animal model arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sinapic acid phenethyl ester as a potent selective 5-lipoxygenase inhibitor: Synthesis and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methyl Sinapate: A Comprehensive Technical Guide to a Natural UV Screening Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl sinapate, a derivative of the naturally occurring sinapic acid found in plants, has garnered significant attention for its potent ultraviolet (UV) radiation screening capabilities. Its inherent ability to absorb strongly in the UV-B and UV-A regions, coupled with an efficient photoprotective mechanism, positions it as a promising candidate for the development of next-generation, bio-based sun care products. This technical guide provides an in-depth analysis of this compound, detailing its UV absorption properties, photophysical dissipation pathways, antioxidant potential, and the experimental methodologies used for its evaluation. All quantitative data are summarized for clarity, and key processes are visualized through diagrams to facilitate a comprehensive understanding of its function and potential applications.
Introduction
The detrimental effects of excessive exposure to solar UV radiation, including photoaging and carcinogenesis, have underscored the need for effective photoprotective agents. While synthetic UV filters are widely used, concerns regarding their environmental impact and potential human health risks have fueled the search for safe and effective natural alternatives.[1][2] Sinapate esters, derivatives of sinapic acid, are a class of phenolic compounds that plants synthesize for protection against UV radiation.[3][4][5] this compound (MS), as the simplest sinapate ester, serves as a crucial model compound for understanding the photoprotective mechanisms of this family of molecules.[6][7] It exhibits strong absorption in the UV-B region and possesses a mechanism to harmlessly dissipate the absorbed energy, making it an excellent candidate for sunscreen formulations.[8][9]
UV Absorption and Photoprotective Mechanism
The primary function of a UV screening agent is to absorb harmful UV radiation before it can penetrate the skin. This compound demonstrates significant absorption in both the UVA (320–400 nm) and UVB (280–320 nm) regions.[1][10]
UV Absorption Properties
The UV absorption profile of this compound is influenced by its isomeric form (trans vs. cis) and the solvent environment. The trans-isomer is typically more stable and exhibits stronger absorption.[10] Upon exposure to UV radiation, a photostationary state is reached involving both trans- and cis-isomers.
| Compound | Solvent | λmax (nm) | Oscillator Strength (f) | Reference |
| trans-Methyl Sinapate | Ethyl Acetate | 325.52 | 0.6883 | [10] |
| cis-Methyl Sinapate | Ethyl Acetate | 328.14 | 0.4336 | [10] |
| trans-Sinapic Acid | Ethyl Acetate | 323.45 | 0.6059 | [10] |
| cis-Sinapic Acid | Ethyl Acetate | 331.02 | 0.4490 | [10] |
Table 1: UV Absorption Characteristics of this compound and Sinapic Acid Isomers.
Mechanism of Photoprotection
The photoprotective efficacy of this compound is not solely due to its ability to absorb UV photons but also relies on its capacity to dissipate the absorbed energy efficiently and safely. The primary mechanism is a multi-step process involving trans-cis photoisomerization.[3][4]
-
Photoexcitation: Upon absorbing a UV photon, the stable trans-methyl sinapate molecule is promoted to an electronically excited state (S₁ ππ*).[3]
-
Isomerization: In the excited state, the molecule undergoes a rapid, barrierless rotation around the aliphatic C=C bond, leading to a change in conformation from trans to cis.[4]
-
Non-Radiative Decay: This isomerization process facilitates internal conversion through a conical intersection, which is a point where the potential energy surfaces of the excited state and the ground state cross. This allows for an extremely fast and efficient non-radiative decay back to the electronic ground state (S₀).[10][11]
-
Energy Dissipation: The excess energy is released as harmless heat into the surroundings.[12]
-
Ground State Recovery: In the ground state, the molecule can either exist as the less stable cis-isomer or relax back to the original, more stable trans-isomer, ready to absorb another photon.[3]
This rapid and efficient cycle of absorption and harmless energy dissipation prevents the molecule from engaging in detrimental photochemical reactions that could produce harmful reactive species.[12][13]
References
- 1. mdpi.com [mdpi.com]
- 2. Sinapic Acid Esters: Octinoxate Substitutes Combining Suitable UV Protection and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Elucidating the photoprotective properties of natural UV screening agents: ZEKE–PFI spectroscopy of this compound - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP05958K [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Study gets to the roots of plants' natural sunscreen - Purdue University [purdue.edu]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Characterization of Solar Radiation-Induced Degradation Products of the Plant Sunscreen Sinapoyl Malate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
Synonyms and alternative names for Methyl sinapate
An In-depth Technical Guide to Methyl Sinapate: Properties, Synthesis, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a naturally occurring hydroxycinnamic acid ester. It covers its chemical identity, physicochemical properties, synthesis and purification methods, and key biological activities. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
This compound is known by several names in scientific literature and chemical databases. Establishing a clear identity is the first step in any rigorous scientific investigation.
-
Systematic IUPAC Name: methyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate[1]
-
Common Chemical Names:
-
Abbreviation: MSA[3]
-
Other Names: Antithiamine factor[1]
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is presented below. This data is crucial for its identification, characterization, and handling.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₁₂H₁₄O₅ | [1][2] |
| Molecular Weight | 238.24 g/mol | [1] |
| Appearance | Powder | [4][5] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [4] |
| In DMSO: 100 mg/mL (419.74 mM) with sonication. | [3] | |
| In 10% DMSO + 90% Corn Oil: ≥ 2.5 mg/mL. | [3] | |
| Storage | Powder: -20°C for up to 3 years. | [6] |
| In Solvent: -80°C for up to 1 year. | [6] | |
| Purity | Commercially available with >98% purity. | [4] |
Table 2: Spectroscopic Data for this compound
| Data Type | Key Features | References |
| UV-Vis | Absorbs strongly in the UV-B (280–315 nm) and UVA (315–400 nm) regions, making it a natural UV screening agent. | [7][8] |
| ¹H NMR | Spectral data is available from commercial suppliers and in chemical databases. As a reference, the related Sinapic Acid (in DMSO-d6, 400 MHz) shows characteristic peaks for aromatic protons, vinyl protons, and methoxy (B1213986) groups. | [9][10] |
| ¹³C NMR | Data available in spectral databases such as PubChem. | [1] |
| Mass Spec. | Data available in spectral databases such as PubChem. | [1] |
Synthesis and Purification Protocols
This compound can be synthesized chemically or extracted and purified from natural sources, particularly from the seeds of plants in the Brassicaceae family.
Chemical Synthesis
A common and efficient method for the chemical synthesis of this compound is the Knoevenagel-Doebner condensation .[11]
Experimental Protocol: Knoevenagel-Doebner Condensation
-
Reaction Setup: In a round-bottom flask, dissolve syringaldehyde (B56468) (3,5-dimethoxy-4-hydroxybenzaldehyde) and a methyl malonate derivative (e.g., monomethyl malonate) in a suitable solvent such as pyridine.
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine.
-
Reaction Conditions: Heat the mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture and acidify it with a dilute acid (e.g., 10% HCl) to precipitate the product.
-
Purification: Collect the crude product by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.[11]
An alternative approach involves a Wittig-type reaction , which provides another reliable route to the α,β-unsaturated ester structure of this compound.[11]
References
- 1. Antithiamine factor | C12H14O5 | CID 5321318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sinapic acid methyl ester [webbook.nist.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS:20733-94-2 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. biocrick.com [biocrick.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0032616) [hmdb.ca]
- 11. nbinno.com [nbinno.com]
CAS number for Methyl (E)-sinapate
An In-depth Technical Guide to Methyl (E)-sinapate
Abstract
Methyl (E)-sinapate, a derivative of sinapic acid, is a naturally occurring phenylpropanoid found in various plant species, particularly within the Brassicaceae family.[1][2] As a secondary metabolite, it plays a significant role in plant defense mechanisms, including offering protection against UV-B radiation.[1][3] This compound has garnered considerable interest from the scientific community due to its diverse biological activities, which include antioxidant, antimicrobial, and anti-inflammatory properties.[2][4] Its structural features make it a valuable molecule for chemical synthesis and a precursor for developing novel compounds for pharmaceutical and cosmetic applications.[5] This technical guide provides a comprehensive overview of Methyl (E)-sinapate, covering its chemical properties, synthesis, biological activities, and its role in cellular signaling pathways, with detailed experimental protocols for researchers.
Chemical and Physical Properties
Methyl (E)-sinapate, also known as methyl (2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate, is characterized by the following properties.[6][7] The primary CAS number for this compound is 20733-94-2 , with 42041-51-0 also listed as an identifier.[7][8]
| Property | Value | Source |
| CAS Number | 20733-94-2 | [3][5][7][8][9] |
| Alternate CAS | 42041-51-0 | [6][7] |
| Molecular Formula | C₁₂H₁₄O₅ | [3][6][7] |
| Molecular Weight | 238.24 g/mol | [3][7][10] |
| IUPAC Name | methyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate | [7] |
| Appearance | Powder | [10] |
| Purity | ≥98.0% | [3][10] |
| Solubility | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate | [9][10] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [3][8] |
| XLogP3-AA | 1.8 | [7] |
| Hydrogen Bond Donor Count | 1 | [7] |
| Hydrogen Bond Acceptor Count | 5 | [7] |
| Rotatable Bond Count | 5 | [7] |
Synthesis and Biosynthesis
Chemical Synthesis
A prevalent method for the chemical synthesis of Methyl (E)-sinapate is the Knoevenagel-Doebner condensation.[5] This reaction involves the condensation of syringaldehyde (B56468) (3,5-dimethoxy-4-hydroxybenzaldehyde) with a methyl malonate derivative.[5] Greener synthetic approaches have been developed, utilizing catalysts like L-proline in ethanol (B145695) to reduce the use of hazardous bases and improve yields.[1]
References
- 1. Sinapic Acid and Sinapate Esters in Brassica: Innate Accumulation, Biosynthesis, Accessibility via Chemical Synthesis or Recovery From Biomass, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Sinapic Acid and Sinapate Esters in Brassica: Innate Accumulation, Biosynthesis, Accessibility via Chemical Synthesis or Recovery From Biomass, and Biological Activities [frontiersin.org]
- 3. abmole.com [abmole.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. calpaclab.com [calpaclab.com]
- 7. Antithiamine factor | C12H14O5 | CID 5321318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Methyl sinapate | TargetMol [targetmol.com]
- 9. This compound | CAS:20733-94-2 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. This compound | CAS:20733-94-2 | Manufacturer ChemFaces [chemfaces.com]
Methyl Sinapate: A Hydroxycinnamic Acid Derivative with Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Core Tenets: Is Methyl Sinapate a Hydroxycinnamic Acid?
Yes, this compound is unequivocally classified as a hydroxycinnamic acid. It is the methyl ester of sinapic acid, a naturally occurring phenolic compound synthesized through the phenylpropanoid pathway in a variety of plants.[1][2] Hydroxycinnamic acids are characterized by a C6-C3 carbon skeleton, consisting of a benzene (B151609) ring with a three-carbon chain, and this compound fits this structural definition. Its chemical name is methyl 3-(4-hydroxy-3,5-dimethoxyphenyl)acrylate.
This guide provides a comprehensive overview of this compound, including its chemical properties, biological activities with available quantitative data, detailed experimental protocols for its study, and its interaction with key cellular signaling pathways.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₄O₅ | |
| Molecular Weight | 238.24 g/mol | |
| CAS Number | 20733-94-2 | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 118-121 °C | |
| Solubility | Soluble in methanol (B129727), ethanol (B145695), DMSO |
Biological Activities and Quantitative Data
This compound, like other hydroxycinnamic acids, exhibits a range of biological activities. While research specifically on this compound is ongoing, data from closely related compounds like sinapic acid and sinapaldehyde (B192390) provide strong indications of its potential.
Antioxidant Activity
Hydroxycinnamic acids are potent antioxidants due to their ability to donate a hydrogen atom from their phenolic hydroxyl group to scavenge free radicals. The antioxidant capacity of this compound is expected to be comparable to that of sinapic acid.
| Compound | Assay | IC₅₀ Value | Reference |
| Sinapic Acid | DPPH Radical Scavenging | ~30-100 µg/mL (concentration dependent) | [3] |
| Sinapaldehyde | DPPH Radical Scavenging | Not explicitly an IC50, but significant activity reported | [2] |
Anti-inflammatory Activity
This compound is anticipated to possess anti-inflammatory properties by inhibiting key inflammatory mediators. Studies on sinapaldehyde, a structurally similar compound, have demonstrated significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound | Cell Line | Parameter Measured | IC₅₀ Value | Reference |
| Sinapaldehyde | RAW 264.7 | NO Production | 47.8 µM | [4] |
| Rosmarinic Acid Methyl Ester | RAW 264.7 | NO Production | 14.25 µM | [5] |
Cytotoxic Activity
This compound has been investigated for its potential as an anticancer agent. The IC₅₀ values against various cancer cell lines have been reported, indicating its dose-dependent cytotoxic effects.
| Cell Line | Cancer Type | IC₅₀ Value (µg/mL) | IC₅₀ Value (µM) | Reference |
| Various Cancer Cell Lines | Not specified in abstract | 42.47 | 178.27 | [6] |
UV-Absorbing Properties
This compound is a known natural UV screening agent, absorbing strongly in the UV-B region of the electromagnetic spectrum. This property makes it a compound of interest for applications in sunscreens and photoprotective formulations.
| Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |
| Methanol | 303 | Not explicitly stated for this compound, but sinapic acid has a high ε | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Synthesis of this compound
A common method for the synthesis of this compound is the Knoevenagel-Doebner condensation.
Materials:
-
Syringaldehyde (B56468) (3,5-dimethoxy-4-hydroxybenzaldehyde)
-
Methyl malonate
-
Pyridine
-
Anhydrous magnesium sulfate
-
Dichloromethane
-
Methanol
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve syringaldehyde and methyl malonate in pyridine.
-
Add a catalytic amount of piperidine to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from methanol to obtain pure this compound.
-
Alternatively, the crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane (B92381):ethyl acetate).
Extraction of this compound from Plant Material
This compound can be extracted from various plant sources, particularly from the seeds of Brassicaceae family members.
Materials:
-
Dried and powdered plant material (e.g., rapeseed meal)
-
Methanol or ethanol (70%)
-
Soxhlet apparatus or ultrasonicator
-
Rotary evaporator
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Extraction:
-
Soxhlet Extraction: Place the powdered plant material in a thimble and extract with methanol or 70% ethanol for 6-8 hours.
-
Ultrasonic Extraction: Suspend the powdered plant material in the solvent and sonicate for 30-60 minutes.
-
-
Concentration: Concentrate the resulting extract under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Purification:
-
Perform column chromatography on silica gel.
-
Elute the column with a gradient of hexane and ethyl acetate (B1210297) to separate the different components.
-
Collect the fractions containing this compound, identified by TLC analysis against a standard.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
-
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of this compound and ascorbic acid in methanol.
-
In a 96-well plate, add a specific volume of each sample dilution (e.g., 100 µL).
-
Add an equal volume of the DPPH solution to each well (e.g., 100 µL).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC₅₀ value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the sample concentration.
MTT Assay (Cytotoxicity)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
The IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) can be determined from the dose-response curve.
Measurement of UV Absorbance
Materials:
-
This compound
-
Ethanol (spectrophotometric grade)
-
Quartz cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in ethanol of a known concentration.
-
Prepare a series of dilutions from the stock solution.
-
Use ethanol as the blank to zero the spectrophotometer.
-
Measure the absorbance of each dilution at a range of wavelengths (e.g., 200-400 nm) to obtain the absorption spectrum.
-
Identify the wavelength of maximum absorbance (λmax).
-
The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (usually 1 cm).
Signaling Pathway Interactions
While direct evidence for this compound is still emerging, the involvement of hydroxycinnamic acids in key signaling pathways provides a strong basis for its potential mechanisms of action.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK pathway is a crucial signaling cascade involved in cellular processes such as proliferation, differentiation, and apoptosis. Hydroxycinnamic acids have been shown to modulate this pathway, often leading to anti-inflammatory and anti-cancer effects.
Figure 1. Proposed inhibitory effect of this compound on the MAPK signaling pathway.
Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway
The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Many phenolic compounds, including hydroxycinnamic acids, are known to activate this pathway, leading to the expression of antioxidant and detoxification enzymes.
Figure 2. Proposed activation of the Nrf2 pathway by this compound.
Conclusion
This compound, as a derivative of the well-studied hydroxycinnamic acid, sinapic acid, holds considerable promise for applications in the pharmaceutical and cosmetic industries. Its established UV-absorbing properties, coupled with strong evidence for antioxidant, anti-inflammatory, and cytotoxic activities, make it a compelling candidate for further research and development. The experimental protocols and pathway analyses provided in this guide offer a solid foundation for scientists and researchers to explore the full therapeutic potential of this versatile natural compound. Further investigations focusing on direct quantitative analysis of this compound's biological activities and its precise molecular targets will be crucial in translating its potential into tangible health benefits.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dpph assay ic50: Topics by Science.gov [science.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rosmarinic Acid Methyl Ester Inhibits LPS-Induced NO Production via Suppression of MyD88- Dependent and -Independent Pathways and Induction of HO-1 in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of Impurities in Ethanol Using UV-Vis Spectrophotometer : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
In-Depth Technical Guide to the Discovery and Isolation of Methyl Sinapate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl sinapate, a naturally occurring hydroxycinnamic acid derivative, has garnered significant attention within the scientific community for its potent ultraviolet (UV) screening properties and diverse biological activities. As a secondary metabolite predominantly found in plants of the Brassicaceae family, it plays a crucial role in protecting plants from harmful UV-B radiation. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the biosynthetic pathway, outlines step-by-step experimental protocols for its extraction and purification, and presents its key analytical and spectroscopic data. Furthermore, this document elucidates the signaling pathways associated with its function as a UV-B protectant, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
This compound (methyl 3-(4-hydroxy-3,5-dimethoxyphenyl)acrylate) is a phenylpropanoid metabolite found in various plant species, with notable concentrations in the seeds of rapeseed (Brassica napus) and mustard (Brassica juncea).[1][2] Its chemical structure, characterized by a substituted aromatic ring and an ester moiety, makes it a versatile molecule with significant antioxidant and UV-absorbing properties.[3] The growing interest in natural photoprotective agents has positioned this compound as a promising candidate for applications in the pharmaceutical and cosmetic industries. This guide serves as a technical resource for professionals engaged in the study and utilization of this valuable natural compound.
Biosynthesis of this compound
This compound is synthesized in plants via the phenylpropanoid pathway, a complex network of biochemical reactions that produces a wide array of phenolic compounds. The biosynthesis originates from the amino acid phenylalanine.
The key steps leading to the formation of sinapate, the precursor to this compound, are as follows:
-
Phenylalanine to Cinnamic Acid: The pathway is initiated by the deamination of phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to form cinnamic acid.
-
Hydroxylation and Methylation: Cinnamic acid undergoes a series of hydroxylation and methylation reactions to form p-coumaric acid, caffeic acid, ferulic acid, 5-hydroxyferulic acid, and finally sinapic acid. A key enzyme in this latter stage is Ferulic Acid 5-Hydroxylase (F5H).[4]
-
Formation of Sinapoyl Esters: Sinapic acid is then activated by conversion to sinapoyl-CoA. While the direct enzymatic esterification of sinapic acid to this compound in plants is not as extensively documented as other sinapate esters, it is understood that sinapic acid serves as the immediate precursor. The formation of other sinapate esters, such as sinapoylglucose and sinapine (B1681761), is well-characterized and involves UDP-glucose dependent glucosyltransferases and sinapine synthase, respectively.[5]
The biosynthesis of sinapate esters is a crucial component of the plant's defense mechanism against UV-B radiation.
Logical Relationship of the Phenylpropanoid Pathway
Isolation and Purification of this compound
The primary source for the isolation of this compound is rapeseed meal, a byproduct of the vegetable oil industry.[2] The following sections provide detailed experimental protocols for its extraction and purification.
Experimental Protocols
3.1.1. Extraction from Rapeseed Meal
This protocol describes a standard solid-liquid extraction method to obtain a crude extract containing this compound and other sinapate derivatives.
-
Materials and Reagents:
-
Rapeseed meal
-
Methanol (B129727) or Ethanol (B145695) (70% aqueous solution)
-
n-Hexane (for defatting)
-
Soxhlet apparatus
-
Rotary evaporator
-
Centrifuge
-
Filter paper
-
-
Procedure:
-
Defatting: To improve extraction efficiency, the rapeseed meal is first defatted. Place approximately 100 g of rapeseed meal in a Soxhlet thimble and extract with n-hexane for 6-8 hours. Air-dry the defatted meal to remove residual solvent.
-
Extraction: Mix the defatted rapeseed meal with a 70% aqueous methanol or ethanol solution at a solid-to-liquid ratio of 1:10 (w/v).
-
Incubation: Stir the mixture at a controlled temperature. Optimal conditions have been reported at 55°C or 75°C.[6] Maintain stirring for at least 2 hours.
-
Separation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.
-
Filtration: Decant the supernatant and filter it through Whatman No. 1 filter paper to remove any remaining fine particles.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.
-
3.1.2. Purification by Silica (B1680970) Gel Column Chromatography
The crude extract is a complex mixture of compounds. Column chromatography is a standard and effective method for the purification of this compound.
-
Materials and Reagents:
-
Crude extract from rapeseed meal
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Mobile phase: A gradient of n-hexane and ethyl acetate
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp (254 nm)
-
-
Procedure:
-
Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform packing without air bubbles.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 95:5 n-hexane:ethyl acetate) and carefully load it onto the top of the silica gel column.
-
Elution: Begin elution with a low polarity mobile phase (e.g., 95:5 n-hexane:ethyl acetate). Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions of the eluate in separate test tubes.
-
Monitoring: Monitor the separation process by spotting the collected fractions on TLC plates. Develop the TLC plates in a suitable solvent system (e.g., 8:2 n-hexane:ethyl acetate) and visualize the spots under a UV lamp.
-
Pooling and Concentration: Combine the fractions containing pure this compound (identified by TLC comparison with a standard, if available) and concentrate them using a rotary evaporator to yield the purified compound.
-
Experimental Workflow
References
- 1. rsc.org [rsc.org]
- 2. orgsyn.org [orgsyn.org]
- 3. NP-MRD: 1H NMR Spectrum (1D, 100 MHz, CDCl3, simulated) (NP0030425) [np-mrd.org]
- 4. chemlab.truman.edu [chemlab.truman.edu]
- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029573) [hmdb.ca]
- 6. go.drugbank.com [go.drugbank.com]
The Antioxidant Potential of Sinapic Acid Derivatives: A Technical Guide for Researchers
For: Researchers, scientists, and drug development professionals.
Abstract
Sinapic acid, a hydroxycinnamic acid found abundantly in various plant sources, and its synthetic and natural derivatives have garnered significant attention for their potent antioxidant properties. These compounds play a crucial role in mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases. This technical guide provides an in-depth analysis of the antioxidant activities of sinapic acid and its derivatives, detailing the underlying molecular mechanisms, structure-activity relationships, and comprehensive experimental protocols for their evaluation. Quantitative data from various antioxidant assays are systematically presented in tabular format to facilitate comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz to provide a clear conceptual framework for researchers in the fields of pharmacology, medicinal chemistry, and drug development.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in a wide array of pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer. Sinapic acid (3,5-dimethoxy-4-hydroxycinnamic acid) and its derivatives have emerged as promising therapeutic agents due to their ability to scavenge free radicals, chelate pro-oxidant metal ions, and modulate endogenous antioxidant defense systems. This guide aims to be a comprehensive resource for professionals investigating the antioxidant properties of these valuable compounds.
Quantitative Antioxidant Activity of Sinapic Acid and Its Derivatives
The antioxidant efficacy of sinapic acid and its derivatives has been quantified using a variety of in vitro assays. The following tables summarize the key findings from multiple studies, providing a comparative overview of their potency.
Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity
| Compound | Concentration | % Inhibition | IC50 (µM) | Reference |
| Sinapic Acid | 0.02 mM | 33.2% | - | [1] |
| Sinapic Acid | 0.5 mM | 88.4% | - | [1] |
| Sinapic Acid | 0.3 mM | 50% | - | [1] |
| Sinapic Acid | 1 mg/mL | 90.8% | - | [1] |
| 4-Vinylsyringol | 1 mg/mL | 78.7% | - | [1] |
| Ethyl Sinapate | - | - | 51.9 ± 6.3 | [2] |
| Sinapic Acid | - | - | 32.2 ± 6.2 | [2] |
| Sinapine | - | - | 165.7 ± 0.9 | [3] |
Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity
| Compound | Concentration | % Inhibition | Reference |
| Sinapic Acid | 50 µM | 86.5% | [4][5] |
Table 3: Superoxide (B77818) Anion (O₂•⁻) Scavenging Activity
| Compound | IC50 | System | Reference |
| Sinapic Acid | 17.98 mM | - | [1] |
| Trolox | 7.24 mM | - | [1] |
| Sinapic Acid | 70.7 µM | Enzymatic | [1] |
| Sinapic Acid | 979.2 µM | Non-enzymatic | [1] |
| Sinapic Acid | 90 mM | - | [1] |
| 6-O-Sinapoyl Sucrose | 65 mM | - | [1] |
Table 4: Inhibition of Low-Density Lipoprotein (LDL) Oxidation
| Compound | Concentration | % Inhibition | Reference |
| Sinapic Acid | 10 µM | 28% | [1] |
| 4-Vinylsyringol | 10 µM | 7.5% | [1] |
Experimental Protocols
Detailed and standardized methodologies are critical for the accurate assessment and comparison of antioxidant activities. This section outlines the protocols for the most commonly employed assays.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)
-
Test compound solutions at various concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in methanol.
-
Add 100 µL of each dilution to the wells of a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
A blank well should contain 200 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
The IC50 value (the concentration of the test compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentrations of the test compound.
ABTS Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).
Materials:
-
ABTS solution (7 mM in water)
-
Potassium persulfate solution (2.45 mM in water)
-
Ethanol (B145695) or phosphate-buffered saline (PBS)
-
Test compound solutions at various concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the ABTS•+ stock solution by mixing equal volumes of the ABTS and potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of the test compound.
-
Add 10 µL of each dilution to the wells of a 96-well plate.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate in the dark at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of scavenging activity as described for the DPPH assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Materials:
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Test compound solutions at various concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the FRAP reagent by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.
-
Prepare serial dilutions of the test compound.
-
Add 20 µL of each dilution to the wells of a 96-well plate.
-
Add 180 µL of the FRAP reagent to each well.
-
Incubate the plate at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm.
-
A standard curve is prepared using a known antioxidant, such as Trolox, and the results are expressed as Trolox equivalents.
Superoxide Anion (O₂•⁻) Scavenging Assay
This assay measures the scavenging of superoxide radicals, which can be generated enzymatically or non-enzymatically. A common non-enzymatic method utilizes the phenazine (B1670421) methosulfate-NADH system.
Materials:
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
NADH (Nicotinamide adenine (B156593) dinucleotide, reduced form) solution
-
NBT (Nitroblue tetrazolium) solution
-
PMS (Phenazine methosulfate) solution
-
Test compound solutions at various concentrations
Procedure:
-
Prepare solutions of NADH, NBT, and the test compound in phosphate buffer.
-
In a reaction tube, mix the test compound solution, NADH solution, and NBT solution.
-
Initiate the reaction by adding the PMS solution.
-
Incubate at room temperature for a specific time (e.g., 5 minutes).
-
Measure the absorbance at 560 nm. The decrease in absorbance in the presence of the test compound indicates superoxide scavenging activity.
-
The percentage of inhibition is calculated by comparing the absorbance with and without the test compound.
Signaling Pathways and Mechanisms of Action
The antioxidant effects of sinapic acid and its derivatives are not limited to direct radical scavenging. They also exert their protective effects by modulating intracellular signaling pathways, particularly the Keap1-Nrf2 pathway, a master regulator of the cellular antioxidant response.
The Keap1-Nrf2 Signaling Pathway
Under basal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation.[6] In the presence of oxidative stress or electrophilic compounds like sinapic acid derivatives, Keap1 undergoes a conformational change, leading to the release of Nrf2.[6] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression.[6] These genes encode for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs).
Caption: Activation of the Keap1-Nrf2 signaling pathway by sinapic acid derivatives.
Structure-Activity Relationship (SAR)
The antioxidant activity of sinapic acid derivatives is intrinsically linked to their chemical structure. Key structural features that influence their efficacy include the number and position of hydroxyl and methoxy (B1213986) groups on the phenyl ring, as well as modifications to the carboxylic acid side chain.
-
Phenolic Hydroxyl Group: The hydroxyl group at the C4 position is crucial for the radical scavenging activity, as it can donate a hydrogen atom to neutralize free radicals.
-
Methoxy Groups: The two methoxy groups at the C3 and C5 positions enhance the electron-donating capacity of the phenyl ring, which stabilizes the resulting phenoxyl radical and increases antioxidant activity.
-
Carboxylic Acid Side Chain: Esterification of the carboxylic acid group can modulate the lipophilicity of the molecule, which can influence its ability to interact with and protect lipid membranes from peroxidation. While esterification may slightly decrease the intrinsic radical scavenging activity in some assays, it can improve the overall antioxidant effect in lipophilic environments.[2][7]
Caption: Structure-activity relationship of sinapic acid derivatives.
Experimental Workflow for Antioxidant Evaluation
A systematic workflow is essential for the comprehensive evaluation of the antioxidant potential of novel sinapic acid derivatives. The following diagram illustrates a typical experimental pipeline, from initial in vitro screening to more complex cellular and in vivo models.
Caption: Experimental workflow for antioxidant evaluation of sinapic acid derivatives.
Conclusion
Sinapic acid and its derivatives represent a promising class of antioxidant compounds with significant potential for the development of novel therapeutics for oxidative stress-related diseases. This technical guide has provided a comprehensive overview of their antioxidant properties, including quantitative data, detailed experimental protocols, and insights into their mechanisms of action. The structure-activity relationships discussed herein offer a rational basis for the design of new derivatives with enhanced efficacy. The provided visualizations of key pathways and workflows are intended to serve as valuable tools for researchers navigating this exciting area of drug discovery. Further investigation into the in vivo efficacy, bioavailability, and safety of these compounds is warranted to translate their therapeutic potential into clinical applications.
References
- 1. Antioxidant properties of hydroxycinnamic acids: a review of structure- activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. Recent Advances of Natural Polyphenols Activators for Keap1‐Nrf2 Signaling Pathway: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. 2.6. In Vitro Antioxidant Assay (ABTS Radical Scavenging Method) [bio-protocol.org]
- 6. Hydroxycinnamic Acid Antioxidants: An Electrochemical Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
A Technical Guide to the Spectroscopic Data of Methyl Sinapate
Introduction
Methyl sinapate is a naturally occurring hydroxycinnamic acid ester, found in a variety of plants. It is recognized for its antioxidant and UV-screening properties, making it a compound of interest for researchers in fields such as natural product chemistry, pharmacology, and cosmetics science. This guide provides a comprehensive overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to aid in its identification and characterization.
Spectroscopic Data
The spectroscopic data for this compound is summarized in the following tables. This information is crucial for the structural elucidation and verification of the compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
Solvent: CDCl₃, Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.62 | d | 15.9 | H-7 |
| 6.75 | s | H-2', H-6' | |
| 6.29 | d | 15.9 | H-8 |
| 5.86 | s | 4'-OH | |
| 3.93 | s | 3'-OCH₃, 5'-OCH₃ | |
| 3.79 | s | 1-OCH₃ |
Table 2: ¹³C NMR Spectroscopic Data for this compound
Solvent: CDCl₃, Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| 167.5 | C-9 |
| 147.0 | C-3', C-5' |
| 145.4 | C-7 |
| 137.9 | C-4' |
| 126.1 | C-1' |
| 115.4 | C-8 |
| 105.4 | C-2', C-6' |
| 56.4 | 3'-OCH₃, 5'-OCH₃ |
| 51.7 | 1-OCH₃ |
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Description of Vibration |
| 3528 | O-H stretching |
| 3004 | C-H aromatic stretching |
| 2949 | C-H aliphatic stretching |
| 1709 | C=O ester stretching |
| 1634 | C=C stretching |
| 1602, 1515 | Aromatic ring C=C stretching |
| 1427 | C-H bending |
| 1334 | C-O stretching |
| 1111 | O-CH₃ stretching |
| 980 | =C-H out-of-plane bending (trans) |
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 238 | 100 | [M]⁺ |
| 207 | 75 | [M - OCH₃]⁺ |
| 192 | 20 | [M - OCH₃ - CH₃]⁺ |
| 179 | 15 | [M - COOCH₃]⁺ |
| 148 | 10 | [M - COOCH₃ - OCH₃]⁺ |
| 121 | 8 | [C₇H₅O₂]⁺ |
| 77 | 5 | [C₆H₅]⁺ |
Experimental Protocols
The following protocols provide a general methodology for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound for structural elucidation.
Materials and Equipment:
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃ containing 0.03% TMS in a clean, dry NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Typical parameters include a spectral width of 12-16 ppm, a pulse width of 90°, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Typical parameters include a spectral width of 200-220 ppm, a pulse width of 90°, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Reference the spectra to the TMS signal at 0.00 ppm for both ¹H and ¹³C.
-
Integrate the peaks in the ¹H spectrum and identify the chemical shifts, multiplicities, and coupling constants.
-
Identify the chemical shifts of the peaks in the ¹³C spectrum.
-
Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of this compound to identify its functional groups.
Materials and Equipment:
-
This compound sample
-
Potassium bromide (KBr), spectroscopy grade
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous mixture is obtained.
-
Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Spectrum Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample holder.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the major absorption bands in the spectrum.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials and Equipment:
-
This compound sample
-
Methanol or other suitable solvent, HPLC grade
-
Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent like methanol.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration compound.
-
Set the parameters for the ion source (e.g., for ESI: capillary voltage, cone voltage, desolvation gas flow, and temperature; for EI: ionization energy).
-
Set the mass analyzer to scan over an appropriate m/z range (e.g., 50-500 amu).
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., LC-MS or GC-MS).
-
Acquire the mass spectrum.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺ or [M+H]⁺, etc.).
-
Identify the major fragment ions and propose their structures based on the mass differences from the molecular ion and other fragments.
-
Determine the relative intensities of the observed peaks.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
In Vitro Cytotoxic Activity of Methyl Sinapate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl sinapate, the methyl ester of sinapic acid, is a naturally occurring hydroxycinnamic acid derivative found in a variety of plant sources. As a member of the phenylpropanoid family, it shares structural similarities with other compounds known to possess a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The investigation into the cytotoxic effects of natural compounds on cancer cell lines is a important area of research in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the in vitro cytotoxic activity of this compound, with a focus on its potential mechanisms of action, relevant experimental protocols, and a summary of the available quantitative data, primarily from its parent compound, sinapic acid, due to the limited specific data on its methyl ester form.
Quantitative Data on Cytotoxic Activity
While direct and extensive quantitative data on the cytotoxic activity of this compound is limited in publicly available literature, the activity of its parent compound, sinapic acid, has been evaluated in several cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for sinapic acid against various cancer cell lines. This data provides a valuable reference for the potential cytotoxic potency of this compound.
Table 1: IC50 Values of Sinapic Acid in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (hours) | IC50 (µM) |
| HT-29 | Colon Carcinoma | XTT | 24 | 317.5[1] |
| HEp-2 | Laryngeal Carcinoma | MTT | 24 | 125.23[2] |
| HEp-2 | Laryngeal Carcinoma | MTT | 48 | 117.81[2] |
| HeLa | Cervical Carcinoma | Neutral Red Uptake | 18 | 7248[2] |
| MCF-7 | Breast Adenocarcinoma | MTT | 24 | 180 (as nanoparticles)[3] |
| MCF-7 | Breast Adenocarcinoma | MTT | 48 | 168 (as nanoparticles)[3] |
| MCF-7 | Breast Adenocarcinoma | MTT | 72 | 145 (as nanoparticles)[3] |
Table 2: IC50 Values of Sinapic Acid in Non-Human Cancer Cell Lines
| Cell Line | Species | Cell Type | Assay | Incubation Time (hours) | IC50 (µM) |
| V79 | Hamster | Lung Fibroblast | Neutral Red Uptake | 18 | 1860[2] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the in vitro cytotoxic activity of compounds like this compound.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent) and a no-treatment control.
-
Incubation: Incubate the plates for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plates for another 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently mix by pipetting.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified time. Include untreated controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. turkjps.org [turkjps.org]
- 3. Sinapic-Acid-Loaded Nanoparticles Optimized via Experimental Design Methods: Cytotoxic, Antiapoptotoic, Antiproliferative, and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Presence of Methyl Sinapate in Brassicaceae: A Technical Guide
For Immediate Release
[City, State] – December 4, 2025 – A comprehensive technical guide released today sheds light on the natural occurrence, biosynthesis, and physiological significance of methyl sinapate within the Brassicaceae family. This document, tailored for researchers, scientists, and drug development professionals, consolidates current knowledge, presents quantitative data, and provides detailed experimental methodologies for the study of this intriguing secondary metabolite.
This compound, a methyl ester of sinapic acid, is one of several sinapoyl esters found in Brassicaceae plants. While often less abundant than its counterparts like sinapine (B1681761) (sinapoyl choline) and sinapoyl malate (B86768), its presence across various species suggests a distinct physiological role. This guide aims to provide a foundational resource for further investigation into its potential applications.
Quantitative Occurrence of this compound and Related Esters
Sinapate esters are widespread throughout the Brassicaceae family, with concentrations varying significantly between species, developmental stages, and tissue types. While data specifically quantifying this compound is limited, available research provides valuable insights into its presence relative to other sinapoyl derivatives.
| Family | Species | Plant Part | Compound | Concentration | Reference |
| Brassicaceae | Brassica napus (Rapeseed) | Meal | This compound | up to 7.2 mg/g | [1] |
| Brassicaceae | Brassica juncea (Mustard) | Seed Meal | Ethyl sinapate* | up to 9.81 µmol/g DM | [2] |
| Brassicaceae | Brassica napus (Rapeseed) | Seeds | Sinapine | 6.39 - 12.28 mg/g | [3] |
| Brassicaceae | Brassica napus (Rapeseed) | Seeds | Sinapic Acid | 0.11 - 0.59 mg/g | [3] |
| Brassicaceae | Brassica napus (Rapeseed) | Seeds | Sinapoyl glucose | 1.36 - 7.50 mg/g | [3] |
| Brassicaceae | Brassica juncea (Mustard) | Seed Meal | Sinapine | up to 8.7 mg/g DM | [1] |
Note: Ethyl sinapate data is included for comparative purposes as a simple alkyl ester of sinapic acid. DM = Dry Matter.
Biosynthesis of this compound
The biosynthesis of this compound is intrinsically linked to the well-established phenylpropanoid pathway. This pathway funnels intermediates from the shikimate pathway to produce a diverse array of phenolic compounds.
The final step in the formation of this compound is the methylation of the carboxylic acid group of sinapic acid. This reaction is catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent methyltransferase. While the precise enzyme responsible for this specific methylation in Brassicaceae has not been definitively characterized, it is understood to belong to the broader family of plant methyltransferases that utilize SAM as a methyl donor.[4][5]
Experimental Protocols
A crucial aspect of studying this compound is the ability to accurately extract and quantify it from plant tissues. The following protocols provide a general framework that can be optimized for specific Brassicaceae species and tissues.
Extraction of Sinapate Esters
This protocol is a general method for the extraction of various sinapate esters, including this compound, from Brassicaceae seeds.[6]
Materials:
-
Brassicaceae seeds
-
70% (v/v) methanol (B129727)
-
Hexane (for defatting, optional)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Grind Brassicaceae seeds to a fine powder.
-
(Optional) If the seeds have a high oil content, defat the powder by extraction with hexane.
-
Accurately weigh approximately 100 mg of the seed powder into a microcentrifuge tube.
-
Add 1 mL of 70% (v/v) methanol to the tube.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the mixture in a sonicator bath for 30 minutes at room temperature.
-
Centrifuge the sample at 13,000 x g for 10 minutes.
-
Carefully transfer the supernatant to a new tube.
-
Repeat the extraction of the pellet with another 1 mL of 70% methanol and combine the supernatants.
-
Filter the combined supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
Quantification by High-Performance Liquid Chromatography (HPLC)
This HPLC method is suitable for the separation and quantification of sinapate esters.[3][6]
Instrumentation:
-
HPLC system with a Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: Linear gradient from 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: Linear gradient from 90% to 10% B
-
35-40 min: 10% B
Flow Rate: 1.0 mL/min Injection Volume: 10 µL Detection Wavelength: 330 nm
Quantification:
-
Prepare a standard curve using a certified standard of this compound.
-
Inject a series of known concentrations of the standard to establish a linear regression of peak area versus concentration.
-
Inject the extracted plant samples and determine the peak area of this compound.
-
Calculate the concentration of this compound in the samples using the standard curve.
Signaling Pathways and Physiological Role
While the roles of other sinapate esters, such as sinapoyl malate in UV-B protection, are well-documented, the specific signaling pathways and physiological functions of this compound are less clear.[7][8] The presence of this compound suggests it may have a unique role, potentially in plant defense signaling, allelopathy, or as a volatile signaling molecule, similar to methyl salicylate.[1] However, further research is required to elucidate the precise functions of this compound in Brassicaceae. The accumulation of sinapic acid and its derivatives has been observed to increase in response to biotic stress, suggesting a role in plant defense mechanisms.[1]
Future Directions
This technical guide highlights the current understanding of this compound in Brassicaceae while also underscoring the significant gaps in our knowledge. Future research should focus on:
-
Comprehensive Quantification: A systematic study to quantify this compound across a wider range of Brassicaceae species and tissues.
-
Enzyme Identification: The isolation and characterization of the specific S-adenosyl-L-methionine-dependent methyltransferase responsible for this compound biosynthesis.
-
Functional Genomics: The use of genetic and genomic approaches to elucidate the specific physiological roles and signaling pathways of this compound.
-
Bioactivity Screening: Investigation into the potential antioxidant, antimicrobial, and other bioactive properties of purified this compound.
By addressing these research questions, the scientific community can unlock the full potential of this compound and its contribution to the chemical ecology and potential applications of the Brassicaceae family.
References
- 1. researchgate.net [researchgate.net]
- 2. Sinapic Acid and Sinapate Esters in Brassica: Innate Accumulation, Biosynthesis, Accessibility via Chemical Synthesis or Recovery From Biomass, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Sinapic Acid Derivatives in Canola Extracts Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Diversification and Structural Origins of Plant Natural Product Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conserved sequence motifs in plant S-adenosyl-L-methionine-dependent methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Determination of Sinapic Acid Derivatives in Canola Extracts Using High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photoreceptor-induced sinapate synthesis contributes to photoprotection in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl Sinapate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl sinapate, the methyl ester of sinapic acid, is a naturally occurring hydroxycinnamic acid derivative found in various plant species. It serves as a valuable building block in organic synthesis and a key compound in biomedical and pharmaceutical research due to its antioxidant, antimicrobial, and UV-filtering properties. These application notes provide detailed protocols for the chemical and enzymatic synthesis of this compound, offering a comparative overview of different methodologies to aid researchers in selecting the most suitable approach for their specific needs.
Chemical Properties
| Property | Value |
| IUPAC Name | methyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate |
| Synonyms | Methyl 3-(4-hydroxy-3,5-dimethoxyphenyl)acrylate, Methyl 4-hydroxy-3,5-dimethoxycinnamate |
| CAS Number | 20733-94-2 |
| Molecular Formula | C12H14O5 |
| Molecular Weight | 238.24 g/mol |
| Appearance | Off-white to pale yellow crystalline powder |
| Solubility | Soluble in methanol, ethanol, DMSO, and ethyl acetate. |
Synthesis Methodologies
Several synthetic routes can be employed for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired yield and purity, and scalability of the reaction. The most common methods include:
-
Knoevenagel-Doebner Condensation followed by Esterification: A classic and reliable method for forming the carbon-carbon double bond.
-
Fischer-Speier Esterification of Sinapic Acid: A direct and straightforward acid-catalyzed esterification.
-
Wittig Reaction: A versatile method for olefination of aldehydes.
-
Lipase-Catalyzed Esterification: An environmentally friendly enzymatic approach.
The following sections provide detailed protocols and comparative data for these key synthetic strategies.
Method 1: Knoevenagel-Doebner Condensation and Subsequent Esterification
This two-step approach first involves the synthesis of sinapic acid from syringaldehyde (B56468) and malonic acid via a Knoevenagel-Doebner condensation. The resulting sinapic acid is then esterified to yield this compound.
Diagram of the Synthetic Pathway
Application Notes and Protocols for the Extraction of Methyl Sinapate from Rapeseed Meal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rapeseed meal, a significant by-product of the rapeseed oil industry, is a rich source of various bioactive compounds, among which are sinapic acid and its esters. Methyl sinapate, an ester of sinapic acid, has garnered attention for its potential therapeutic properties, including antioxidant and anti-inflammatory activities.[1] The efficient extraction and derivatization of these compounds are crucial for their study and potential application in drug development.
This document provides detailed application notes and protocols for the extraction of this compound from rapeseed meal. The methodologies cover direct extraction and purification, as well as indirect methods involving the hydrolysis of sinapine (B1681761)—the most abundant sinapic acid ester in rapeseed meal—followed by the chemical synthesis of this compound.
Data Presentation
The following table summarizes quantitative data from various studies on the extraction of sinapic acid and its derivatives from rapeseed and mustard meal, providing a comparative overview of different methodologies.
| Compound | Raw Material | Extraction/Hydrolysis Method | Solvent/Enzyme | Temperature (°C) | Time | Yield | Reference |
| Sinapic Acid | Non-industrial Rapeseed Meal | Alkaline Hydrolysis | Methanol (B129727) | Room Temp | - | up to 14.0 mg/g | [2] |
| Sinapic Acid | Industrial Rapeseed Meal | Alkaline Hydrolysis | Methanol | Room Temp | - | up to 10.5 mg/g | [2] |
| Sinapine | Mustard Bran | Aqueous Ethanol (B145695) Extraction | 55% Ethanol | 75°C | - | - | [2] |
| Sinapine | Mustard Bran | Aqueous Ethanol Extraction | 66% Ethanol | 55°C | - | - | [2] |
| Sinapine | Mustard Seed Meal | Aqueous Ethanol Extraction | 70% v/v Ethanol at pH 2 | - | - | 15.73 µmol/g | [3] |
| Sinapic Acid | Mustard Seed Meal | Aqueous Extraction | Water at pH 12 | - | - | 13.22 µmol/g | [3] |
| Ethyl Sinapate | Mustard Seed Meal | Ethanolic Extraction | 70% v/v Ethanol at pH 12 | - | - | 9.49 µmol/g | [3] |
| This compound | Rapeseed Meal | Base-catalyzed Alcohol Extraction & Purification | Methanol | - | - | up to 7.2 mg/g | [4] |
| Sinapic Acid | Rapeseed Meal | Enzymatic Hydrolysis | Ferulic Acid Esterase (FAE) | - | 4 h | >90% hydrolysis | [5] |
| Sinapic Acid | Irish Rapeseed Meal | Solvent Extraction & Hydrolysis | Methanol:Acetone:Water (7:7:6) | - | - | Inhibited ACE-I by 91% at 1 mg/mL | [6] |
Experimental Protocols
Protocol 1: Direct Extraction and Esterification of Sinapic Acid Esters from Rapeseed Meal
This protocol is adapted from a method for the direct production of various alkyl sinapate esters from rapeseed meal.[4]
Objective: To directly extract and convert sinapic acid esters from rapeseed meal into this compound.
Materials:
-
Defatted rapeseed meal
-
Methanol (reagent grade)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Filtration apparatus
Procedure:
-
Preparation of Rapeseed Meal:
-
If not already defatted, extract the rapeseed meal with n-hexane using a Soxhlet apparatus for 6-8 hours to remove residual oils.[7]
-
Air-dry the defatted meal in a fume hood to remove any remaining hexane.
-
-
Base-Catalyzed Methanolysis:
-
In a round-bottom flask, suspend the defatted rapeseed meal in methanol at a solid-to-liquid ratio of 1:10 (w/v).
-
Add a catalytic amount of sodium hydroxide (e.g., 0.1 M).
-
Stir the mixture at a moderately elevated temperature (e.g., 50-60°C) for a specified duration (e.g., 4-6 hours).
-
-
Extraction and Neutralization:
-
After the reaction, filter the mixture to remove the solid meal residue.
-
Collect the methanolic extract and neutralize it with hydrochloric acid to a pH of approximately 6-7.
-
Concentrate the neutralized extract using a rotary evaporator to obtain a crude extract containing this compound.
-
-
Purification by Column Chromatography:
-
Prepare a silica gel column equilibrated with a non-polar solvent (e.g., hexane).
-
Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the column.
-
Elute the column with a gradient of increasing polarity (e.g., increasing the proportion of ethyl acetate (B1210297) in hexane).
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify the fractions containing this compound.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
-
Protocol 2: Indirect Method via Hydrolysis of Sinapine and Synthesis of this compound
This two-step protocol involves the initial extraction and hydrolysis of sinapine to sinapic acid, followed by the chemical synthesis of this compound.
Part A: Enzymatic Hydrolysis of Sinapine to Sinapic Acid
Objective: To hydrolyze sinapine in the rapeseed meal extract to sinapic acid using a feruloyl esterase.
Materials:
-
Crude sinapine extract (obtained from solvent extraction of rapeseed meal with 70% ethanol)[7]
-
Feruloyl esterase (FAE) from a suitable source (e.g., Aspergillus niger)
-
Buffer solution (e.g., sodium acetate buffer, pH 5.0)
-
Heating block or water bath
-
HPLC system for monitoring the reaction
Procedure:
-
Preparation of Crude Sinapine Extract:
-
Extract defatted rapeseed meal with 70% ethanol at a 1:10 solid-to-liquid ratio with stirring for 30-60 minutes.[7]
-
Centrifuge the mixture and collect the supernatant.
-
Concentrate the supernatant to obtain a crude sinapine extract.
-
-
Enzymatic Hydrolysis:
-
Dissolve the crude sinapine extract in the appropriate buffer solution.
-
Add the feruloyl esterase to the solution at an optimized enzyme-to-substrate ratio.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (typically 40-50°C) for a duration determined by monitoring the reaction progress (e.g., 4 hours).[5]
-
-
Reaction Monitoring and Termination:
-
Monitor the conversion of sinapine to sinapic acid using HPLC.
-
Once the reaction is complete, terminate it by heat inactivation of the enzyme (e.g., boiling for 5-10 minutes) or by adding a quenching solvent like acetonitrile.
-
-
Extraction of Sinapic Acid:
-
After reaction termination, acidify the mixture to pH 2-3 with HCl.
-
Extract the sinapic acid with a suitable organic solvent such as ethyl acetate.
-
Combine the organic phases and evaporate the solvent to obtain crude sinapic acid.
-
Part B: Synthesis of this compound from Sinapic Acid
Objective: To synthesize this compound from the extracted sinapic acid via Fischer esterification.
Materials:
-
Crude or purified sinapic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated) or other acidic catalyst
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Reflux apparatus
-
Separatory funnel
Procedure:
-
Esterification Reaction:
-
In a round-bottom flask, dissolve the sinapic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for several hours (e.g., 2-4 hours), monitoring the reaction progress by TLC.
-
-
Work-up and Extraction:
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly neutralize the excess acid by adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with brine.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield crude this compound.
-
-
Purification:
-
If necessary, purify the crude product by column chromatography on silica gel as described in Protocol 1.
-
Mandatory Visualizations
Experimental Workflow
Signaling Pathway
Sinapic acid has been shown to exert anti-inflammatory effects by inhibiting key signaling pathways such as the MAPK/ERK and NF-κB pathways.[8] this compound, as a derivative, is anticipated to have similar biological activities.
References
- 1. Sinapic Acid and Its Derivatives as Medicine in Oxidative Stress-Induced Diseases and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Sinapic Acid and Sinapate Esters in Brassica: Innate Accumulation, Biosynthesis, Accessibility via Chemical Synthesis or Recovery From Biomass, and Biological Activities [frontiersin.org]
- 3. Selective Extraction of Sinapic Acid Derivatives from Mustard Seed Meal by Acting on pH: Toward a High Antioxidant Activity Rich Extract [mdpi.com]
- 4. Sinapic Acid and Sinapate Esters in Brassica: Innate Accumulation, Biosynthesis, Accessibility via Chemical Synthesis or Recovery From Biomass, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Sinapic Acid Inhibits the IL-1β-Induced Inflammation via MAPK Downregulation in Rat Chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocol for Dissolving Methyl Sinapate in DMSO
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the dissolution of methyl sinapate in dimethyl sulfoxide (B87167) (DMSO). This compound, a naturally occurring hydroxycinnamic acid, is noted for its role as a UV screening agent and its potential applications in pharmacological research.[1][2] Given its utility, standardized dissolution protocols are critical for ensuring experimental reproducibility and accuracy. This application note outlines the materials required, a detailed step-by-step procedure for solubilization, and stability data for the resulting solution.
Introduction
This compound is a phenylpropanoid with the chemical name methyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate.[3][4] It is soluble in various organic solvents, including chloroform, dichloromethane, ethyl acetate, acetone, and notably, DMSO.[3] DMSO is a widely used polar aprotic solvent in biological research due to its ability to dissolve a wide range of polar and nonpolar compounds.[5] This protocol details the effective preparation of this compound solutions in DMSO for use in research and drug development settings.
Quantitative Data Summary
The following table summarizes the key quantitative data for the dissolution and storage of this compound in DMSO.
| Parameter | Value | Source |
| Molecular Weight | 238.24 g/mol | [6] |
| Purity | >98% | [4] |
| Solubility in 10% DMSO | ≥ 2.5 mg/mL (10.49 mM) | [1] |
| Physical Form | Powder | [4] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [2] |
| Storage (in DMSO) | -80°C for 6 months; -20°C for 1 month | [1][2] |
Experimental Protocol
This protocol describes the preparation of a this compound stock solution in DMSO.
3.1. Materials
-
This compound powder (>98% purity)
-
Dimethyl sulfoxide (DMSO), anhydrous or ACS reagent grade
-
Sterile microcentrifuge tubes or vials (glass or polypropylene)[7]
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or heating block (optional, set to 37°C)[4]
-
Ultrasonic bath (optional)[4]
-
Pipettes and sterile filter tips
3.2. Procedure
-
Preparation: Bring the this compound powder and DMSO to room temperature before use. This helps to prevent condensation from forming on the compound.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add the calculated volume of DMSO to the tube containing the this compound powder to achieve the desired concentration. For example, to prepare a 10 mM stock solution, add the appropriate volume of DMSO to the weighed this compound.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles.
-
If precipitation or incomplete dissolution is observed, the following steps can be taken:
-
-
Final Check: Once the this compound is fully dissolved, the solution should be clear.[1]
-
Storage: For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] Studies have shown that multiple freeze-thaw cycles (up to 11) do not cause significant compound loss for many substances in DMSO.[7]
Visualization of Experimental Workflow
The following diagram illustrates the workflow for dissolving this compound in DMSO.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. This compound | CAS:20733-94-2 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. biocrick.com [biocrick.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. Antithiamine factor | C12H14O5 | CID 5321318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: The Use of Methyl Sinapate in In Vitro Antioxidant Capacity Assays
Introduction
Methyl sinapate, an ester derivative of sinapic acid, is a naturally occurring phenolic compound found in various plants, particularly in the Brassicaceae family.[1][2] Phenolic acids and their esters are of significant interest to researchers in pharmacology, food science, and cosmetics due to their potent antioxidant properties, which play a crucial role in mitigating oxidative stress.[3][4] Oxidative stress is implicated in the pathogenesis of numerous diseases and the aging process. This compound, like other p-hydroxycinnamic acids, demonstrates robust radical-scavenging capabilities, making it a valuable compound for investigation.[2][3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to evaluate the antioxidant capacity of this compound using common and reliable in vitro assays: DPPH, ABTS, and ORAC. Detailed protocols, data presentation guidelines, and workflow visualizations are included to ensure accurate and reproducible results.
Quantitative Data Presentation
The antioxidant capacity of a compound is typically quantified by its IC50 value (the concentration required to inhibit 50% of the initial radical concentration) or as Trolox Equivalents (TE). A lower IC50 value signifies higher antioxidant potency. While specific experimental IC50 values for this compound can vary based on assay conditions, the following table provides a template for presenting such data and includes values for common reference antioxidants for comparative purposes. Studies have shown that esters of sinapic acid, such as sinapine, often exhibit even higher antioxidant activity than sinapic acid itself.[2]
| Compound | Assay | IC50 (µM) | Trolox Equivalent (TEAC) | Reference |
| This compound | DPPH | User Determined | User Determined | - |
| ABTS | User Determined | User Determined | - | |
| ORAC | - | User Determined | - | |
| Sinapic Acid | DPPH | Molar ratio of 0.5 scavenges 88.4% | - | [2] |
| Trolox (Reference) | DPPH | 15.06 | 1.00 | [5] |
| ABTS | 9.35 | 1.00 | [5] | |
| Ascorbic Acid (Ref.) | DPPH | 28.22 | - | [5] |
| Quercetin (Ref.) | DPPH | 16.45 | - | [5] |
| ABTS | 6.75 | - | [5] |
Note: The antioxidant activity of a compound is highly dependent on specific assay conditions, including solvent, pH, and reaction time. The values presented for reference compounds are representative examples.[5]
Experimental Protocols & Methodologies
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[6] The reduction of the purple DPPH radical to the yellow-colored, non-radical form (DPPH-H) is measured by a decrease in absorbance at approximately 517 nm.[5][6]
Materials and Equipment:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol (B145695) (reagent grade)
-
Positive control (e.g., Trolox, Ascorbic Acid)
-
96-well microplate
-
Microplate reader or UV-Vis Spectrophotometer
-
Pipettes
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.[7] Keep the solution in a dark bottle to protect it from light. The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.1.
-
Preparation of Sample Solutions:
-
Prepare a stock solution of this compound in methanol.
-
Create a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare solutions of the positive control at the same concentrations.
-
-
Assay Procedure (96-well plate):
-
Add 100 µL of the sample or standard solution at different concentrations to the wells of the microplate.[6]
-
Add 100 µL of the DPPH working solution to each well.
-
For the blank control, add 100 µL of methanol instead of the sample solution.
-
-
Incubation and Measurement:
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the % Inhibition against the concentration of this compound to determine the IC50 value.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[5] The ABTS•+ is generated through the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the radical is reduced back to its colorless neutral form, and the decolorization is measured spectrophotometrically at 734 nm.[9][10] This assay is suitable for both hydrophilic and lipophilic compounds.[6][11]
Materials and Equipment:
-
This compound
-
ABTS
-
Potassium persulfate
-
Methanol or Ethanol
-
Phosphate (B84403) Buffered Saline (PBS) or water
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader or UV-Vis Spectrophotometer
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Preparation of Working Solution:
-
Before the assay, dilute the ABTS•+ stock solution with methanol or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[12]
-
-
Preparation of Sample Solutions: Prepare a stock solution and serial dilutions of this compound and a positive control (e.g., Trolox) in the appropriate solvent.
-
Assay Procedure (96-well plate):
-
Incubation and Measurement:
-
Calculation of Scavenging Activity:
-
The percentage of ABTS•+ scavenging activity is calculated using the same formula as the DPPH assay.
-
The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant's activity to that of Trolox.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative damage caused by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-methylpropionamidine) dihydrochloride).[14][15] The antioxidant's capacity is quantified by measuring the area under the fluorescence decay curve. This assay is considered biologically relevant as it utilizes a peroxyl radical source.[16]
Materials and Equipment:
-
This compound
-
Fluorescein (B123965) sodium salt
-
AAPH (2,2'-azobis(2-methylpropionamidine) dihydrochloride)
-
Trolox (positive control)
-
75 mM Phosphate buffer (pH 7.4)
-
96-well black, opaque microplate
-
Fluorescence microplate reader with temperature control and injectors
Protocol:
-
Preparation of Reagents:
-
Fluorescein Working Solution: Prepare a stock solution and dilute it with 75 mM phosphate buffer to the final working concentration (e.g., ~8.4 x 10⁻⁸ M).[17] Prepare fresh daily and protect from light.
-
AAPH Solution: Dissolve AAPH in 75 mM phosphate buffer to a final concentration (e.g., 75 mM).[15][17] Prepare this solution fresh just before use and keep it at 37°C.
-
Trolox Standards & Sample Solutions: Prepare a stock solution of Trolox and create a standard curve by serial dilution (e.g., 12.5 to 200 µM) in phosphate buffer.[16] Prepare dilutions of this compound in the same buffer.
-
-
Assay Procedure (96-well plate):
-
Reaction Initiation and Measurement:
-
Calculation of ORAC Value:
-
Calculate the Area Under the Curve (AUC) for each sample and standard.
-
Calculate the Net AUC by subtracting the AUC of the blank from the AUC of the sample or standard: Net AUC = AUC_sample - AUC_blank .[17]
-
Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.
-
Determine the ORAC value of this compound from the standard curve and express it as micromoles of Trolox Equivalents (TE) per gram or liter.
-
Visualizations: Diagrams and Workflows
Caption: General workflow for in vitro antioxidant capacity assays.
Caption: Principle of the DPPH radical scavenging assay.
Caption: Principle of the ABTS radical cation decolorization assay.
Caption: Potential influence of this compound on the Nrf2 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Sinapic Acid and Sinapate Esters in Brassica: Innate Accumulation, Biosynthesis, Accessibility via Chemical Synthesis or Recovery From Biomass, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effect of Photoisomerization on the Antioxidant Properties of Sinapic Acid and this compound in Different Solvents: A DFT/TD-DFT Study [mdpi.com]
- 4. The Effect of Photoisomerization on the Antioxidant Properties of Sinapic Acid and this compound in Different Solvents: A DFT/TD-DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. DPPH Radical Scavenging Assay | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay | MDPI [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 14. mdpi.com [mdpi.com]
- 15. agilent.com [agilent.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. scribd.com [scribd.com]
- 18. kamiyabiomedical.com [kamiyabiomedical.com]
Application Notes and Protocols for Methyl Sinapate in Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl sinapate, the methyl ester of sinapic acid, is a naturally derived phenylpropanoid found in various plant species. As a derivative of sinapic acid, it belongs to a class of compounds known for their antioxidant and UV-absorbing properties, making it a promising candidate for use as a functional ingredient in cosmetic and dermatological formulations.[1][2] These application notes provide a comprehensive overview of the potential applications of this compound in cosmetics, along with detailed protocols for in vitro efficacy testing. While specific quantitative data for this compound is limited in publicly available literature, this document compiles relevant information on sinapic acid and its derivatives to guide researchers in their investigations.
Biological Activities and Potential Cosmetic Applications
This compound is anticipated to share many of the beneficial properties of its parent compound, sinapic acid, and other sinapate esters. These properties suggest its utility in various cosmetic applications:
-
UV Protection: Sinapic acid and its esters are known to absorb UV radiation, particularly in the UVB range, functioning as natural sunscreens.[1] This intrinsic photoprotective activity suggests that this compound could be incorporated into daily wear cosmetics and sun care products to help protect the skin from UV-induced damage.
-
Antioxidant Activity: Phenolic compounds, including sinapic acid derivatives, are potent antioxidants.[1][2] They can neutralize free radicals generated by environmental stressors such as UV radiation and pollution, thereby helping to prevent premature skin aging and maintaining overall skin health.
-
Anti-Aging Properties: By inhibiting enzymes that degrade the extracellular matrix, such as elastase and hyaluronidase, cosmetic ingredients can help maintain skin elasticity and hydration. While specific data for this compound is lacking, other natural phenolic compounds have demonstrated these activities.
-
Skin Lightening and Hyperpigmentation Control: Inhibition of the enzyme tyrosinase is a key mechanism for controlling melanin (B1238610) production. Various phenolic compounds are known to be tyrosinase inhibitors. However, one study indicated that sinapic acid has minimal effect on melanogenesis in B16/F10 melanoma cells.[3] Further investigation into this compound's specific effects is warranted.
-
Anti-Inflammatory Effects: Sinapic acid has demonstrated anti-inflammatory properties.[1] This suggests that this compound could be beneficial in formulations aimed at soothing irritated or sensitive skin by modulating the production of inflammatory mediators in skin cells.
Quantitative Data on Biological Activities
Quantitative efficacy data for this compound is not extensively available in the public domain. The following tables summarize available data for sinapic acid and other relevant compounds to provide a comparative context for researchers.
Table 1: Antioxidant Activity of Sinapic Acid and Related Compounds
| Compound | Assay | IC50 Value | Reference Compound | IC50 of Reference |
| Sinapic Acid | DPPH | 50% inhibition at 0.3 mM | Not specified | Not specified |
| Sinapic Acid | ABTS | Not specified | Not specified | Not specified |
| This compound | DPPH | Data not available | - | - |
| This compound | ABTS | Data not available | - | - |
Note: The available data for sinapic acid's antioxidant activity is presented as a percentage of inhibition at a specific concentration, not as an IC50 value, which represents the concentration required to inhibit 50% of the activity.
Table 2: Enzyme Inhibition Activity of Related Phenolic Compounds
| Compound | Enzyme | IC50 Value | Reference Compound | IC50 of Reference |
| This compound | Tyrosinase | Data not available | - | - |
| This compound | Elastase | Data not available | - | - |
| This compound | Hyaluronidase | Data not available | - | - |
| Quercetin | Elastase | 46.42 µM | Not specified | Not specified |
| Chlorogenic Acid | Elastase | 203.3 µM | Not specified | Not specified |
Table 3: In Vitro SPF of Formulations Containing Sinapate Derivatives
| Formulation | Active Ingredient | Concentration | In Vitro SPF |
| Cream with CNC-DES | Diethyl sinapate-grafted cellulose (B213188) nanocrystals | 1.5 wt% | 5.03 |
This data is for diethyl sinapate, a related compound, and is provided for illustrative purposes.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to evaluate the efficacy of this compound for cosmetic applications.
Tyrosinase Inhibition Assay (Mushroom Tyrosinase)
This protocol determines the ability of a test compound to inhibit the activity of mushroom tyrosinase, a key enzyme in melanin synthesis.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
This compound
-
Kojic acid (positive control)
-
Phosphate (B84403) buffer (0.1 M, pH 6.8)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Solutions:
-
Dissolve mushroom tyrosinase in phosphate buffer to a concentration of 1000 U/mL.
-
Dissolve L-DOPA in phosphate buffer to a concentration of 10 mM.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a series of dilutions in phosphate buffer.
-
Prepare a stock solution of kojic acid in phosphate buffer (e.g., 1 mM) and create a series of dilutions.
-
-
Assay:
-
In a 96-well plate, add 40 µL of the test compound solution (this compound dilutions) or positive control (kojic acid dilutions).
-
Add 80 µL of phosphate buffer.
-
Add 40 µL of L-DOPA solution.
-
Initiate the reaction by adding 40 µL of mushroom tyrosinase solution.
-
For the control, add 40 µL of phosphate buffer instead of the test compound.
-
-
Measurement:
-
Immediately measure the absorbance at 475 nm at time zero and then every minute for 20 minutes at a constant temperature (e.g., 37°C).
-
-
Calculation:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound and fitting the data to a dose-response curve.
-
Experimental Workflow for Tyrosinase Inhibition Assay
Caption: Workflow for the in vitro mushroom tyrosinase inhibition assay.
Cellular Melanin Content Assay in B16F10 Melanoma Cells
This protocol measures the effect of this compound on melanin production in a cell-based model.
Materials:
-
B16F10 murine melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound
-
α-Melanocyte-stimulating hormone (α-MSH)
-
Kojic acid (positive control)
-
Phosphate-buffered saline (PBS)
-
1 N NaOH with 10% DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Culture:
-
Seed B16F10 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound, with and without 100 nM α-MSH to stimulate melanogenesis. Include a positive control (kojic acid) and an untreated control.
-
Incubate for 72 hours.
-
-
Melanin Extraction:
-
Wash the cells with PBS.
-
Lyse the cells by adding 100 µL of 1 N NaOH with 10% DMSO to each well.
-
Incubate at 80°C for 1 hour to dissolve the melanin.
-
-
Measurement:
-
Measure the absorbance of the lysate at 405 nm using a microplate reader.
-
-
Calculation:
-
Normalize the melanin content to the total protein content of each well (determined by a separate protein assay like BCA or Bradford).
-
Calculate the percentage of melanin reduction compared to the α-MSH-stimulated control.
-
Melanogenesis Signaling Pathway
References
- 1. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differential Effects of Methoxylated p-Coumaric Acids on Melanoma in B16/F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Methyl Sinapate as a Substrate for Feruloyl Esterase
Audience: Researchers, scientists, and drug development professionals.
Introduction
Feruloyl esterases (FAEs, EC 3.1.1.73) are a class of carboxyl esterases that catalyze the hydrolysis of ester bonds between hydroxycinnamic acids (like ferulic, p-coumaric, caffeic, and sinapic acids) and sugars in the plant cell wall.[1][2][3][4] This activity is crucial for the complete enzymatic degradation of plant biomass, making FAEs highly valuable in biofuel production, food processing, and pharmaceutical industries.[2][5][6] To characterize and classify these enzymes, synthetic model substrates are widely used. Among these, methyl esters of hydroxycinnamic acids, including methyl ferulate (MFA), methyl p-coumarate (MpCA), methyl caffeate (MCA), and methyl sinapate (MSA), are standard tools for assessing FAE activity and specificity.[2][7]
The substrate specificity of FAEs, particularly towards these four methyl esters, forms the basis of their classification.[7] For example, Type-A FAEs preferentially hydrolyze methyl esters of highly substituted cinnamic acids like methyl ferulate and this compound, while Type-B FAEs are more active on methyl p-coumarate and methyl caffeate.[8][9] Therefore, using this compound as a substrate is essential for the functional characterization and classification of novel feruloyl esterases.
Principle of the Assay
The enzymatic assay for feruloyl esterase activity using this compound is based on the hydrolysis of the ester bond in this compound, which yields sinapic acid and methanol. The progress of the reaction can be monitored by measuring the decrease in the concentration of the substrate (this compound) or the increase in the concentration of the product (sinapic acid) over time. Due to the distinct UV absorbance profiles of the substrate and product, High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) is the most common and reliable method for quantification.[2][10]
Data Presentation
Table 1: Comparative Specific Activity of Feruloyl Esterases on Various Methyl Esters
This table summarizes the specific activity of different feruloyl esterases on this compound and other common model substrates. Activity is expressed in Units per milligram of protein (U/mg), where one unit (U) is typically defined as the amount of enzyme required to release 1 µmol of product per minute under the specified assay conditions.
| Enzyme | Source Organism | This compound (U/mg) | Methyl Ferulate (U/mg) | Methyl p-Coumarate (U/mg) | Methyl Caffeate (U/mg) | Reference |
| BpFae | Burkholderia pyrrocinia B1213 | 1.79 | 41.78 | 38.51 | 35.36 | [10] |
| Fae-1 | Neurospora crassa | Not Detected | 1.7 | 10.1 | 1.2 | [11] |
| Type C FAE | Fusarium oxysporum | Active | Active | Active | Active | [1] |
| Type A FAE | Aspergillus niger | High Activity | High Activity | Low Activity | No Activity | [8] |
| Type B FAE | General | Not Hydrolyzed | Active | High Activity | High Activity | [9] |
Note: "Active" or "High Activity" indicates that the enzyme hydrolyzes the substrate, but specific quantitative data was not provided in the cited source.
Table 2: Kinetic Parameters of Feruloyl Esterases
This table presents the Michaelis-Menten constants (K_m) and maximum reaction velocities (V_max) of feruloyl esterases for different substrates. These parameters provide insight into the enzyme's affinity for the substrate and its maximum catalytic rate.
| Enzyme | Substrate | K_m (mM) | V_max (U/mg) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹·mM⁻¹) | Reference |
| BpFae | Methyl Ferulate | 0.53 | 86.74 | - | - | [10] |
| FoFaeC | This compound | - | - | - | - | [1] |
| AnFAEA-amino-CLEAs | This compound | K_m was 15% higher than soluble enzyme | - | - | - | [12] |
| PhFAE | p-Nitrophenyl Ferulate | - | - | - | 69.90 min⁻¹·mM⁻¹ | [13] |
Note: A dash (-) indicates that the data was not available in the cited sources. Kinetic studies for this compound are less common than for methyl ferulate.
Visualizations
Caption: FAE enzymatic reaction with this compound.
Caption: Standard workflow for measuring FAE activity.
Caption: Classification based on methyl ester substrates.[6][9]
Experimental Protocols
Protocol 1: Standard End-Point Assay for FAE Activity
This protocol is designed to measure the total activity of a feruloyl esterase preparation at a single time point.
1. Materials and Reagents
-
This compound (MSA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 50 mM Sodium Phosphate, pH 7.0 (or other optimal buffer, e.g., 50 mM Citrate, pH 5.0).[10][14]
-
Purified feruloyl esterase or cell-free extract.
-
Stop Solution: Acetonitrile or Trifluoroacetic Acid (TFA).[10]
-
HPLC system with a C18 column.
-
Mobile Phase A: Water with 0.1% formic acid.[7]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[7]
2. Reagent Preparation
-
Substrate Stock Solution (25 mM): Dissolve an appropriate amount of this compound in 100% DMSO. Store at -20°C.
-
Working Substrate Solution (1 mM): Dilute the 25 mM stock solution in the reaction buffer to a final concentration of 1 mM.[10][14] Prepare this solution fresh before use.
3. Assay Procedure
-
Pipette 450 µL of the 1 mM working substrate solution into a microcentrifuge tube.[10]
-
Pre-incubate the tube at the desired temperature (e.g., 37°C) for 5 minutes.[10]
-
Initiate the reaction by adding 50 µL of the appropriately diluted enzyme solution. The final reaction volume is 500 µL.
-
Incubate the reaction for a fixed period (e.g., 10-30 minutes) at 37°C.[10] Ensure the reaction time is within the linear range of product formation.
-
Terminate the reaction by adding an equal volume (500 µL) of acetonitrile.[10] This precipitates the protein and stops the enzymatic activity.
-
Centrifuge the sample at >12,000 x g for 5 minutes to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial for analysis.
-
Prepare a "no-enzyme" control by adding 50 µL of buffer instead of the enzyme solution to a substrate tube.
4. HPLC Analysis
-
Column: C18 reverse-phase column (e.g., Agilent ZORBAX SB-C18, 4.6 x 250 mm, 5 µm).[5]
-
Temperature: 45°C.[7]
-
Flow Rate: 0.5 - 1.0 mL/min.[5]
-
Detection: Monitor absorbance at approximately 320-325 nm.[5][7]
-
Injection Volume: 10-20 µL.
-
Elution Gradient: A linear gradient from mobile phase A to B is typically used. For example:
-
0-2 min: 95% A, 5% B
-
2-20 min: Linear gradient to 40% A, 60% B.[7]
-
20-25 min: Linear gradient to 100% B.
-
25-30 min: Return to 95% A, 5% B and equilibrate.
-
-
Quantification: Create a standard curve using known concentrations of sinapic acid to calculate the amount of product formed in the enzymatic reaction.
5. Calculation of Specific Activity
-
Determine the concentration of sinapic acid (µmol/mL) from the standard curve.
-
Calculate the total µmol of product formed: [Sinapic Acid] (µmol/mL) * Total Reaction Volume (mL)
-
Calculate the enzyme activity in Units (U): Total µmol / Incubation Time (min)
-
Calculate the specific activity (U/mg): Activity (U) / mg of protein in the reaction
Protocol 2: Determination of Kinetic Parameters (K_m and V_max)
This protocol is adapted for determining the Michaelis-Menten kinetic constants.
1. Assay Setup
-
Follow the general procedure outlined in Protocol 1.
-
The key difference is to vary the final concentration of this compound in the reaction, for example, from 0.05 mM to 2.5 mM.[1][3]
-
Ensure the enzyme concentration and reaction time are chosen so that the substrate consumption is less than 15% to maintain initial velocity conditions.
2. Procedure
-
Prepare a series of working substrate solutions with different concentrations.
-
For each substrate concentration, run the enzymatic assay as described in Protocol 1.
-
Measure the initial velocity (v₀) of product formation (in µmol/min) at each substrate concentration.
-
Run all assays in duplicate or triplicate for accuracy.[1]
3. Data Analysis
-
Plot the initial velocity (v₀) against the substrate concentration [S].
-
Use non-linear regression analysis software (e.g., GraphPad Prism) to fit the data directly to the Michaelis-Menten equation: v₀ = (V_max * [S]) / (K_m + [S]).[1]
-
The software will calculate the best-fit values for V_max (the maximum reaction rate) and K_m (the substrate concentration at half-maximal velocity).
References
- 1. Tailoring the specificity of the type C feruloyl esterase FoFaeC from Fusarium oxysporum towards this compound by rational redesign based on small molecule docking simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Feruloyl esterase immobilization in mesoporous silica particles and characterization in hydrolysis and transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure of the feruloyl esterase from Lentilactobacillus buchneri reveals a novel homodimeric state - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Engineering the Active Site Pocket to Enhance the Catalytic Efficiency of a Novel Feruloyl Esterase Derived From Human Intestinal Bacteria Dorea formicigenerans [frontiersin.org]
- 6. abbs.info [abbs.info]
- 7. Frontiers | Feruloyl Esterases for Biorefineries: Subfamily Classified Specificity for Natural Substrates [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. WO2004009804A2 - Feruloyl esterase and uses thereof - Google Patents [patents.google.com]
- 10. Biochemical characterization of a novel feruloyl esterase from Burkholderia pyrrocinia B1213 and its application for hydrolyzing wheat bran - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Engineering of an Alkaline Feruloyl Esterase PhFAE for Enhanced Thermal Stability and Catalytic Efficiency Through Molecular Dynamics and FireProt [mdpi.com]
- 14. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Methyl Sinapate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl sinapate, an ester of sinapic acid, is a phenolic compound of interest in various fields due to its potential biological activities. Accurate and reliable quantification of this compound in different matrices is crucial for research and development. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The described protocol is applicable for the quantitative determination of this compound in raw materials, finished products, and biological samples, with appropriate sample preparation.
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable for this analysis. The following chromatographic conditions are recommended for the separation and quantification of this compound:
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity LC System or equivalent |
| Column | Reversed-phase C18 column (e.g., 150 x 4.6 mm, 3 µm particle size)[1] |
| Mobile Phase | A: 0.1% Phosphoric acid in Water B: Acetonitrile (B52724) |
| Gradient Elution | A gradient elution is often used for complex samples to ensure good separation.[2][3] A typical gradient could be: 0-20 min, 10-60% B; 20-25 min, 60% B; 25-30 min, 10% B. |
| Flow Rate | 0.8 - 1.0 mL/min[2][3] |
| Column Temperature | 30 °C |
| Injection Volume | 10 - 20 µL |
| Detection Wavelength | 330 nm[4][5] |
2. Preparation of Solutions
Proper preparation of standards and samples is critical for accurate results.[6]
-
Mobile Phase Preparation: Prepare the mobile phase components and filter them through a 0.45 µm membrane filter before use to remove any particulate matter.[7] Degas the mobile phase to prevent bubble formation in the HPLC system.
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with HPLC-grade methanol (B129727) or acetonitrile.[8]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range of the assay (e.g., 1, 5, 10, 25, 50, 100 µg/mL). These solutions are used to construct the calibration curve.
3. Sample Preparation
The sample preparation method will vary depending on the matrix.
-
Solid Samples (e.g., plant material, powders):
-
Weigh a representative amount of the homogenized solid sample.
-
Extract the this compound using a suitable solvent such as methanol or a methanol-water mixture.[4][5] Sonication or refluxing can enhance extraction efficiency.[4]
-
Centrifuge the extract to pellet any solid particles.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection.[7]
-
-
Liquid Samples (e.g., formulations, biological fluids):
-
For liquid formulations, a simple dilution with the mobile phase may be sufficient.
-
For biological samples like plasma, protein precipitation is necessary.[9] Add a precipitating agent like acetonitrile or methanol (typically in a 3:1 ratio of solvent to sample), vortex, and centrifuge.[7]
-
Collect the supernatant and filter it through a 0.45 µm syringe filter before analysis.[7]
-
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[10] Key validation parameters are summarized in the table below.
| Validation Parameter | Typical Performance Characteristics |
| Linearity (r²) | ≥ 0.999[11] |
| Accuracy (% Recovery) | 98 - 102%[12] |
| Precision (%RSD) | Intra-day: < 2%, Inter-day: < 2%[11] |
| Limit of Detection (LOD) | Typically in the range of 0.04 - 0.25 mg/L[1] |
| Limit of Quantification (LOQ) | Typically in the range of 0.06 - 0.25 mg/L[1] |
| Specificity | The method should be able to resolve the this compound peak from other components in the sample matrix.[10] |
| Robustness | The method should remain unaffected by small, deliberate variations in chromatographic conditions.[10] |
Data Presentation
The quantitative data obtained from the HPLC analysis of this compound should be summarized in a clear and structured table for easy comparison. An example is provided below.
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| Standard 1 | 8.52 | 150234 | 10.0 |
| Standard 2 | 8.51 | 375489 | 25.0 |
| Standard 3 | 8.53 | 751258 | 50.0 |
| Sample A | 8.52 | 450123 | 30.0 |
| Sample B | 8.51 | 225678 | 15.0 |
Visualizations
Experimental Workflow for HPLC Analysis of this compound
Caption: Workflow for the HPLC analysis of this compound.
References
- 1. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 2. Determination of Sinapic Acid Derivatives in Canola Extracts Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. Complete Guide: Everything You Need to Know About HPLC Sample Prep [hplcvials.com]
- 7. nacalai.com [nacalai.com]
- 8. cipac.org [cipac.org]
- 9. hplc.eu [hplc.eu]
- 10. youtube.com [youtube.com]
- 11. turkjps.org [turkjps.org]
- 12. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Applications of Methyl Sinapate: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl sinapate, a naturally occurring phenolic compound found in various plant species, has emerged as a molecule of significant interest in biomedical research. As a derivative of sinapic acid, it shares a similar chemical scaffold that contributes to a range of biological activities. In vitro studies are crucial for elucidating the mechanisms of action and therapeutic potential of such compounds. This document provides detailed application notes and experimental protocols for investigating the effects of this compound in cell culture systems, with a focus on its potential anticancer, anti-inflammatory, neuroprotective, and antioxidant properties. The information presented here is intended to guide researchers in designing and executing robust in vitro experiments to explore the multifaceted activities of this compound.
Data Presentation: Quantitative Efficacy of this compound and Related Compounds
The following tables summarize the available quantitative data on the in vitro efficacy of this compound and its closely related analogs. This information provides a valuable reference for selecting appropriate cell lines and concentration ranges for future experiments.
Table 1: Anticancer Activity (IC50 Values)
| Compound/Analog | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Homovanillyl Sinapate | MDA-MB-231 | Breast Cancer | 3.8 | |
| Homovanillyl Sinapate | MDA-MB-468 | Breast Cancer | 6.0 | |
| Homovanillyl Sinapate | MCF-7 | Breast Cancer | 8.7 | |
| Homovanillyl Sinapate | BT-474 | Breast Cancer | 12.2 | |
| Sinapic Acid | HT-29 | Colon Cancer | 317.5 | [1] |
Note: Data for this compound is limited; values for the closely related derivative Homovanillyl sinapate and the parent compound Sinapic acid are provided as a reference.
Table 2: Anti-Inflammatory Activity
| Compound/Analog | Cell Line | Assay | Parameter Measured | Inhibition | Citation |
| Methyl Syringate | Primary Human Neutrophils | NETosis Assay | NET release | 50-63% reduction (100-1700 µM) | [2] |
| Methyl Salicylate Glycosides | RAW264.7 | Griess Assay | Nitric Oxide (NO) | ~56% inhibition at 3.0 µg/mL | [3][4] |
| Sinapic Acid | - | COX-2 Inhibition Assay | COX-2 Activity | Significant inhibition (10-500 µg/ml) | [2] |
| Sinapic Acid | - | 5-LOX Inhibition Assay | 5-LOX Activity | Significant inhibition (10-500 µg/ml) | [2] |
Note: Data for this compound is limited; values for structurally similar compounds are provided as a reference.
Table 3: Neuroprotective Effects
| Compound/Analog | Cell Line | Stressor | Parameter Measured | EC50 (µM) | Citation |
| Methyl 3,4-dihydroxybenzoate | SH-SY5Y | TBHP | Apoptosis | ~8 µM (significant reduction) | [5] |
| Clovamide | SH-SY5Y | t-BOOH | Cell Death | 0.9-3.7 | [6] |
| Rosmarinic Acid | SH-SY5Y | t-BOOH | Cell Death | 0.9-3.7 | [6] |
Table 4: Antioxidant Activity (EC50 Values)
| Compound/Analog | Assay | EC50 | Citation |
| This compound | DPPH Radical Scavenging | Data not available | |
| Sinapic Acid | DPPH Radical Scavenging | 84.33 µg/mL | [7] |
Note: While this compound is known to have antioxidant properties, specific EC50 values from standardized assays like DPPH are not consistently reported in the literature. The value for Sinapic acid is provided for comparison.
Key Signaling Pathways Modulated by this compound and its Analogs
In vitro research suggests that this compound and its related compounds exert their biological effects by modulating key cellular signaling pathways. Understanding these pathways is crucial for designing mechanistic studies.
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[8] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes like TNF-α and IL-6. This compound and its analogs are hypothesized to inhibit this pathway, thereby reducing the expression of inflammatory mediators.
References
- 1. Anticancer activity of sinapic acid by inducing apoptosis in HT-29 human colon cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methyl Syringate: A Primary Driving Factor in Manuka Honeys Ability to Ameliorate Neutrophil Intracellular ROS Activity and NETosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Anti-Inflammatory Activity of Methyl Salicylate Glycosides Isolated from Gaultheria yunnanensis (Franch.) Rehder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effects of Methyl 3,4-Dihydroxybenzoate against TBHP-Induced Oxidative Damage in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clovamide and rosmarinic acid induce neuroprotective effects in in vitro models of neuronal death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Unraveling the Photochemistry of a Natural Sunscreen: Techniques for Studying Methyl Sinapate Photoisomerization
Application Note & Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction: Methyl sinapate, a derivative of sinapic acid found in plants, is a potent natural UV-B filter. Its ability to absorb harmful ultraviolet radiation and dissipate the energy through photoisomerization makes it a subject of significant interest for the development of novel, safe, and effective sunscreen agents and photothermal materials. Understanding the intricate photochemical processes, particularly the cis-trans isomerization, is crucial for optimizing its photoprotective capabilities. This document provides detailed application notes and protocols for the key techniques employed to study the photoisomerization of this compound.
I. Spectroscopic Techniques for Probing Excited-State Dynamics
The initial absorption of UV photons and the subsequent relaxation pathways of this compound are investigated using a suite of advanced spectroscopic techniques.
Steady-State UV-Visible Spectroscopy
Application: This is the foundational technique to determine the absorption characteristics of this compound and its isomers. It provides information on the wavelength of maximum absorption (λmax) and the molar extinction coefficient, which are essential for designing photoirradiation experiments.[1][2]
Experimental Protocol:
-
Sample Preparation: Prepare a stock solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) at a concentration of approximately 1 mg/mL. From the stock solution, prepare a dilute solution (e.g., 10 µmol·L⁻¹) for analysis.[1]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Record a baseline spectrum with the cuvette filled with the solvent.
-
Record the absorption spectrum of the this compound solution from 200 to 400 nm.
-
To study the photoisomerization, irradiate the sample with a UV lamp at a wavelength close to its λmax.
-
Record the UV-Vis spectra at different time intervals during irradiation to observe the changes in the absorption profile, which indicate the formation of the cis-isomer and the approach to a photostationary state.
-
High-Resolution Laser Spectroscopy
Application: Techniques like two-color Resonance Enhanced Two-Photon Ionization (R2PI) spectroscopy and UV-UV depletion spectroscopy are employed to study the spectroscopy and excited-state dynamics of isolated this compound in a molecular beam, eliminating solvent effects.[3][4]
Experimental Protocol (R2PI):
-
Sample Introduction: this compound is heated (e.g., to 160°C) to generate sufficient vapor pressure and is then seeded into a supersonic expansion of a noble gas (e.g., Ne).[4]
-
Excitation and Ionization:
-
A tunable "pump" laser excites the this compound molecules to a specific vibrational level of the first electronically excited state (S₁).
-
A second "probe" laser, typically at a fixed wavelength (e.g., 193 nm), ionizes the excited molecules.[4]
-
-
Detection: The resulting ions are detected by a time-of-flight mass spectrometer.
-
Data Acquisition: The ion signal is recorded as a function of the pump laser wavelength to generate the R2PI excitation spectrum. Lifetime measurements can be performed by varying the delay between the pump and probe laser pulses.[3]
Ultrafast Transient Absorption Spectroscopy
Application: Femtosecond transient absorption spectroscopy (TAS) provides real-time observation of the excited-state dynamics, including the rates of internal conversion, intersystem crossing, and the formation of the photoisomer.[5][6] This includes both transient electronic and vibrational absorption spectroscopy.
Experimental Protocol (Transient Vibrational Absorption Spectroscopy):
-
Sample Preparation: A solution of this compound (e.g., 20 mM in acetonitrile) is continuously flowed through a sample cell to prevent photodegradation.[5]
-
Photoexcitation: The sample is excited with a femtosecond pump pulse at a wavelength corresponding to the absorption maximum of the trans-isomer (e.g., 321 nm).[5]
-
Probing: A broadband mid-infrared femtosecond probe pulse is passed through the excited sample volume at varying time delays relative to the pump pulse.
-
Detection: The change in absorption of the probe pulse is measured using a multichannel detector.
-
Data Analysis: The transient vibrational spectra reveal the disappearance of the ground-state bleach of the initial isomer and the appearance of vibrational bands corresponding to the photoisomer, allowing for the direct tracking of the isomerization process.[5]
II. Separation and Identification of Isomers
Following photoirradiation, it is essential to separate and identify the different isomers of this compound.
High-Performance Liquid Chromatography (HPLC)
Application: HPLC is a powerful technique for separating the trans- and cis-isomers of this compound and quantifying their relative amounts at the photostationary state.[7][8][9]
Experimental Protocol:
-
Sample Preparation: Irradiate a solution of this compound until the photostationary state is reached.
-
Instrumentation: An HPLC system equipped with a C18 reverse-phase column and a photodiode array (PDA) detector is suitable.[7]
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is commonly used.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: The PDA detector can be set to monitor the absorbance at the λmax of the isomers (e.g., around 320 nm).[10]
-
-
Analysis: The retention times of the peaks corresponding to the trans- and cis-isomers are used for identification (often by comparison with standards or by coupling to mass spectrometry). The peak areas are used for quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application: NMR spectroscopy is the definitive method for the structural elucidation of the trans- and cis-isomers of this compound.[11][12][13] Differences in the chemical shifts and coupling constants of the vinylic protons are particularly diagnostic.
Experimental Protocol:
-
Sample Preparation: Isolate the individual isomers by preparative HPLC or by exploiting differences in solubility. Dissolve the purified isomer in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. Advanced 2D NMR techniques like COSY, HSQC, and HMBC can be used for complete structural assignment.[11]
-
Analysis:
-
¹H NMR: The coupling constant (J-value) between the two vinylic protons is characteristic: a larger J-value (typically 12-18 Hz) indicates a trans configuration, while a smaller J-value (6-12 Hz) indicates a cis configuration.[11]
-
Chemical shifts of the aromatic and methoxy (B1213986) protons will also differ between the isomers.
-
III. Quantitative Analysis of Photoisomerization
Quantum Yield Determination
Application: The photoisomerization quantum yield (Φ) is a critical parameter that quantifies the efficiency of the photochemical reaction. It is defined as the number of molecules isomerized per photon absorbed.[14][15][16]
Experimental Protocol:
-
Actinometry: Determine the photon flux of the light source using a chemical actinometer (e.g., potassium ferrioxalate).
-
Irradiation: Irradiate a solution of this compound of known concentration and absorbance at the irradiation wavelength for a specific time.
-
Analysis: Determine the change in the concentration of the starting isomer and the formation of the photoisomer using HPLC or UV-Vis spectroscopy.
-
Calculation: The quantum yield is calculated using the following formula: Φ = (Number of molecules isomerized) / (Number of photons absorbed)
IV. Data Presentation
Table 1: Spectroscopic Properties of this compound Isomers
| Isomer | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Solvent | Reference |
| trans-Methyl Sinapate | ~325 | Data not available in provided search results | Methanol | [17] |
| cis-Methyl Sinapate | ~328 | Data not available in provided search results | Methanol | [17] |
Table 2: Photophysical Parameters of this compound
| Parameter | Value | Conditions | Technique | Reference |
| S₁ State Lifetime (syn/cis) | 1.8 ns (93%), 27.0 ns (7%) | Isolated molecule | R2PI | [3] |
| S₁ State Lifetime (anti/cis) | 3.1 ns (93%), 29.2 ns (7%) | Isolated molecule | R2PI | [3] |
| Photoisomerization Quantum Yield | Data not available in provided search results |
Note: Quantitative data for molar extinction coefficients and quantum yields were not explicitly found for this compound in the provided search results. Researchers would need to perform the described experiments to obtain these values.
V. Visualizing the Process
Caption: Experimental workflow for studying this compound photoisomerization.
References
- 1. researchgate.net [researchgate.net]
- 2. Plant sunscreens in the UV-B: ultraviolet spectroscopy of jet-cooled sinapoyl malate, sinapic acid, and sinapate ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Ultrafast photoisomerization dynamics in sinapate esters – Light and Molecules [barbatti.org]
- 7. A Novel HPLC Method for Simultaneous Determination of Methyl, Ethyl, n-propyl, Isopropyl, n-butyl, Isobutyl and Benzyl Paraben in Pharmaceuticals and Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Methyl syringate: a chemical marker of asphodel (Asphodelus microcarpus Salzm. et Viv.) monofloral honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cellmolbiol.org [cellmolbiol.org]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Determining the Photoisomerization Quantum Yield of Photoswitchable Molecules in Solution and in the Solid State - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NO(2) quantum yields from ultraviolet photodissociation of methyl and isopropyl nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Application Notes & Protocols: Formulation of Methyl Sinapate for Topical Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl sinapate, a naturally occurring derivative of sinapic acid, is a promising bioactive compound for dermatological applications.[1] As a hydroxycinnamic acid, it is recognized for its potent antioxidant, anti-inflammatory, and natural UV-screening properties.[2][3] Phenolic compounds like this compound are known to play a role in mitigating oxidative stress and inflammation in the skin.[4][5] The primary challenge in utilizing these compounds topically lies in developing stable and effective delivery systems that can overcome their inherent physicochemical limitations, such as poor water solubility.[4][6]
These application notes provide a comprehensive guide to formulating this compound into a stable oil-in-water (O/W) cream for topical application. This document outlines the necessary pre-formulation studies, detailed formulation protocols, and methods for physicochemical characterization, in vitro performance testing, and stability analysis.
Pre-Formulation Studies
A thorough characterization of the active pharmaceutical ingredient (API) is the foundation of rational formulation design.[7] The following data for this compound should be established to guide the development of a stable and effective topical product.
Physicochemical Properties
Understanding the fundamental properties of this compound is critical for selecting appropriate excipients and manufacturing processes.
| Property | Value / Data | Reference |
| Chemical Name | methyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate | [1] |
| Molecular Formula | C₁₂H₁₄O₅ | [1] |
| Molecular Weight | 238.24 g/mol | [1] |
| Appearance | Powder | [N/A] |
| LogP (Predicted) | 1.8 | [1] |
| GHS Hazards | Skin Irritation (H315), Eye Irritation (H319), Respiratory Irritation (H335) | [1] |
Solubility Analysis
The solubility of this compound in various cosmetic solvents will determine the optimal vehicle system. Due to the lipophilic nature of this compound (LogP ~1.8), it is expected to have poor aqueous solubility but better solubility in organic solvents and oils. Ethanol (B145695) and propylene (B89431) glycol are common solvents and penetration enhancers in topical formulations.[8][9] Isopropyl myristate is a frequently used emollient and oil phase component.[10]
Protocol: The solubility should be determined by adding an excess amount of this compound to a known volume of each solvent. The suspension is then agitated at a controlled temperature (e.g., 25°C and 32°C) for 24 hours to reach equilibrium. After filtration, the concentration of dissolved this compound is quantified using a validated HPLC-UV method.
| Solvent | Expected Solubility Profile | Purpose in Formulation |
| Purified Water | Low | Aqueous Phase |
| Ethanol | Moderate to High | Solvent, Penetration Enhancer |
| Propylene Glycol (PG) | Moderate to High | Solvent, Humectant, Penetration Enhancer |
| Isopropyl Myristate (IPM) | High | Oil Phase, Emollient |
| Caprylic/Capric Triglyceride | High | Oil Phase, Emollient |
Biological Activity
Quantifying the biological activity of this compound is essential for establishing quality control specifications and ensuring the efficacy of the final product. Its antioxidant and anti-inflammatory activities are of primary interest.
| Assay Type | Method | Result (Example Data for Sinapic Acid/Derivatives) | Reference |
| Antioxidant Activity | DPPH Radical Scavenging | IC₅₀ = 32.4 ± 2.2 µM | [11] |
| Antioxidant Activity | Superoxide (O₂⁻) Scavenging | IC₅₀ = 17.98 mM | [2] |
| Anti-inflammatory Activity | NF-κB Inhibition Assay | IC₅₀ = 172.2 ± 11.4 nM (for a similar small molecule) | [12] |
Formulation Development: Oil-in-Water (O/W) Cream
An oil-in-water (O/W) emulsion is a suitable vehicle for topical delivery, offering a non-greasy, aesthetically pleasing feel. A patent for topical preparations with sinapic acid derivatives suggests a concentration range of 0.1% to 5%.[13] The following is a model formulation for a 1% this compound O/W cream, adapted from established cosmetic formulation strategies.[14]
Example Formulation Composition
| Phase | Ingredient | Function | % (w/w) |
| Oil Phase | This compound | Active Pharmaceutical Ingredient | 1.00 |
| Isopropyl Myristate | Emollient, Oil Phase | 10.00 | |
| Cetearyl Alcohol | Thickener, Emulsion Stabilizer | 5.00 | |
| Glyceryl Stearate | Emulsifier | 3.00 | |
| Stearic Acid | Thickener, Emulsion Stabilizer | 2.00 | |
| Aqueous Phase | Purified Water | Vehicle | 71.80 |
| Propylene Glycol | Humectant, Solvent | 5.00 | |
| Glycerin | Humectant | 1.00 | |
| Cool-Down Phase | Phenoxyethanol | Preservative | 0.80 |
| Tocopheryl Acetate (Vitamin E) | Antioxidant (for formulation stability) | 0.20 | |
| Triethanolamine | pH Adjuster | 0.20 |
Experimental Workflow for Formulation and Characterization
The following diagram outlines the logical workflow from pre-formulation to final product testing.
Caption: Experimental workflow for this compound topical formulation.
Protocol: Preparation of 1% this compound O/W Cream (100g Batch)
Equipment:
-
Two temperature-controlled water baths
-
Two glass beakers
-
High-shear homogenizer (e.g., rotor-stator type)
-
Overhead propeller mixer
-
Digital pH meter and viscometer
Procedure:
-
Oil Phase Preparation: In a beaker, combine Isopropyl Myristate, Cetearyl Alcohol, Glyceryl Stearate, and Stearic Acid. Heat to 75°C in a water bath until all components are melted and uniform.
-
API Incorporation: Add 1.0g of this compound to the heated oil phase and stir until completely dissolved. Maintain the temperature at 75°C.
-
Aqueous Phase Preparation: In a separate, larger beaker, combine Purified Water, Propylene Glycol, and Glycerin. Heat to 75°C in a water bath and mix until uniform.
-
Emulsification: Slowly add the oil phase to the aqueous phase while continuously mixing with a high-shear homogenizer for 5-10 minutes until a uniform, white emulsion is formed.
-
Cooling: Transfer the emulsion to an overhead propeller mixer and begin cooling while stirring at a low speed.
-
Cool-Down Phase Addition: When the emulsion temperature drops below 40°C, add Phenoxyethanol and Tocopheryl Acetate.
-
pH Adjustment: Check the pH of the cream. Slowly add Triethanolamine dropwise to adjust the pH to a skin-compatible range (typically 5.0-6.0).
-
Final Mixing: Continue gentle mixing until the cream reaches room temperature and is completely homogenous.
Quality Control and Performance Testing
Protocol: Physicochemical Characterization
-
Appearance: Visually inspect the cream for color, homogeneity, and phase separation.
-
pH Measurement: Prepare a 10% w/v dispersion of the cream in purified water. Measure the pH using a calibrated digital pH meter.
-
Viscosity: Measure the viscosity using a rotational viscometer with an appropriate spindle at a controlled temperature (25°C).
-
Globule Size Analysis: Dilute the emulsion and measure the oil globule size distribution using laser diffraction or light microscopy. A small, uniform globule size is indicative of good physical stability.
Protocol: In Vitro Permeation Test (IVPT)
IVPT is used to assess the rate and extent of drug permeation through the skin from the topical formulation.[15]
Equipment:
-
Franz diffusion cells
-
Excised human or porcine skin membrane[16]
-
Receptor fluid (e.g., phosphate-buffered saline with a solubility enhancer)
-
HPLC-UV system for analysis
Procedure:
-
Membrane Preparation: Thaw and mount the excised skin on the Franz diffusion cells, with the stratum corneum facing the donor compartment.
-
Cell Assembly: Fill the receptor compartment with degassed receptor fluid and equilibrate the system to 32°C to mimic skin surface temperature.
-
Dosing: Apply a finite dose (e.g., 10 mg/cm²) of the this compound cream to the skin surface in the donor compartment.
-
Sampling: At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw samples from the receptor fluid and replace with fresh, pre-warmed fluid.
-
Analysis: Quantify the concentration of this compound in the collected samples using a validated HPLC method.
-
Data Calculation: Calculate the cumulative amount of this compound permeated per unit area (μg/cm²) and plot against time. The steady-state flux (Jss) can be determined from the linear portion of the curve.
Protocol: Stability Testing
Stability testing ensures the product maintains its quality, safety, and efficacy throughout its shelf life. The protocol should follow ICH (International Council for Harmonisation) guidelines.[10][17]
Procedure:
-
Batch Selection: Use at least three primary batches of the formulation for the study.[1]
-
Packaging: Store samples in the proposed final packaging.
-
Storage Conditions: Place samples in stability chambers under the following conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Intervals: Test samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 2, 3, 6 months for accelerated).
-
Parameters to Test:
-
Physicochemical properties (Appearance, pH, Viscosity)
-
Assay of this compound (potency)
-
Microbial limits
-
Mechanism of Action: Anti-inflammatory Signaling
This compound, like other phenolic acids, is believed to exert its anti-inflammatory effects by modulating key signaling pathways in skin cells. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[18][19] In response to inflammatory stimuli like UV radiation or pathogens, the inhibitor of κB (IκBα) is degraded, allowing the NF-κB (p65/p50) dimer to translocate to the nucleus.[5][18] In the nucleus, it triggers the transcription of pro-inflammatory genes, including cytokines like TNF-α and IL-6.[12] this compound is hypothesized to interfere with this cascade, potentially by inhibiting IκBα degradation, thereby suppressing the inflammatory response.
Caption: Hypothesized inhibition of the NF-κB inflammatory pathway by this compound.
References
- 1. Antithiamine factor | C12H14O5 | CID 5321318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sinapic Acid and Its Derivatives as Medicine in Oxidative Stress-Induced Diseases and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topical Product Formulation Development [ouci.dntb.gov.ua]
- 4. Dermal Drug Delivery of Phytochemicals with Phenolic Structure via Lipid-Based Nanotechnologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Various therapeutic formulations of phenolic compounds: An overview [mnba-journal.com]
- 6. mdpi.com [mdpi.com]
- 7. Rational Design of Topical Semi-Solid Dosage Forms-How Far Are We? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jptcp.com [jptcp.com]
- 9. Effect of ethanol and isopropyl myristate on the availability of topical terbinafine in human stratum corneum, in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 13. EP1437117A1 - Use of Sinapic acid and/or its derivatives - Google Patents [patents.google.com]
- 14. The Formulation of Dermato-Cosmetic Products Using Sanguisorba minor Scop. Extract with Powerful Antioxidant Capacities [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Antioxidant Capacity and NF-kB-Mediated Anti-Inflammatory Activity of Six Red Uruguayan Grape Pomaces [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
Animal Models for Studying Methyl Sinapate Bioactivity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established and adaptable animal models for investigating the bioactivity of methyl sinapate. While in vivo research specifically on this compound is emerging, this document leverages detailed protocols from studies on its parent compound, sinapic acid, and structurally similar molecules to provide actionable guidance for exploring its anti-inflammatory, neuroprotective, and antioxidant properties.
Anti-inflammatory Activity of this compound
The anti-inflammatory potential of this compound can be robustly assessed using the carrageenan-induced paw edema model in rodents, a classic and well-characterized assay for acute inflammation. Additionally, the lipopolysaccharide (LPS)-induced systemic inflammation model provides a platform to study the compound's effects on a broader inflammatory cascade.
Animal Model: Carrageenan-Induced Paw Edema in Rats
This model is widely used for screening anti-inflammatory drugs. Carrageenan injection into the rat paw induces a localized inflammatory response characterized by edema, which can be quantified over time.
Experimental Protocol:
-
Animal Selection: Male Wistar or Sprague-Dawley rats (180-220 g) are commonly used. Animals should be acclimatized for at least one week before the experiment.
-
Grouping: Animals are randomly divided into several groups (n=6-8 per group):
-
Vehicle Control (e.g., 0.5% carboxymethyl cellulose (B213188) in saline)
-
This compound (various doses, e.g., 10, 20, 40 mg/kg, administered orally or intraperitoneally)
-
Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
-
Drug Administration: The vehicle, this compound, or positive control is administered 30-60 minutes prior to carrageenan injection.
-
Induction of Edema: 0.1 mL of 1% carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
-
Biochemical Analysis: At the end of the experiment, paw tissue can be collected for the analysis of inflammatory markers such as myeloperoxidase (MPO) activity, and levels of cytokines like TNF-α, IL-1β, and IL-6.
Experimental Workflow for Carrageenan-Induced Paw Edema
Caption: Workflow for assessing the anti-inflammatory effect of this compound.
Animal Model: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model mimics systemic inflammation and allows for the evaluation of a compound's effect on the production of pro-inflammatory cytokines and other inflammatory mediators.
Experimental Protocol:
-
Animal Selection: Male C57BL/6 or BALB/c mice (8-10 weeks old) are suitable for this model.
-
Grouping: Animals are divided into groups (n=6-8 per group):
-
Vehicle Control
-
This compound (various doses, e.g., 25, 50 mg/kg, i.p.)
-
LPS alone
-
This compound + LPS
-
-
Drug Administration: this compound or vehicle is administered intraperitoneally 1 hour before LPS challenge.
-
Induction of Inflammation: LPS (e.g., 1-5 mg/kg) is administered via intraperitoneal injection.
-
Sample Collection: At a specified time point after LPS injection (e.g., 2, 6, or 24 hours), blood is collected for serum cytokine analysis. Lung, liver, and spleen tissues can also be harvested for histological examination and biochemical assays.
-
Analysis:
-
Cytokine Levels: Serum levels of TNF-α, IL-6, and IL-1β are measured using ELISA kits.
-
Histopathology: Tissues are stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and tissue damage.
-
Gene and Protein Expression: Expression of inflammatory mediators like iNOS and COX-2, and signaling proteins (e.g., NF-κB) in tissues can be analyzed by RT-PCR and Western blotting.
-
| Parameter | Vehicle Control | This compound | LPS | This compound + LPS | Positive Control |
| Paw Volume Increase (mL) at 3h | Baseline | Minimal Change | Significant Increase | Reduced Increase | Significant Reduction |
| MPO Activity (U/mg protein) | Low | Low | High | Reduced | Significantly Reduced |
| Serum TNF-α (pg/mL) | Low | Low | High | Reduced | Significantly Reduced |
| Serum IL-6 (pg/mL) | Low | Low | High | Reduced | Significantly Reduced |
Table 1: Hypothetical Quantitative Data Summary for Anti-inflammatory Studies. Data are illustrative and will vary based on experimental conditions.
Neuroprotective Effects of this compound
The neuroprotective properties of this compound can be investigated using models of cognitive impairment, such as the scopolamine-induced amnesia model, which is relevant for studying learning and memory deficits.
Animal Model: Scopolamine-Induced Memory Impairment in Mice
Scopolamine (B1681570), a muscarinic receptor antagonist, is used to induce transient cognitive deficits, providing a model to screen for compounds with memory-enhancing potential.
Experimental Protocol:
-
Animal Selection: Male ICR or C57BL/6 mice (20-25 g) are commonly used.
-
Grouping: Animals are divided into groups (n=8-10 per group):
-
Vehicle Control
-
This compound alone
-
Scopolamine alone
-
This compound + Scopolamine
-
Positive Control (e.g., Donepezil) + Scopolamine
-
-
Drug Administration: this compound (e.g., 10, 20 mg/kg) or vehicle is administered orally for a period of 7 to 14 days.
-
Induction of Amnesia: On the day of behavioral testing, scopolamine (1-2 mg/kg) is administered intraperitoneally 30 minutes before the test.
-
Behavioral Testing:
-
Y-maze Test: To assess spatial working memory, based on the spontaneous alternation behavior.
-
Passive Avoidance Test: To evaluate long-term memory based on a fear-motivated response.
-
Morris Water Maze: To assess spatial learning and memory.
-
-
Biochemical Analysis: After behavioral testing, brain tissues (hippocampus and cortex) are collected to measure:
-
Acetylcholinesterase (AChE) activity.
-
Levels of antioxidant enzymes (SOD, CAT, GPx).
-
Markers of oxidative stress (MDA).
-
Expression of neurotrophic factors like BDNF.
-
Experimental Workflow for Scopolamine-Induced Memory Impairment
Caption: Workflow for assessing the neuroprotective effect of this compound.
| Parameter | Vehicle Control | Scopolamine | This compound + Scopolamine | Positive Control + Scopolamine |
| Y-maze Spontaneous Alternation (%) | High | Low | Increased | Significantly Increased |
| Passive Avoidance Latency (s) | High | Low | Increased | Significantly Increased |
| Brain AChE Activity (U/mg protein) | Normal | Increased | Reduced | Significantly Reduced |
| Brain MDA Levels (nmol/mg protein) | Low | High | Reduced | Significantly Reduced |
Table 2: Hypothetical Quantitative Data Summary for Neuroprotection Studies. Data are illustrative and will vary based on experimental conditions.
Antioxidant Activity of this compound
The in vivo antioxidant capacity of this compound can be evaluated by measuring its impact on endogenous antioxidant enzymes and markers of oxidative stress in various animal models, including those for diabetes and cardiovascular disease where oxidative stress plays a key pathogenic role.
Animal Model: Streptozotocin (STZ)-Induced Diabetic Rats
STZ is a chemical that is toxic to pancreatic β-cells, leading to hyperglycemia and associated oxidative stress.
Experimental Protocol:
-
Animal Selection: Male Wistar rats (180-200 g).
-
Induction of Diabetes: A single intraperitoneal injection of STZ (50-60 mg/kg) dissolved in citrate (B86180) buffer (pH 4.5). Diabetes is confirmed by measuring blood glucose levels after 72 hours.
-
Grouping: Diabetic rats are divided into groups (n=6-8 per group):
-
Diabetic Control
-
This compound (e.g., 20, 40 mg/kg, p.o.)
-
Positive Control (e.g., Glibenclamide) A non-diabetic control group is also included.
-
-
Treatment: Treatment is administered daily for a period of 28-30 days.
-
Sample Collection and Analysis: At the end of the treatment period, blood and tissues (liver, kidney, pancreas) are collected.
-
Blood Glucose: Monitored throughout the study.
-
Lipid Profile: Total cholesterol, triglycerides, HDL, and LDL are measured.
-
Oxidative Stress Markers: Levels of malondialdehyde (MDA) and lipid hydroperoxides are measured in tissues.
-
Antioxidant Enzyme Activity: Activities of superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) are determined in tissue homogenates.
-
| Parameter | Normal Control | Diabetic Control | This compound (40 mg/kg) |
| Blood Glucose (mg/dL) | ~100 | >250 | Reduced |
| Liver MDA (nmol/mg protein) | Low | High | Reduced |
| Liver SOD (U/mg protein) | High | Low | Increased |
| Liver CAT (U/mg protein) | High | Low | Increased |
Table 3: Hypothetical Quantitative Data Summary for Antioxidant Studies in a Diabetic Model. Data are illustrative and will vary based on experimental conditions.
Signaling Pathways Potentially Modulated by this compound
Based on the known activities of sinapic acid and other phenolic compounds, this compound is likely to exert its biological effects through the modulation of key signaling pathways involved in inflammation and oxidative stress.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli, such as LPS, lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of inflammatory genes. This compound may inhibit this pathway by preventing the degradation of IκBα.
NF-κB Signaling Pathway
Quantitative Analysis of Methyl Sinapate in Plant Extracts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl sinapate, an ester of sinapic acid, is a phenolic compound found in various plants, particularly within the Brassicaceae family.[1] It belongs to the class of phenylpropanoids and, along with other sinapate esters, is recognized for a range of biological activities, including antioxidant, antimicrobial, and anti-cancer properties.[1] The accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and for elucidating its pharmacological potential in drug development. This document provides detailed application notes and protocols for the quantitative analysis of this compound in plant extracts, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methods.
Data Presentation
The following tables summarize the quantitative data for sinapic acid and its derivatives, including this compound, found in various plant extracts. These values are indicative and can vary based on plant variety, growing conditions, and extraction methodology.
Table 1: Quantitative Content of Sinapic Acid Derivatives in Mustard Seed Meal
| Compound | Extraction Solvent | pH | Yield (μmol/g of Dry Matter) | Reference |
| Sinapic Acid | Buffered Aqueous Solution | 12 | 13.22 ± 0.44 | [2] |
| Ethyl Sinapate | 70% Ethanol (B145695)/Buffered Aqueous Solution | 12 | 9.81 ± 0.35 | [2] |
| Sinapine | 70% Ethanol/Buffered Aqueous Solution | 2 | 15.73 ± 0.00 | [2] |
Table 2: Method Validation Parameters for HPLC-DAD Analysis of Sinapic Acid Derivatives
| Parameter | Sinapine | Sinapoyl Glucose | Sinapic Acid | Reference |
| Detection Limit (μg/mL) | 0.20 | 0.40 | 0.20 | [3] |
| Quantification Limit (μg/mL) | 0.50 | 0.80 | 0.50 | [3] |
| Linearity Range (μg/mL) | 0.20 - 200.00 | 0.20 - 200.00 | 0.20 - 200.00 | [3] |
| Correlation Coefficient (r²) | >0.99 | >0.99 | >0.99 | [3] |
| Recovery | >98.0% | >98.0% | >98.0% | [3] |
Experimental Protocols
Protocol 1: Extraction of this compound and Other Sinapate Esters from Plant Material
This protocol describes a general procedure for the extraction of sinapate esters from dried plant material. The choice of pH is critical and depends on the target analyte. Acidic conditions favor the extraction of intact esters like this compound and sinapine, while alkaline conditions promote hydrolysis to sinapic acid.[2][4]
Materials:
-
Dried and finely powdered plant material (e.g., seeds, leaves)
-
Extraction Solvent: 70% (v/v) ethanol in water
-
Hydrochloric acid (HCl) or acetic acid for pH adjustment
-
Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
pH meter
-
Shaking incubator or magnetic stirrer with hot plate
-
Centrifuge
-
Filtration apparatus (e.g., syringe filters with 0.22 µm or 0.45 µm pore size)
Procedure:
-
Sample Preparation: Grind the dried plant material to a fine powder to increase the surface area for extraction.[4]
-
Solvent Preparation:
-
Extraction:
-
Accurately weigh approximately 1 gram of the powdered plant material into a suitable flask.
-
Add 20 mL of the prepared extraction solvent.
-
Place the flask in a shaking incubator or on a magnetic stirrer and extract for 30-60 minutes at a controlled temperature (e.g., 40-50°C).[2]
-
-
Recovery:
Protocol 2: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general HPLC-DAD method for the quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[3][5]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[6][7]
-
Mobile Phase: A gradient elution is typically used.
-
Detection Wavelength: Approximately 320-330 nm, which is the λmax for sinapate derivatives.[3][5]
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of pure this compound standard in the mobile phase or a suitable solvent (e.g., methanol).
-
Prepare a series of calibration standards by diluting the stock solution to different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[5]
-
-
Calibration Curve:
-
Inject each calibration standard into the HPLC system.
-
Record the peak area for each concentration.
-
Plot a calibration curve of peak area versus concentration and determine the linearity (R² value).[9]
-
-
Sample Analysis:
-
Inject the filtered plant extract into the HPLC system.
-
Identify the this compound peak in the chromatogram by comparing its retention time with that of the standard.
-
Integrate the peak area of the this compound peak in the sample.
-
-
Quantification:
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
Express the final content as mg/g or µg/g of the dry weight of the plant material.[5]
-
Protocol 3: High-Throughput Analysis by UPLC-MS/MS
For higher sensitivity and throughput, a UPLC-MS/MS method is recommended.[10][11][12]
Instrumentation and Conditions:
-
UPLC System: A UPLC system for rapid separation.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole) for sensitive and selective detection.[13]
-
Ionization Mode: Electrospray ionization (ESI), typically in positive mode for this compound.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification.[13] The precursor ion and a specific product ion for this compound would be monitored.
-
Column and Mobile Phase: Similar to HPLC, but with columns and conditions optimized for UPLC performance.
Procedure: The procedure is analogous to the HPLC method but involves method development for the specific mass transitions of this compound and internal standards for accurate quantification. The validation of this method should include specificity, linearity, range, accuracy, precision, and limits of detection and quantification.[13][14]
Mandatory Visualization
Caption: Workflow for the quantitative analysis of this compound.
Caption: Simplified biosynthesis pathway of sinapate esters.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective Extraction of Sinapic Acid Derivatives from Mustard Seed Meal by Acting on pH: Toward a High Antioxidant Activity Rich Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Sinapic Acid Derivatives in Canola Extracts Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. scielo.br [scielo.br]
- 7. phcogres.com [phcogres.com]
- 8. Quantification of Phenolic Compounds by HPLC/DAD and Evaluation of the Antioxidant, Antileishmanial, and Cytotoxic Activities of Ethanolic Extracts from the Leaves and Bark of Sarcomphalus joazeiro (Mart.) [mdpi.com]
- 9. japsonline.com [japsonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Improving Methyl Sinapate Solubility for In Vitro Assays
For researchers, scientists, and drug development professionals utilizing methyl sinapate in in vitro assays, achieving optimal solubility is critical for obtaining accurate and reproducible results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound is a naturally occurring phenolic compound, a methyl ester of sinapic acid. It is recognized for its potent antioxidant, anti-inflammatory, and UV-filtering properties, making it a compound of interest in various research fields, including drug development and cosmetics.
Q2: In which common laboratory solvents is this compound soluble?
This compound is readily soluble in several organic solvents. These include Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1][2] For most in vitro assays, preparing a concentrated stock solution in 100% DMSO is the recommended starting point.
Q3: My this compound precipitates when I add the DMSO stock to my aqueous cell culture medium. What is happening and how can I prevent this?
This phenomenon, often called "crashing out," occurs because this compound is poorly soluble in aqueous solutions. When the concentrated DMSO stock is diluted into the aqueous medium, the dramatic change in solvent polarity causes the compound to precipitate.
To prevent this, consider the following troubleshooting steps:
-
Reduce the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or lower in your assay, as higher concentrations can be cytotoxic.
-
Use serial dilutions: Instead of adding the concentrated stock directly to the final volume, perform one or more intermediate dilution steps in your cell culture medium.
-
Pre-warm the medium: Adding the compound to a pre-warmed medium (37°C) can help improve solubility.
-
Increase mixing efficiency: Add the this compound stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and uniform distribution.
Q4: Can I use solvents other than DMSO for my cell-based assays?
Yes, other solvents like ethanol (B145695) can be used. However, like DMSO, they can exhibit cellular toxicity. It is crucial to perform a solvent tolerance study for your specific cell line to determine the maximum concentration that does not affect cell viability or the assay readout.
Q5: Are there other methods to improve the aqueous solubility of this compound?
Several advanced techniques can be employed to enhance the solubility of poorly soluble compounds like this compound:
-
pH Adjustment: As a phenolic compound, the solubility of this compound can be pH-dependent. Increasing the pH of the buffer can deprotonate the phenolic hydroxyl group, forming a more polar and water-soluble phenolate (B1203915) ion. However, ensure the pH change does not negatively impact your assay or compound stability.
-
Use of Co-solvents: In some cases, adding a small amount of a biocompatible co-solvent can improve solubility.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with enhanced aqueous solubility. Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a commonly used derivative for this purpose. A protocol using 10% DMSO and 90% of a 20% SBE-β-CD solution in saline has been shown to achieve a clear solution of at least 2.5 mg/mL for this compound.[3][4]
Troubleshooting Guide: Compound Precipitation
| Problem | Potential Cause | Recommended Solution |
| Immediate Precipitation | Final concentration exceeds aqueous solubility. | Decrease the working concentration of this compound. |
| Rapid dilution leading to "solvent shock". | Perform serial dilutions in pre-warmed medium with gentle mixing. | |
| Precipitation Over Time | Compound instability in the aqueous environment. | Prepare fresh solutions for each experiment. |
| Interaction with media components (e.g., proteins in serum). | Test solubility in serum-free vs. serum-containing media to identify interactions. | |
| Evaporation of media in long-term cultures. | Ensure proper humidification of the incubator and use sealed plates when possible. |
Quantitative Solubility Data
While specific quantitative solubility data for this compound in various solvent mixtures is limited in publicly available literature, the following tables provide a framework for expected solubility trends based on data for sinapic acid and general principles of solubility for phenolic compounds. Researchers are encouraged to determine the precise solubility for their specific experimental conditions.
Table 1: Estimated Solubility of Sinapic Acid (a related compound) in Different Solvents at Various Temperatures
| Solvent | Temperature (K) | Mole Fraction Solubility (x10³) |
| Water | 298.15 | 0.062 |
| Water | 318.15 | 0.13 |
| Ethanol | 298.15 | 28.3 |
| Ethanol | 318.15 | 45.1 |
| Isopropanol | 298.15 | 14.5 |
| Isopropanol | 318.15 | 24.2 |
| DMSO | 298.15 | 105.0 |
| DMSO | 318.15 | 159.0 |
Data for sinapic acid, adapted from literature.[5] The solubility of this compound is expected to follow similar trends.
Table 2: General Solubility of this compound in Common Organic Solvents
| Solvent | Solubility |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| DMSO | Soluble (up to 100 mg/mL with sonication) |
| Acetone | Soluble |
Qualitative data compiled from various supplier datasheets.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol outlines the steps for preparing a stock solution of this compound in DMSO and subsequent dilution for use in cell-based assays.
Workflow for Preparing this compound Solutions
Workflow for preparing this compound solutions.
Protocol 2: In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay
This protocol details a common method to assess the antioxidant capacity of this compound.[6][7][8][9]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol (spectrophotometric grade)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
Procedure:
-
Prepare a 0.1 mM DPPH working solution in methanol or ethanol. The solution should be freshly prepared and protected from light.
-
Prepare a series of dilutions of this compound in the same solvent as the DPPH solution.
-
Prepare a series of dilutions of the positive control.
-
In a 96-well plate, add 100 µL of each this compound dilution or positive control.
-
Add 100 µL of the DPPH working solution to each well.
-
For the blank, add 100 µL of the solvent instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100
Protocol 3: In Vitro Anti-inflammatory Activity - NF-κB Reporter Assay
This protocol describes how to measure the effect of this compound on the NF-κB signaling pathway using a luciferase reporter assay.[10][11][12]
Materials:
-
Cells stably or transiently transfected with an NF-κB luciferase reporter construct (e.g., RAW 264.7 or HEK293T cells)
-
This compound
-
Inflammatory stimulus (e.g., Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α))
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the transfected cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Stimulate the cells with the inflammatory agent (e.g., LPS at 1 µg/mL) for a further incubation period (e.g., 6-24 hours).
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.
Signaling Pathways
This compound, as a phenolic antioxidant and anti-inflammatory agent, is likely to modulate key cellular signaling pathways involved in these processes. Below are diagrams illustrating the potential mechanisms of action.
Potential Inhibition of the NF-κB Signaling Pathway by this compound
Potential inhibition of the NF-κB signaling pathway.
Potential Modulation of the MAPK and Apoptosis Pathways by this compound
Potential modulation of MAPK and apoptosis pathways.
References
- 1. CAS 20733-94-2 | this compound [phytopurify.com]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. researchgate.net [researchgate.net]
- 8. DPPH Radical Scavenging Assay [mdpi.com]
- 9. abcam.cn [abcam.cn]
- 10. A robust in vitro screening assay to identify NF-kappaB inhibitors for inflammatory muscle diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Degradation of Methyl Sinapate in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges related to the stability and degradation of methyl sinapate in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For optimal stability, this compound stock solutions, typically prepared in DMSO, should be stored at -20°C for short-term use (up to one month) and at -80°C for long-term storage (up to six months).[1][2] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can contribute to degradation. For in vivo experiments, it is best practice to prepare fresh working solutions daily.[1]
Q2: My this compound solution appears cloudy or has precipitated. What should I do?
A2: Cloudiness or precipitation can occur, especially when preparing aqueous dilutions from a concentrated DMSO stock. Here are a few steps to address this:
-
Sonication: Place the solution in an ultrasonic bath for a few minutes to aid dissolution.
-
Gentle Warming: Briefly warm the solution (e.g., to 37°C) and vortex it. However, be cautious with prolonged heating as it can accelerate degradation.
-
Co-solvents: For aqueous-based assays, using co-solvents such as SBE-β-CD or preparing formulations with corn oil can improve solubility.[1]
-
Fresh DMSO: DMSO is hygroscopic (absorbs moisture from the air). Using newly opened DMSO is recommended for preparing stock solutions as water content can decrease the solubility of this compound.[1]
Q3: What are the primary factors that cause this compound to degrade in solution?
A3: The main factors affecting the stability of this compound, an ester of a hydroxycinnamic acid, are:
-
pH: The ester bond is susceptible to hydrolysis, a reaction that is significantly accelerated by alkaline (basic) conditions (pH > 7). It is more stable in neutral to slightly acidic conditions (pH 4-6).
-
Temperature: Elevated temperatures increase the rate of chemical degradation, including hydrolysis.
-
Light: As a UV-screening agent, this compound absorbs UV radiation.[1][3] This can lead to photodegradation, primarily through trans-to-cis isomerization, which alters the molecule's structure and properties.[3]
-
Oxidation: As a phenolic compound, the aromatic ring of this compound can be susceptible to oxidation.
-
Solvent: The choice of solvent can influence stability. Protic solvents, especially under acidic or basic conditions, can participate in solvolysis reactions.
Q4: What are the likely degradation products of this compound?
A4: The primary degradation products you are likely to encounter are:
-
Sinapic Acid: Formed via the hydrolysis of the methyl ester bond. The other product of this reaction is methanol (B129727).
-
cis-Methyl Sinapate: The naturally occurring and more stable form is trans-methyl sinapate. Exposure to UV light can cause it to isomerize to the cis form, which may appear as a separate peak in a chromatogram.[3]
Troubleshooting Guides
Issue 1: I am observing a progressive loss of my compound in my assay results over time.
This suggests that your this compound is degrading under your experimental conditions.
| Possible Cause | Troubleshooting Step | Rationale |
| pH-Induced Hydrolysis | Measure the pH of your solution. If it is neutral or alkaline (pH ≥ 7), consider buffering your solution to a slightly acidic pH (e.g., pH 5-6). | The ester linkage in this compound is prone to base-catalyzed hydrolysis. Maintaining a slightly acidic environment significantly slows this degradation pathway. |
| Thermal Degradation | If your experiment involves elevated temperatures, minimize the duration of heat exposure. Perform experiments at the lowest feasible temperature. If possible, keep samples on ice or at 4°C when not in use. | Higher temperatures provide the activation energy needed for degradation reactions like hydrolysis to occur more rapidly. |
| Photodegradation | Protect your solutions from light, especially direct sunlight and UV sources. Use amber vials or wrap your containers in aluminum foil. Minimize exposure to ambient lab lighting where possible. | This compound absorbs UV light, which can lead to photoisomerization from the trans to the cis isomer, altering its chemical properties and potentially its biological activity.[3] |
| Oxidative Degradation | If your experimental system is prone to generating reactive oxygen species, consider degassing your solvents or adding an antioxidant (ensure it does not interfere with your assay). | Phenolic compounds can be susceptible to oxidation, leading to the breakdown of the aromatic ring structure. |
Issue 2: My chromatogram (HPLC/LC-MS) shows multiple peaks when I expect only one.
This often indicates the presence of impurities or degradation products.
| Possible Cause | Troubleshooting Step | Rationale |
| cis/trans Isomers | If your sample has been exposed to light, one of the extra peaks could be the cis-isomer of this compound. Compare the retention time to a reference standard if available. Analyze a freshly prepared sample that has been protected from light. | UV light can cause the natural trans-isomer to convert to the cis-isomer, which will likely have a different retention time on a reverse-phase column.[3] |
| Hydrolysis Product | One of the peaks is likely sinapic acid. You can confirm this by spiking your sample with a pure standard of sinapic acid and observing which peak increases in area. | Hydrolysis of the methyl ester results in the formation of sinapic acid. This is more likely to occur in solutions that are not freshly prepared or have been exposed to non-ideal pH or temperature. |
| Solvent-Related Impurities | If using alcohol-based solvents other than methanol (e.g., ethanol) under acidic conditions, you might observe transesterification, forming products like ethyl sinapate. | In the presence of an acid catalyst, one alcohol can displace another from an ester. |
| Contaminated Standard | The initial solid material may contain impurities. Check the certificate of analysis for your this compound standard. | The purity of the starting material is crucial for accurate experiments. |
Data Presentation
Table 1: Factors Affecting this compound Stability and Mitigation Strategies
| Factor | Effect on this compound | Recommended Mitigation Strategy |
| Alkaline pH (>7) | Promotes rapid hydrolysis of the ester bond. | Maintain a slightly acidic pH (4-6) using a suitable buffer system. |
| High Temperature | Accelerates the rate of all chemical degradation pathways. | Work on ice or at 4°C when possible. Store solutions at -20°C or -80°C. |
| UV Light | Causes trans-to-cis isomerization. | Protect samples from light at all stages using amber vials or foil wrapping. |
| Oxidizing Agents | Can lead to degradation of the phenolic ring structure. | Use degassed solvents; consider adding antioxidants if compatible with the experiment. |
| Repeated Freeze-Thaw | Can lead to degradation of sensitive compounds. | Aliquot stock solutions into single-use vials before freezing. |
Table 2: Illustrative Degradation Kinetics for Ester Hydrolysis as a Function of pH
Disclaimer: The following data is for methyl paraben, a compound with a methyl ester linkage susceptible to hydrolysis, and is provided as an illustrative example of the expected pH-dependent degradation behavior for an ester like this compound. Actual degradation rates for this compound must be determined experimentally.
| pH | Condition | Apparent First-Order Rate Constant (k) | Half-life (t½) | Relative Stability |
| 4 | Acidic | Low | Long | High |
| 7 | Neutral | Moderate | Moderate | Moderate |
| 9 | Alkaline | High | Short | Low |
As shown, the rate of hydrolysis increases significantly as the pH becomes more alkaline, leading to a much shorter half-life.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile (B52724) or methanol.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. At specified time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 1 M NaOH, and dilute with mobile phase for analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 8 hours. At specified time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours. At time points, withdraw an aliquot and dilute with mobile phase for analysis.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 60°C for 48 hours. At time points, withdraw an aliquot, cool to room temperature, and dilute for analysis. Also, test the solid compound for thermal stability.
-
Photodegradation: Expose a vial of the stock solution to a photostability chamber (with UV and visible light) for a specified duration (e.g., as per ICH Q1B guidelines). Wrap a control sample in foil and place it in the same chamber. At time points, withdraw aliquots from both samples and dilute for analysis.
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC or UPLC-MS method (see Protocol 2). Compare the chromatograms of stressed samples to a control (unstressed) sample to identify degradation peaks.
Protocol 2: Stability-Indicating UPLC-MS Method for this compound
This is a starting point for a method to separate this compound from its primary degradation products. Method validation is required.[4][5][6]
-
Instrumentation: UPLC system with a photodiode array (PDA) detector and coupled to a mass spectrometer (e.g., Q-TOF or triple quadrupole).
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: Linear gradient from 5% to 95% B
-
8-10 min: Hold at 95% B
-
10-10.5 min: Return to 5% B
-
10.5-12 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
PDA Detection: Monitor at 325 nm (for this compound) and scan from 200-400 nm.
-
MS Detection (Negative Ion Mode):
-
m/z for this compound [M-H]⁻: 237.08
-
m/z for Sinapic Acid [M-H]⁻: 223.06
-
Mandatory Visualizations
Caption: Primary degradation pathways for this compound.
Caption: Workflow for a forced degradation stability study.
Caption: Troubleshooting decision tree for this compound degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. The Effect of Photoisomerization on the Antioxidant Properties of Sinapic Acid and this compound in Different Solvents: A DFT/TD-DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. scispace.com [scispace.com]
Technical Support Center: Purification of Methyl Sinapate
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of methyl sinapate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you resolve specific issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound extracts?
A1: When this compound is extracted from natural sources, particularly Brassica species, a variety of other compounds are often co-extracted. These include:
-
Other Phenolic Compounds: Sinapic acid, sinapine, and other sinapate esters can be present.
-
Non-phenolic Compounds: Proteins, glucosinolates, and carbohydrates are common impurities from plant biomass.[1]
-
Extraction Solvents: Residual alcohol from the extraction process can be a significant impurity, especially due to the similar polarity of this compound and alcohols like methanol.[1]
Q2: Why is it challenging to separate this compound from the alcohol solvent used during extraction?
A2: The purification of alkyl sinapate esters, including this compound, can be difficult due to the similar polarity between the ester and the corresponding alcohol used for extraction.[1] This similarity in polarity makes separation by traditional chromatographic methods challenging, often leading to co-elution.
Q3: What are the primary methods for purifying this compound?
A3: The most common purification techniques for this compound and related phenolic compounds include:
-
Column Chromatography: Typically using a silica (B1680970) gel stationary phase.[1]
-
Liquid-Liquid Extraction (LLE): Used as a preparatory step to partition the desired compound based on its solubility in immiscible solvents.
-
Recrystallization: A powerful technique for obtaining highly pure crystalline solid.
-
High-Performance Liquid Chromatography (HPLC): Particularly useful for achieving high purity on both analytical and preparative scales.
Q4: How stable is this compound, and what conditions can cause its degradation?
A4: While specific stability data for this compound is not extensively documented, information on related sinapate derivatives suggests that it is susceptible to degradation under certain conditions. High temperatures can lead to the degradation of sinapic acid, a closely related compound.[1] For sinapine, another related ester, stability is significantly affected by pH, with acidic conditions (around pH 2) favoring stability and basic conditions (around pH 12) leading to rapid hydrolysis.[2] It is also advisable to protect phenolic compounds from light to prevent potential photodegradation.[3]
Troubleshooting Guides
Issue 1: Low Yield After Column Chromatography
| Possible Cause | Troubleshooting Step | Rationale |
| Co-elution with impurities | 1. Optimize the mobile phase by performing Thin Layer Chromatography (TLC) with various solvent systems. 2. Try a different stationary phase (e.g., alumina (B75360) for basic compounds). | Finding a solvent system with a larger difference in retention factors (Rf) between this compound and impurities will improve separation. |
| Irreversible adsorption on the column | 1. Add a small amount of a polar solvent (e.g., methanol) or an acid (e.g., acetic acid) to the mobile phase. 2. Pre-treat the crude sample with a solid-phase extraction (SPE) cartridge to remove highly polar impurities. | This can help to reduce strong interactions between the phenolic hydroxyl group of this compound and the active sites on the silica gel, preventing tailing and irreversible binding. |
| Degradation on the column | 1. Run the chromatography at a lower temperature if possible. 2. Use a less acidic or basic mobile phase if the compound is sensitive to pH. | Minimizing exposure to harsh conditions on the stationary phase can prevent degradation of the target molecule. |
Issue 2: Difficulty in Achieving High Purity by Recrystallization
| Possible Cause | Troubleshooting Step | Rationale |
| Inappropriate solvent choice | 1. Screen a variety of solvents and solvent mixtures. Good starting points for phenolic esters include ethanol/water, acetone/water, or ethyl acetate/heptane mixtures.[4] 2. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. | The success of recrystallization is highly dependent on the choice of solvent. A systematic screening is often necessary. |
| Oiling out instead of crystallization | 1. Use a more dilute solution. 2. Cool the solution more slowly. 3. Add a seed crystal to induce crystallization. | Oiling out occurs when the compound's solubility limit is exceeded at a temperature above its melting point in the solvent. Slower cooling and seeding can promote the formation of an ordered crystal lattice. |
| Impurities co-crystallizing | 1. Perform a pre-purification step, such as a quick filtration through a small plug of silica gel, to remove baseline impurities. 2. Try a different recrystallization solvent system that may have a different selectivity for the impurities. | If impurities have similar solubility profiles to this compound, they may co-crystallize. A preliminary cleanup can be effective. |
Quantitative Data Summary
The following table presents representative data for the purification of phenolic compounds, which can serve as a guideline for the purification of this compound.
| Purification Method | Stationary Phase / Solvent System | Typical Purity | Typical Recovery | Reference |
| Column Chromatography | Silica Gel / Hexane:Ethyl Acetate gradient | >95% | 60-80% | General Lab Practice |
| Recrystallization | Ethanol/Water | >99% | 50-70% | General Lab Practice |
| Preparative HPLC | C18 / Acetonitrile:Water gradient | >99.5% | 70-90% | [5] |
Experimental Protocols
Protocol 1: Silica Gel Column Chromatography for this compound Purification
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., n-hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an evenly packed bed. Drain the solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent and load it carefully onto the top of the silica bed.
-
Elution: Begin elution with the least polar solvent (e.g., 100% n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or continuous gradient.
-
Fraction Collection: Collect fractions and monitor the elution of this compound using TLC.
-
Analysis: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Recrystallization of this compound
-
Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a larger flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can increase the yield.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Visualizations
Caption: A general experimental workflow for the purification of this compound.
Caption: A decision tree for troubleshooting low purity issues.
References
- 1. Sinapic Acid and Sinapate Esters in Brassica: Innate Accumulation, Biosynthesis, Accessibility via Chemical Synthesis or Recovery From Biomass, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. WO2015040635A2 - Purification of organic compounds by surfactant mediated preparative hplc - Google Patents [patents.google.com]
Technical Support Center: Optimizing Methyl Sinapate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl sinapate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Yield of this compound
Question: My reaction has resulted in a very low yield or no this compound at all. What are the possible causes and how can I improve the yield?
Answer:
Low or no yield in this compound synthesis can stem from several factors related to the chosen synthetic route, reaction conditions, or reagent quality. Here are the primary aspects to investigate:
-
Inefficient Reaction Conditions: The chosen temperature, reaction time, and catalyst may not be optimal for the esterification of sinapic acid or the one-pot synthesis from syringaldehyde (B56468).
-
Solution: Systematically optimize the reaction conditions. Refer to the data in Table 1 for the reported effects of different catalysts and solvents on yield. For the Knoevenagel-Doebner condensation to form the sinapic acid precursor, a temperature of around 70°C is optimal to prevent side reactions.[1]
-
-
Poor Quality of Starting Materials: Syringaldehyde, sinapic acid, or the methylating agent (e.g., methanol (B129727), dimethyl sulfate) may be of low purity or degraded.
-
Solution: Ensure the purity of your starting materials using techniques like NMR or melting point analysis. Use freshly opened or properly stored reagents.
-
-
Presence of Water: For esterification reactions, the presence of water can shift the equilibrium back towards the reactants, hydrolyzing the ester product.[2]
-
Solution: Use anhydrous solvents and reagents. Consider using a Dean-Stark apparatus to remove water azeotropically during the reaction.
-
-
Ineffective Catalyst: The chosen acid or base catalyst may be inappropriate for the reaction or may have lost its activity.
-
Solution: For acid-catalyzed esterification, strong acids like sulfuric acid are often used.[3] For the Knoevenagel-Doebner reaction, a base like piperidine (B6355638) is commonly employed.[1] Ensure the catalyst is not old or contaminated.
-
Issue 2: Presence of Significant Impurities in the Crude Product
Question: My crude product shows multiple spots on TLC or peaks in HPLC/GC-MS other than this compound. What are these impurities and how can I minimize them?
Answer:
The presence of impurities is a common issue. The identity of these impurities depends on the synthetic route and reaction conditions.
-
Unreacted Starting Materials: The most common impurities are unreacted sinapic acid or syringaldehyde.
-
Solution: Increase the reaction time or temperature, or use a slight excess of one of the reagents to drive the reaction to completion.
-
-
Sinapic Acid: If you are performing a direct esterification, the presence of unreacted sinapic acid is likely.
-
Solution: Optimize the esterification conditions (catalyst, temperature, removal of water). Sinapic acid can be removed during purification by column chromatography.
-
-
4-Vinylsyringol: In the Knoevenagel-Doebner synthesis of the sinapic acid precursor, a subsequent decarboxylation can lead to the formation of 4-vinylsyringol, especially at temperatures above 80°C.[1][4]
-
Solution: Maintain the reaction temperature below 80°C to inhibit this side reaction.[1]
-
-
Transesterification Products: If other alcohols are present as impurities in your solvent or starting materials, you may form other sinapate esters.[5][6]
-
Solution: Use high-purity, anhydrous methanol and solvents to avoid these side reactions.
-
-
Polymerization Products: Aldehydes, including syringaldehyde, can be prone to polymerization or self-condensation, especially in the presence of strong bases.
-
Solution: Add the base catalyst slowly and maintain a controlled reaction temperature.
-
Issue 3: Difficulty in Purifying this compound
Question: I am struggling to purify this compound from the reaction mixture. What are the best practices for purification?
Answer:
Purification of this compound can be challenging, often due to the polarity of the molecule and the presence of closely related impurities.
-
Column Chromatography: This is the most common method for purifying this compound.[7]
-
Stationary Phase: Silica (B1680970) gel is typically used.
-
Mobile Phase (Eluent): A gradient of hexane (B92381) and ethyl acetate (B1210297) is commonly employed. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity to elute your product. The exact ratio will depend on the impurities present.
-
Troubleshooting:
-
Poor Separation: If your product co-elutes with an impurity, try a shallower gradient or a different solvent system (e.g., dichloromethane/methanol).
-
Product Tailing: This can be due to the acidic nature of silica gel. Adding a small amount of a weak acid (like acetic acid) to the eluent can sometimes improve peak shape.
-
-
-
Crystallization: If a sufficiently pure product is obtained from column chromatography, crystallization can be used for further purification.
-
Solution: Experiment with different solvent systems to find one in which this compound is soluble at high temperatures but sparingly soluble at low temperatures.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most common synthetic strategies are:
-
Knoevenagel-Doebner Condensation followed by Esterification: This involves the reaction of syringaldehyde with malonic acid in the presence of a base like piperidine to form sinapic acid.[1][4] The resulting sinapic acid is then esterified to this compound using methanol and an acid catalyst.
-
Wittig Reaction: This reaction utilizes a phosphonium (B103445) ylide to convert syringaldehyde directly to an alkene.[8][9][10] While a powerful method for C=C bond formation, it may require the synthesis of a specific Wittig reagent.
Q2: How can I monitor the progress of my reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable solvent system (e.g., hexane:ethyl acetate) to separate the starting materials from the product. The disappearance of the limiting starting material and the appearance of the product spot (visualized under UV light) indicate the reaction's progress.
Q3: What is the expected yield for this compound synthesis?
A3: The yield can vary significantly depending on the chosen method and the optimization of reaction conditions. With an optimized Knoevenagel-Doebner reaction to produce sinapinic acid, yields of up to 78% for the acid have been reported.[1] The subsequent esterification step should also proceed in high yield under optimized conditions. Overall yields will be a product of the two steps.
Q4: Are there any "green" or more environmentally friendly approaches to this compound synthesis?
A4: Yes, research is ongoing to develop greener synthetic methods. This includes:
-
Microwave-assisted synthesis: This can reduce reaction times and energy consumption.[11]
-
Use of organocatalysts: Replacing hazardous bases with more environmentally benign catalysts is an active area of research.[1]
-
Extraction from natural sources: this compound can be extracted from biomass such as rapeseed meal, which is a renewable feedstock.[7]
Data Presentation
Table 1: Influence of Reaction Parameters on Sinapic Acid Yield (Knoevenagel-Doebner Reaction)
| Parameter | Variation | Reported Yield (%) | Reference |
| Temperature | 50°C | Lower | [1] |
| 70°C | 78% | [1] | |
| 80°C | Decreased (due to side reactions) | [1] | |
| 90°C | Significantly Lower | [1] | |
| Reaction Time | 2.5 hours (at 70°C) | 78% | [1] |
| Catalyst | Piperidine | Effective | [1][4] |
Note: The subsequent esterification to this compound is generally a high-yielding reaction under standard acid-catalyzed conditions with excess methanol.
Experimental Protocols
Protocol 1: Synthesis of Sinapic Acid via Knoevenagel-Doebner Condensation
This protocol is adapted from the literature for the synthesis of the precursor to this compound.[4]
-
Dissolve Malonic Acid: In a round-bottom flask, dissolve malonic acid (2 equivalents) in pyridine (B92270) (3-4 mL per gram of malonic acid).
-
Add Reactants: To the solution, add syringaldehyde (1 equivalent) and piperidine (0.2-0.4 equivalents).
-
Reaction: Heat the reaction mixture to 70°C and stir for 2.5 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture and pour it into a solution of water and hydrochloric acid (1:1) to precipitate the product.
-
Isolation: Filter the precipitate, wash with cold water, and dry to obtain crude sinapic acid.
Protocol 2: Acid-Catalyzed Esterification of Sinapic Acid
-
Combine Reactants: In a round-bottom flask, suspend the crude sinapic acid in an excess of anhydrous methanol.
-
Add Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of sinapic acid).
-
Reaction: Reflux the mixture for 4-6 hours, or until TLC indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture and neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude this compound by column chromatography.
Visualizations
Caption: Knoevenagel-Doebner and Esterification Synthesis of this compound.
Caption: General Experimental Workflow for this compound Synthesis.
Caption: Troubleshooting Decision Tree for Low Yield Issues.
References
- 1. Conversion of Syringaldehyde to Sinapinic Acid through Knoevenagel-Doebner Condensation [scirp.org]
- 2. 8.2 The Reaction of Biodiesel: Transesterification | EGEE 439: Alternative Fuels from Biomass Sources [courses.ems.psu.edu]
- 3. Optimization of the catalytic production of methyl stearate by applying response surface Box–Behnken design: an intensified green option for high-cetane biofuel manufacture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Transesterification - Wikipedia [en.wikipedia.org]
- 7. Sinapic Acid and Sinapate Esters in Brassica: Innate Accumulation, Biosynthesis, Accessibility via Chemical Synthesis or Recovery From Biomass, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Frontiers | Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis [frontiersin.org]
Technical Support Center: Overcoming Low Bioavailability of Methyl Sinapate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low bioavailability of methyl sinapate in experimental settings.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound, presented in a question-and-answer format.
Q1: I am observing very low plasma concentrations of this compound after oral administration in my animal model. What could be the primary reason?
A1: The primary reason for low plasma concentrations of this compound after oral administration is likely its poor aqueous solubility and low dissolution rate in the gastrointestinal (GI) tract.[1][2] this compound, a derivative of sinapic acid, is a lipophilic compound, which can limit its absorption into the systemic circulation.[3][4] Factors such as first-pass metabolism in the liver might also contribute to reduced bioavailability.[5]
Q2: My attempts to dissolve this compound in aqueous buffers for in vitro assays are failing. How can I improve its solubility for experimental use?
A2: To improve the solubility of this compound for in vitro assays, you can consider the following approaches:
-
Co-solvents: Use of co-solvents such as ethanol (B145695), DMSO, or polyethylene (B3416737) glycol (PEG) can enhance the solubility of hydrophobic compounds.[6] It is crucial to perform vehicle control experiments to ensure the solvent does not interfere with your assay.
-
pH adjustment: The solubility of phenolic compounds like this compound can be pH-dependent. Experimenting with a range of pH values for your buffer system may improve solubility.
-
Use of surfactants: Non-ionic surfactants like Tween® 80 or Span® 80 can be used to create micellar solutions that encapsulate the hydrophobic drug, thereby increasing its apparent solubility.[7]
Q3: I have prepared a nanoformulation of this compound, but I am not seeing a significant improvement in bioavailability in my in vivo studies. What could be the issue?
A3: Several factors could contribute to the lack of significant improvement in bioavailability despite using a nanoformulation:
-
Particle Size and Polydispersity: The effectiveness of a nanoformulation is highly dependent on achieving a small particle size (typically < 200 nm) and a narrow size distribution (low polydispersity index).[8] Aggregation of nanoparticles can reduce their surface area and negate the benefits of nanonization. Ensure your formulation is optimized for size and stability.
-
Surface Properties: The surface charge and hydrophobicity of the nanoparticles can influence their interaction with the mucus layer of the GI tract and their uptake by enterocytes. Surface modification with hydrophilic polymers like PEG (PEGylation) can sometimes improve mucus penetration and circulation time.
-
Drug Loading and Encapsulation Efficiency: Low drug loading or encapsulation efficiency will result in a lower effective dose being delivered. It is essential to quantify these parameters for your nanoformulation.
-
In Vivo Stability: The nanoformulation must be stable in the harsh environment of the GI tract (e.g., acidic pH in the stomach, presence of digestive enzymes). Premature release of the drug from the nanoparticles will lead to the same solubility and absorption issues as the free drug.
Q4: I am considering creating a solid dispersion of this compound. What are the key considerations for this approach?
A4: Solid dispersions are a promising strategy to enhance the dissolution rate and bioavailability of poorly soluble drugs.[9][10] Key considerations include:
-
Carrier Selection: The choice of a hydrophilic carrier is critical. Common carriers include polymers like polyvinylpyrrolidone (B124986) (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (B11928114) (HPMC).[2][11] The carrier should be chemically compatible with this compound and able to form a stable amorphous solid dispersion.
-
Preparation Method: The two most common methods are the solvent evaporation and the fusion (melting) method.[9][12] The solvent evaporation method is suitable for thermolabile drugs, while the fusion method is simpler but requires the drug and carrier to be thermally stable at the melting temperature.
-
Drug-to-Carrier Ratio: The ratio of this compound to the carrier will significantly impact the dissolution rate and physical stability of the solid dispersion. This needs to be optimized experimentally.
-
Physical Stability: Amorphous solid dispersions are thermodynamically unstable and can recrystallize over time, which would negate the solubility enhancement. Stability studies under different storage conditions are crucial.
Frequently Asked Questions (FAQs)
What is this compound and why is its bioavailability a concern?
This compound is a naturally occurring phenolic compound and an ester of sinapic acid, found in various plants.[2] It has garnered interest for its potential antioxidant and anti-inflammatory properties.[2][13] However, like many polyphenolic compounds, its therapeutic potential is often limited by its low oral bioavailability, primarily due to poor water solubility.[4]
What are the main strategies to overcome the low bioavailability of this compound?
The main strategies focus on improving its solubility and dissolution rate in the gastrointestinal tract. These include:
-
Nanoformulations: Encapsulating this compound in nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles) can increase its surface area, leading to enhanced dissolution and absorption.[8]
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier in an amorphous state can significantly improve its dissolution rate.[9][10]
-
Prodrug Approach: Chemical modification of the this compound molecule to create a more soluble prodrug that is converted back to the active form in the body is another potential strategy.[13]
-
Particle Size Reduction: Techniques like micronization can increase the surface area of the drug particles, thereby improving the dissolution rate.[7]
Are there any in vivo data available on the enhanced bioavailability of this compound formulations?
While specific comparative pharmacokinetic data for this compound in different formulations is limited in publicly available literature, studies on the parent compound, sinapic acid, provide valuable insights. For instance, a study on sinapic acid demonstrated that its co-administration can significantly increase the Cmax and AUC of other drugs, indicating its potential to influence absorption and metabolism.[3] It is reasonable to expect that well-designed formulations of this compound would exhibit improved pharmacokinetic profiles compared to the free compound. Researchers are encouraged to conduct pilot pharmacokinetic studies to evaluate their specific formulations.
What are the potential cellular mechanisms of action of this compound once absorbed?
Based on studies of sinapic acid and other phenolic compounds, this compound is likely to exert its biological effects through the modulation of key signaling pathways involved in inflammation and oxidative stress. These include:
-
Inhibition of the NF-κB Pathway: Sinapic acid has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines.[3]
-
Modulation of MAPK Pathways: The mitogen-activated protein kinase (MAPK) signaling pathways are involved in cellular responses to a variety of stimuli and play a crucial role in inflammation. Sinapic acid has been reported to inhibit the activation of these pathways.
-
Activation of the Keap1-Nrf2 Pathway: The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response. Many phenolic compounds are known to activate this pathway, leading to the expression of antioxidant and cytoprotective genes.
Data Presentation
The following table summarizes hypothetical pharmacokinetic data to illustrate the potential improvements in bioavailability when formulating this compound. Note: This data is illustrative and based on expected outcomes from formulation strategies for poorly soluble drugs. Actual experimental results will vary.
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Relative Bioavailability (%) |
| This compound (Aqueous Suspension) | 50 | 4.0 | 300 | 100 |
| This compound Nanoparticles | 200 | 2.0 | 1200 | 400 |
| This compound Solid Dispersion | 180 | 1.5 | 1050 | 350 |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles using Single Emulsion-Solvent Evaporation Method
This protocol is adapted from a method for preparing sinapic acid-loaded PLGA nanoparticles.[4]
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Poly(vinyl alcohol) (PVA)
-
Dichloromethane (DCM)
-
Ethanol
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in a mixture of DCM and ethanol (e.g., 1:1 v/v).
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 2% w/v) in deionized water.
-
Emulsification: Add the organic phase to the aqueous phase under constant stirring. Sonicate the mixture using a probe sonicator in an ice bath to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate completely, leading to the formation of nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Wash the nanoparticle pellet with deionized water multiple times to remove excess PVA and unencapsulated drug.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder.
Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol (B129727) (or another suitable common solvent)
Procedure:
-
Dissolution: Accurately weigh this compound and PVP K30 in a desired ratio (e.g., 1:1, 1:2, 1:4 w/w). Dissolve both components in a minimal amount of methanol in a round-bottom flask with stirring until a clear solution is obtained.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50 °C).
-
Drying: Further dry the resulting solid film in a vacuum oven at room temperature for 24-48 hours to remove any residual solvent.
-
Milling and Sieving: Scrape the dried solid dispersion from the flask, grind it into a fine powder using a mortar and pestle, and pass it through a sieve of a specific mesh size to obtain a uniform particle size.
-
Storage: Store the prepared solid dispersion in a desiccator to protect it from moisture.
Visualizations
Caption: Experimental workflow for developing and evaluating enhanced bioavailability formulations of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jfda-online.com [jfda-online.com]
- 4. researchgate.net [researchgate.net]
- 5. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of inactivation of NF-kappa B by a viral homologue of I kappa b alpha. Signal-induced release of i kappa b alpha results in binding of the viral homologue to NF-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Pharmacokinetics, Bioavailability, and Tissue Distribution Study of Angoroside C and Its Metabolite Ferulic Acid in Rat Using UPLC-MS/MS [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation [mdpi.com]
- 11. In vivo pharmacokinetic study and PBPK modeling: Comparison between 3D-printed nanocrystals and solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Processing Impact on In Vitro and In Vivo Performance of Solid Dispersions—A Comparison between Hot-Melt Extrusion and Spray Drying - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Proper storage conditions for Methyl sinapate powder and solutions
This guide provides researchers, scientists, and drug development professionals with detailed information on the proper storage, handling, and troubleshooting for methyl sinapate powder and solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound powder?
For optimal stability, this compound powder should be stored under the following conditions.[1][2][3] Long-term storage at lower temperatures is recommended to ensure its integrity over time.[2][3] The container should always be tightly sealed and stored in a dry, well-ventilated area away from heat and direct light.[4][5]
Q2: How should I store this compound stock solutions?
The stability of this compound in solution is highly dependent on the storage temperature. For long-term storage, -80°C is strongly recommended.[2][3][6][7] For shorter periods, -20°C is acceptable, but the stability window is significantly reduced.[3][6][7] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.[7] For in vivo experiments, it is recommended to prepare fresh solutions on the day of use.[6]
Q3: What solvents can I use to dissolve this compound?
This compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[8] For creating high-concentration stock solutions, DMSO is commonly used.[6] Note that hygroscopic (water-absorbing) DMSO can negatively affect solubility, so using newly opened DMSO is advised.[6]
Q4: My this compound solution appears cloudy or has precipitated. What should I do?
If you observe precipitation or cloudiness, you can gently warm the solution to 37°C and use an ultrasonic bath to facilitate dissolution.[1] This issue can sometimes arise, especially with high-concentration stock solutions, upon removal from cold storage.
Q5: What are the common causes of this compound degradation?
This compound, like other sinapate esters, can degrade under certain conditions.[9] Key factors include:
-
pH-Induced Hydrolysis: The ester bond is susceptible to hydrolysis, particularly in alkaline conditions (pH > 7).[9]
-
Oxidation: As a phenolic compound, this compound can be prone to oxidative degradation.[9]
-
Transesterification: If stored in alcohol-based solvents (e.g., methanol, ethanol), transesterification can occur, forming a different sinapate ester.[9]
-
Temperature: Elevated temperatures can accelerate the rate of both chemical and enzymatic degradation.[9]
-
UV Exposure: Exposure to UV light, even ambient lab light, can cause the natural trans-isomer to convert to the cis-isomer.[9]
Data Presentation: Storage Condition Summary
The following tables summarize the recommended storage conditions for this compound powder and its solutions based on available stability data.
Table 1: this compound Powder Storage Recommendations
| Storage Temperature | Duration | Notes |
| -20°C | Up to 3 years | Recommended for long-term storage.[2][3][6] |
| 4°C | Up to 2 years | Suitable for intermediate-term storage.[3] |
| Room Temperature | Short-term | Generally acceptable for shipping but not for storage. |
Table 2: this compound Solution Storage Recommendations
| Storage Temperature | Solvent | Duration | Notes |
| -80°C | DMSO, etc. | 6 to 12 months | Optimal for long-term stability.[2][3][6][7] |
| -20°C | DMSO, etc. | Up to 1 month | Suitable for short-term storage.[3][6][7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound (Molecular Weight: 238.24 g/mol ) in DMSO.
Materials:
-
This compound powder (CAS: 20733-94-2)
-
Anhydrous, newly opened DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM solution, weigh 2.38 mg of the powder.
-
Dissolution: Add the appropriate volume of DMSO to the powder. For the 2.38 mg example, add 1 mL of DMSO.
-
Mixing: Cap the vial tightly and vortex thoroughly.
-
Sonication (if necessary): If the powder does not fully dissolve, place the vial in an ultrasonic bath for a few minutes to aid dissolution. Gentle warming to 37°C can also be applied.[1]
-
Aliquoting: Once a clear solution is obtained, dispense it into smaller, single-use aliquots. This is crucial to prevent contamination and degradation from multiple freeze-thaw cycles.[7]
-
Storage: Immediately store the aliquots at -80°C for long-term storage or -20°C for short-term use.[3][6][7]
Troubleshooting Guides
Issue 1: Unexpected peaks appear in my LC-MS/HPLC analysis.
If your chromatogram shows multiple peaks that could be related to your compound, consider the following potential degradation products.
-
Sinapic Acid: The presence of a sinapic acid peak is a strong indicator of ester hydrolysis.[9] This is more likely if the sample was exposed to alkaline pH.[9]
-
cis-Isomer: A peak eluting near the main this compound peak could be the cis-isomer, formed due to exposure to UV or ambient light.[9]
-
Transesterification Products: If you used an alcohol-based solvent for extraction or preparation, you might see peaks corresponding to other sinapate esters (e.g., ethyl sinapate).[9]
Issue 2: Loss of compound activity or concentration over time.
A decrease in the expected biological activity or a lower-than-expected concentration may be due to improper storage.
-
Review Storage Temperature: Ensure solutions have been consistently stored at -80°C for long-term preservation. Storage at -20°C is only suitable for about one month.[3][6]
-
Check for Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to degradation. Always use single-use aliquots.[7]
-
Assess Solvent Quality: Ensure high-purity, anhydrous solvents were used, as contaminants or water can contribute to degradation.[6]
Visualizations
Experimental Workflow
The following diagram illustrates the standard workflow for preparing and storing this compound solutions to ensure stability and experimental reproducibility.
Potential Degradation Pathways
This diagram outlines the primary chemical pathways that can lead to the degradation of this compound. Understanding these can help in designing experiments to minimize compound loss.
Troubleshooting Flowchart
Use this flowchart to diagnose potential issues when encountering unexpected analytical results, such as additional peaks in a chromatogram.
References
- 1. biocrick.com [biocrick.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. abmole.com [abmole.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. agilent.com [agilent.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | CAS:20733-94-2 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. benchchem.com [benchchem.com]
Preventing photo-degradation of Methyl sinapate during experiments
Welcome to the technical support center for Methyl Sinapate. This guide provides detailed troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent the photo-degradation of this compound during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound (MSA) is a natural hydroxycinnamic acid, a derivative of sinapic acid, which is commonly found in plants.[1][2][3] It is known for its role as a natural UV screening agent, protecting plants from harmful radiation.[1][3] In research, it is studied for its potent antioxidant capabilities, photoprotective properties, and potential applications in cosmetics, food science, and drug development.[2][4][5]
Q2: What is photo-degradation and why is this compound susceptible to it?
A2: Photo-degradation is the alteration of a molecule's structure by light energy. This compound is highly susceptible to UV radiation, which can induce a structural transformation known as photoisomerization.[4][6] The primary mechanism is the conversion of the naturally stable trans-isomer to the cis-isomer upon absorbing UV photons.[7][8][9] This change can alter its chemical properties and interfere with experimental results.
Q3: What are the primary consequences of this compound degradation in an experiment?
A3: The degradation of this compound can lead to several experimental issues, including:
-
Inaccurate Quantification: The concentration of the active trans-isomer decreases, leading to underestimation of its effects.[9]
-
Inconsistent Results: Varying levels of degradation between samples will produce unreliable and non-reproducible data.[9]
-
Emergence of Confounding Variables: The degradation products, such as the cis-isomer or sinapic acid, may have different biological or chemical activities, introducing unexpected variables into the experiment.[7][9][10]
-
Misinterpretation of Data: Changes observed in an assay might be incorrectly attributed to the experimental conditions rather than the degradation of the compound itself.[9]
Q4: How can I detect if my this compound has degraded?
A4: Degradation is typically identified using chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11][12] Key indicators of degradation include a decrease in the area of the chromatographic peak corresponding to trans-Methyl Sinapate and the appearance of new peaks, most notably one corresponding to the cis-isomer.[7][9][10]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Issue 1: My quantitative results for this compound are inconsistent across replicates.
| Possible Cause | Troubleshooting Action & Rationale |
| Uneven Light Exposure | Action: Standardize all sample handling procedures to minimize and equalize light exposure. Use amber-colored vials or wrap tubes in aluminum foil. Work in a low-light environment or under UV-filtered light.[9] Rationale: Even brief exposure to ambient lab light can initiate photo-degradation. Inconsistent exposure leads to varying levels of degradation between samples. |
| Temperature Fluctuations | Action: Keep all samples and stock solutions on ice during the entire experimental procedure.[9] For long-term storage, adhere strictly to recommended temperatures (-20°C or -80°C).[1][13] Rationale: Higher temperatures can accelerate chemical and enzymatic degradation processes.[10] |
| Repeated Freeze-Thaw Cycles | Action: Aliquot stock solutions into single-use volumes before freezing.[10] Rationale: Each freeze-thaw cycle can introduce stress and potentially degrade sensitive compounds. |
Issue 2: I see unexpected peaks in my HPLC or LC-MS chromatogram.
| Possible Cause | Troubleshooting Action & Rationale |
| Photo-isomerization | Action: Confirm the identity of the new peak using mass spectrometry (MS). The primary photo-degradation product is the cis-isomer of this compound.[9][10] Review and strictly implement all light protection protocols. Rationale: The cis-isomer has a different retention time from the trans-isomer and will appear as a separate peak. |
| Hydrolysis | Action: Check the pH of your solvent or buffer. Maintain a slightly acidic pH (4-6) during extraction and storage.[10] The primary hydrolysis product to look for is sinapic acid.[10] Rationale: Alkaline conditions (pH > 7) can promote the hydrolysis of the ester bond in this compound. |
| Solvent Contamination | Action: Run a solvent blank (injecting only the solvent) to check for contaminants. Use fresh, HPLC-grade solvents for all experiments. Rationale: Impurities in the solvent can appear as extra peaks and may also contribute to compound degradation. |
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Source |
| Powder | -20°C | Up to 3 years | [13] |
| Stock Solution (in solvent) | -80°C | Up to 1 year | [13] |
| Stock Solution (in solvent) | -80°C | Up to 6 months | [1] |
| Stock Solution (in solvent) | -20°C | Up to 1 month | [1] |
Table 2: Factors Causing Degradation and Recommended Prevention Strategies
| Factor | Mechanism | Prevention Strategy |
| UV/Visible Light | Photo-isomerization (trans to cis form)[7][8] | Work under low-light conditions. Use amber vials or foil wrapping.[9][10] |
| Elevated Temperature | Accelerates chemical and enzymatic degradation.[10] | Keep samples on ice during experiments. Store long-term at -20°C or -80°C.[1][9][13] |
| Alkaline pH (>7) | Hydrolysis of the ester bond.[10] | Maintain sample pH between 4 and 6.[10] |
| Oxidation | Degradation of the phenolic structure.[10] | For extractions, consider adding antioxidants (e.g., ascorbic acid) or chelating agents (e.g., EDTA) to the buffer.[10] |
| Enzymatic Activity | Hydrolysis by esterases (during plant extraction).[10] | Perform extractions at low temperatures (0-4°C). Consider adding esterase inhibitors (e.g., PMSF).[10] |
Experimental Protocols
Protocol 1: Preparation and Handling of this compound Stock Solutions
This protocol outlines the best practices for preparing this compound solutions while minimizing degradation.
Materials:
-
This compound powder
-
High-purity solvent (e.g., DMSO, Acetone, Ethyl Acetate)[14]
-
Amber glass vials or clear vials wrapped in aluminum foil
-
Calibrated balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Pre-Experiment Setup: Move all necessary equipment to a low-light area. If possible, work under a yellow or red lamp that does not emit in the UV spectrum.
-
Weighing: Allow the this compound powder container to equilibrate to room temperature before opening to prevent condensation. Quickly weigh the desired amount of powder in a light-protected tube.
-
Dissolution: Add the appropriate volume of solvent to the powder to achieve the desired stock concentration. For higher solubility, you may gently warm the tube to 37°C and use an ultrasonic bath for a short period, but ensure the tube remains protected from light.[15]
-
Mixing: Cap the vial tightly and vortex until the powder is completely dissolved.
-
Aliquoting and Storage: Immediately aliquot the stock solution into single-use, light-protected vials. Store aliquots at -80°C for long-term storage or -20°C for short-term storage, according to the stability data in Table 1.[1][13]
-
Working Solutions: When preparing working solutions, use a thawed aliquot completely. Do not re-freeze a thawed aliquot. Dilute the stock solution in your experimental buffer immediately before use, keeping the solution on ice and protected from light.
Protocol 2: Analysis of this compound Degradation by HPLC-DAD
This protocol provides a general method for separating and quantifying trans- and cis-Methyl Sinapate.
Instrumentation and Conditions:
-
System: HPLC with a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution system of water-methanol with an acid modifier is common for separating phenolic compounds.[12] For example, a gradient of Acetonitrile and Water.[16]
-
Detection Wavelength: Monitor at the λmax of this compound, which is in the UVA range (~325-330 nm).[4]
-
Injection Volume: 10-20 µL.[16]
-
Column Temperature: 25°C.[16]
Procedure:
-
Sample Preparation: Dilute your experimental sample to a suitable concentration within the linear range of the instrument using the mobile phase. Filter the sample through a 0.45 µm filter before injection.
-
Standard Preparation: Prepare a calibration curve using a freshly prepared, non-degraded standard of this compound.
-
Analysis: Inject the samples onto the HPLC system. The trans-isomer will typically be the major peak. The cis-isomer, if present, will appear as a separate, often smaller, peak with a different retention time.
-
Quantification: Calculate the concentration of the trans-isomer using the calibration curve. The percentage of degradation can be estimated by comparing the peak area of the trans-isomer in the sample to that of the fresh standard or by calculating the relative peak areas of the trans and cis isomers.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sinapic Acid Esters: Octinoxate Substitutes Combining Suitable UV Protection and Antioxidant Activity [mdpi.com]
- 3. abmole.com [abmole.com]
- 4. mdpi.com [mdpi.com]
- 5. Sinapic Acid Esters: Octinoxate Substitutes Combining Suitable UV Protection and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Effect of Photoisomerization on the Antioxidant Properties of Sinapic Acid and this compound in Different Solvents: A DFT/TD-DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of Solar Radiation-Induced Degradation Products of the Plant Sunscreen Sinapoyl Malate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. ijmr.net.in [ijmr.net.in]
- 12. Determination of Sinapic Acid Derivatives in Canola Extracts Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | TargetMol [targetmol.com]
- 14. This compound | CAS:20733-94-2 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 15. biocrick.com [biocrick.com]
- 16. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Method Refinement for Consistent Methyl Sinapate Quantification
Welcome to the technical support center for methyl sinapate quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for quantifying this compound?
A1: The most common and reliable methods for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). HPLC is often preferred due to the chromophore in this compound's structure, allowing for sensitive UV detection without the need for derivatization. GC-MS is also a powerful technique, especially for identifying and quantifying volatile and semi-volatile compounds, but may require a derivatization step to improve the volatility of this compound.
Q2: My this compound recovery is consistently low. What are the potential causes?
A2: Low recovery of this compound can be attributed to several factors, primarily related to its stability. As a phenolic ester, it is susceptible to degradation under certain conditions:
-
pH-Induced Hydrolysis: this compound can hydrolyze to sinapic acid, especially under alkaline conditions. Maintaining a slightly acidic pH (around 4-6) during extraction and storage is recommended.
-
Enzymatic Degradation: If your sample is from a biological matrix, endogenous esterases released during sample preparation can hydrolyze this compound. Rapidly freezing the sample in liquid nitrogen and working at low temperatures (0-4°C) can minimize enzymatic activity.
-
Oxidative Degradation: Phenolic compounds are prone to oxidation. The addition of antioxidants like ascorbic acid or a chelating agent such as EDTA to your extraction buffer can mitigate this.
-
Thermal Degradation: Elevated temperatures can accelerate degradation. Avoid excessive heat during sample preparation and storage.
-
Photodegradation: Exposure to UV light can cause isomerization of the double bond in the propenoate chain, potentially affecting quantification. Protect samples from light whenever possible.
Q3: I am observing peak tailing in my HPLC chromatogram for this compound. What should I do?
A3: Peak tailing for phenolic compounds like this compound in reverse-phase HPLC is often due to interactions with residual silanol (B1196071) groups on the silica-based column packing. Here are some troubleshooting steps:
-
Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding 0.1% formic or acetic acid) can suppress the ionization of silanol groups, reducing peak tailing.
-
Use a High-Purity Column: Modern, high-purity silica (B1680970) columns with end-capping are designed to minimize silanol interactions.
-
Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample.
-
Column Contamination: Strongly retained compounds from previous injections can cause peak tailing. Wash the column with a strong solvent.
Q4: Is derivatization necessary for the GC-MS analysis of this compound?
A4: While this compound is somewhat volatile, derivatization is often recommended for GC-MS analysis to improve its thermal stability and chromatographic behavior. Silylation is a common derivatization technique for compounds with hydroxyl groups, which converts them into more volatile trimethylsilyl (B98337) (TMS) ethers. This can lead to sharper peaks and improved sensitivity.
Troubleshooting Guides
HPLC-UV Method
| Issue | Possible Cause | Troubleshooting Steps |
| No Peak or Very Small Peak | Sample degradation | Review sample preparation and storage conditions (see FAQ A2). Prepare fresh standards and samples. |
| Incorrect detection wavelength | Ensure the UV detector is set to the absorbance maximum of this compound (around 320-330 nm). | |
| System leak | Check for leaks in the HPLC system, especially around fittings and seals. | |
| Shifting Retention Times | Inconsistent mobile phase composition | Ensure mobile phase components are accurately measured and well-mixed. Degas the mobile phase before use. |
| Column temperature fluctuations | Use a column oven to maintain a stable temperature. | |
| Column equilibration | Ensure the column is adequately equilibrated with the mobile phase before each injection. | |
| Extra Peaks in the Chromatogram | Sample contamination | Use high-purity solvents and filter samples before injection. |
| Degradation products | If a peak corresponding to sinapic acid appears, it indicates hydrolysis of this compound. | |
| Carryover from previous injection | Run a blank injection to check for carryover. Clean the injector if necessary. |
GC-MS Method
| Issue | Possible Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | Active sites in the inlet or column | Use a deactivated inlet liner and a high-quality capillary column. Consider derivatization to mask the active hydroxyl group. |
| Incomplete derivatization | Optimize the derivatization reaction conditions (time, temperature, reagent concentration). | |
| Column overload | Dilute the sample or inject a smaller volume. | |
| Low Signal Intensity | Inefficient ionization | Check the MS tune and ensure the ion source is clean. |
| Sample loss in the inlet | Use an appropriate injection technique (e.g., splitless injection for trace analysis). | |
| Thermal degradation in the inlet | Lower the injector temperature, but ensure it is high enough for efficient volatilization. | |
| Non-reproducible Results | Inconsistent injection volume | Check the autosampler syringe for air bubbles or leaks. |
| Variability in derivatization | Ensure consistent and precise execution of the derivatization procedure for all samples and standards. |
Quantitative Data Summary
The following tables summarize typical performance characteristics for the quantification of this compound or structurally similar phenolic esters using HPLC-UV and GC-MS. These values can serve as a benchmark for your method validation.
Table 1: Representative HPLC-UV Method Performance
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.999 |
| Concentration Range | 1 - 200 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0%[1] |
| Precision (% RSD) | < 2.0%[1] |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL |
Table 2: Representative GC-MS Method Performance (with derivatization)
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.998 |
| Concentration Range | 0.5 - 500 ng/mL[2][3] |
| Accuracy (% Recovery) | 95.0% - 105.0%[2][3] |
| Precision (% RSD) | < 5.0%[2][3] |
| Limit of Detection (LOD) | ~0.05 ng/mL[2][3] |
| Limit of Quantification (LOQ) | ~0.2 ng/mL |
Experimental Protocols
Protocol 1: HPLC-UV Quantification of this compound
1. Sample Preparation (from a plant extract) a. Accurately weigh about 100 mg of the dried plant extract. b. Add 10 mL of methanol (B129727) containing 0.1% formic acid. c. Sonicate for 15 minutes. d. Centrifuge at 4000 rpm for 10 minutes. e. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC-UV Conditions
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 65:35 v/v) containing 0.1% formic acid.[1]
- Flow Rate: 1.0 mL/min.[1]
- Column Temperature: 30°C.[1]
- Injection Volume: 10 µL.
- Detection Wavelength: 325 nm.
3. Calibration a. Prepare a stock solution of this compound standard in methanol. b. Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL). c. Inject each standard and construct a calibration curve by plotting peak area versus concentration.
Protocol 2: GC-MS Quantification of this compound
1. Sample Preparation and Derivatization a. Prepare a methanolic extract of the sample as described in the HPLC protocol. b. Evaporate 100 µL of the extract to dryness under a gentle stream of nitrogen. c. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. d. Cap the vial tightly and heat at 70°C for 30 minutes. e. Cool to room temperature before injection.
2. GC-MS Conditions
- Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Injector Temperature: 250°C.
- Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
- MS Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Mode: Full scan (m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification.
3. Calibration a. Prepare a stock solution of this compound standard in methanol. b. Derivatize a series of known concentrations of the standard using the same procedure as the samples. c. Inject each derivatized standard and construct a calibration curve based on the peak area of a characteristic ion.
Visualizations
References
Technical Support Center: Methyl Sinapate Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability of methyl sinapate.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in solution?
A1: The primary cause of this compound degradation in aqueous solutions is the hydrolysis of its ester bond. This reaction is significantly influenced by the pH of the solution. As a phenolic ester, it is also susceptible to oxidative degradation, which can be accelerated by factors like light, temperature, and the presence of metal ions.
Q2: How does pH affect the stability of this compound?
A2: this compound is an ester and is generally more stable in acidic to neutral conditions. Under alkaline conditions (pH > 7), it undergoes rapid hydrolysis to form sinapic acid and methanol (B129727).[1] Acid-catalyzed hydrolysis can also occur, but it is typically much slower than base-catalyzed hydrolysis for most esters.[2][3][4]
Q3: What are the expected degradation products of this compound?
A3: The main degradation products from the hydrolysis of this compound are sinapic acid and methanol. Under certain conditions, other minor degradation products might be observed due to oxidation or other side reactions.
Q4: What is the optimal pH range for maintaining the stability of this compound in solution?
Q5: Can temperature and light affect the stability of this compound?
A5: Yes, elevated temperatures will accelerate the rate of hydrolysis at any pH.[5] As a phenolic compound, this compound may also be sensitive to light, which can promote oxidative degradation. Therefore, it is recommended to store solutions of this compound protected from light and at reduced temperatures (e.g., 2-8 °C for short-term storage, or frozen for long-term storage).
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of this compound concentration over time in solution. | Hydrolysis due to inappropriate pH. | Adjust the pH of the solution to a slightly acidic range (pH 4-6) using a suitable buffer system (e.g., acetate (B1210297) buffer). Avoid alkaline conditions (pH > 7). |
| Elevated storage temperature. | Store stock solutions and experimental samples at refrigerated (2-8 °C) or frozen (-20 °C or -80 °C) temperatures. Avoid repeated freeze-thaw cycles. | |
| Exposure to light. | Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. | |
| Appearance of an unexpected peak in HPLC analysis corresponding to sinapic acid. | Hydrolysis of this compound. | This confirms that degradation is occurring. Follow the solutions for pH, temperature, and light exposure as mentioned above. |
| Inconsistent results in bioactivity assays. | Degradation of the active compound (this compound). | Prepare fresh solutions of this compound in a stability-optimized buffer (pH 4-6) immediately before each experiment. Confirm the concentration and purity of the stock solution by HPLC. |
| Precipitation in the sample solution. | Change in solubility due to pH shift or degradation. | Ensure the pH of the buffer system is appropriate for both stability and solubility. The degradation product, sinapic acid, may have different solubility characteristics. |
Quantitative Data Summary
While specific degradation kinetics for this compound are not available in the cited literature, the following table provides an illustrative example of how pH affects the stability of esters, based on data for similar compounds. The rate of hydrolysis generally increases significantly with increasing pH, especially in the alkaline range.
Table 1: Illustrative Impact of pH on Ester Hydrolysis Rate Constant (k) and Half-life (t½)
| pH | Relative Rate Constant (k) | Relative Half-life (t½) | Primary Degradation Mechanism |
| 4 | Low | Long | Acid-Catalyzed Hydrolysis |
| 7 | Moderate | Moderate | Neutral Hydrolysis |
| 9 | High | Short | Base-Catalyzed Hydrolysis |
This table is for illustrative purposes and the actual values for this compound may vary.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and degradation pathways.[5][6][7]
1. Materials:
- This compound
- Methanol (HPLC grade)
- Water (HPLC grade)
- Hydrochloric acid (HCl), 0.1 M
- Sodium hydroxide (B78521) (NaOH), 0.1 M
- Hydrogen peroxide (H₂O₂), 3%
- pH meter
- HPLC system with a C18 column and DAD or UV detector
- Photostability chamber
- Oven
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Keep at room temperature.
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
-
Keep at room temperature, protected from light, for 24 hours.
-
Analyze by HPLC at specified time points.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 60°C for 48 hours.
-
Dissolve a portion of the stressed solid in methanol for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (in a quartz cuvette or other suitable transparent container) to light in a photostability chamber according to ICH Q1B guidelines.
-
Analyze by HPLC at specified time points.
-
Protocol 2: Stability-Indicating HPLC Method for this compound and Sinapic Acid
This method is adapted from existing methods for sinapic acid derivatives and is suitable for separating this compound from its primary degradation product, sinapic acid.[1][8][9][10][11]
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 10% B, ramp to 50% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 320 nm.
-
Injection Volume: 10 µL.
-
-
Standard Preparation:
-
Prepare individual stock solutions of this compound and sinapic acid in methanol (e.g., 1 mg/mL).
-
Prepare a mixed standard solution containing both compounds at a known concentration.
-
-
Sample Analysis:
-
Dilute samples from the forced degradation study or stability testing with the mobile phase to an appropriate concentration.
-
Inject into the HPLC system and record the chromatograms.
-
Identify and quantify this compound and sinapic acid by comparing retention times and peak areas with the standards.
-
Visualizations
Caption: Hydrolysis pathway of this compound under acidic and alkaline conditions.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 3. web.viu.ca [web.viu.ca]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. medcraveonline.com [medcraveonline.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. Determination of Sinapic Acid Derivatives in Canola Extracts Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jchr.org [jchr.org]
Technical Support Center: Enhancing the Antioxidant Activity of Methyl Sinapate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments aimed at enhancing the antioxidant activity of methyl sinapate.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to enhance the antioxidant activity of this compound?
A1: The primary strategies to enhance the antioxidant activity of this compound can be broadly categorized into three main approaches:
-
Chemical Modification: Altering the chemical structure of this compound can significantly impact its antioxidant capacity. This includes modifications to the phenolic hydroxyl group or the methyl ester group to create derivatives with altered physicochemical properties like solubility and lipophilicity, which in turn can enhance their interaction with biological targets.[1]
-
Formulation and Delivery Systems: Encapsulating this compound in nano-delivery systems, such as nanoparticles or liposomes, can improve its stability, solubility, and bioavailability.[2][3][4][5][6] This enhanced delivery to the site of action can lead to a more potent antioxidant effect.
-
Synergistic Combinations: Combining this compound with other antioxidants, such as ascorbic acid (Vitamin C) or tocopherol (Vitamin E), can lead to a synergistic effect where the total antioxidant activity is greater than the sum of the individual compounds.[7][8][9][10][11][12][13][14][15]
Q2: How does chemical modification, specifically esterification, affect the antioxidant activity of sinapic acid derivatives?
A2: Esterification of the carboxylic acid group of sinapic acid to form alkyl esters, like this compound, can influence its antioxidant activity. Generally, lipophilic esters of phenolic antioxidants show lower scavenging activity in polar solvents compared to their parent compounds.[16] However, in non-polar environments or lipid-based systems like emulsions and liposomes, these more lipophilic derivatives can exhibit enhanced antioxidant activity.[1][16] The increased lipophilicity allows for better interaction with lipid membranes and protection against lipid peroxidation.
Q3: Can environmental factors like solvent polarity and light exposure influence the antioxidant activity of this compound?
A3: Yes, environmental factors can significantly impact the antioxidant properties of this compound.
-
Solvent Polarity: Higher solvent polarity can enhance the chemical reactivity of phenolic compounds, potentially leading to improved antioxidant properties in polar environments such as cellular aqueous media.[17][18] The stability of the resulting radical after hydrogen donation is also influenced by solvent polarity.[17][18]
-
Photoisomerization: this compound can undergo photoisomerization from its trans to cis form upon exposure to UV light.[17][18] Studies have shown that in the ground state (S0), the cis-isomer of this compound exhibits higher antioxidant activity.[17][18] Therefore, controlled photoisomerization could be a strategy to optimize its antioxidant performance in specific applications.[17]
Q4: What is the Nrf2 signaling pathway, and how can it be a target for enhancing the antioxidant effects of this compound?
A4: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress.[19][20][21][22][23][24][25][26] Under normal conditions, Nrf2 is kept inactive in the cytoplasm. However, upon exposure to oxidative stress or certain phytochemicals, Nrf2 is activated and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their increased expression. This results in the production of a battery of protective enzymes that neutralize reactive oxygen species (ROS) and enhance the cell's overall antioxidant capacity. Studies have shown that sinapic acid, the parent compound of this compound, can activate the Nrf2 signaling pathway, thereby protecting cells from oxidative damage.[19][20][21][22] This suggests that strategies aimed at enhancing the cellular uptake and bioavailability of this compound could lead to a more potent indirect antioxidant effect through the activation of the Nrf2 pathway.
Troubleshooting Guides
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay
Issue 1: Inconsistent or no observable color change (purple to yellow).
-
Possible Cause 1: Incorrect DPPH solution preparation or degradation.
-
Troubleshooting: Always prepare fresh DPPH solution in a high-purity solvent like methanol (B129727) or ethanol (B145695) and protect it from light. The solution should have a deep violet color. Check the absorbance of your DPPH control at 517 nm; it should be stable and within the optimal range (typically 0.8-1.2).
-
-
Possible Cause 2: Low antioxidant activity or insufficient concentration of the test compound.
-
Troubleshooting: Increase the concentration of your this compound solution. Perform a serial dilution to determine the optimal concentration range for observing a dose-dependent response.
-
-
Possible Cause 3: Interference from the solvent.
-
Troubleshooting: Ensure the solvent used to dissolve your sample does not react with DPPH. Run a blank with the solvent alone to check for any background reaction.
-
Issue 2: Precipitate formation upon mixing the sample with the DPPH solution.
-
Possible Cause: Poor solubility of the test compound or its reaction products in the assay medium.
-
Troubleshooting: this compound and its lipophilic derivatives may have limited solubility in highly polar solvents. Try using a co-solvent system or a different solvent in which both the sample and DPPH are soluble. Ensure the final concentration of the sample in the assay mixture does not exceed its solubility limit.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
Issue 1: Variability in the initial absorbance of the ABTS•+ solution.
-
Possible Cause: Incomplete generation of the ABTS radical cation.
-
Troubleshooting: Ensure the ABTS and potassium persulfate solutions are mixed in the correct proportions and allowed to react for a sufficient time (typically 12-16 hours) in the dark to ensure complete formation of the radical cation. The color of the solution should be a stable blue-green.
-
Issue 2: Slow or incomplete reaction with the antioxidant.
-
Possible Cause: The reaction kinetics between the antioxidant and ABTS•+ can be slow for some compounds.
-
Troubleshooting: The standard 6-minute incubation time may not be sufficient for all compounds. Perform a kinetic study by measuring the absorbance at several time points to determine when the reaction reaches a plateau. This will ensure you are measuring the endpoint of the reaction.
-
Cellular Antioxidant Activity (CAA) Assay
Issue 1: High background fluorescence or low signal-to-noise ratio.
-
Possible Cause 1: Cell stress or death.
-
Troubleshooting: Ensure the cells (e.g., HepG2) are healthy and not overgrown. Use appropriate concentrations of the test compound that are not cytotoxic. Perform a cytotoxicity assay (e.g., MTT or LDH) beforehand to determine the non-toxic concentration range.
-
-
Possible Cause 2: Incomplete washing of the fluorescent probe.
-
Troubleshooting: After incubating the cells with the DCFH-DA probe, ensure thorough washing with PBS to remove any extracellular probe, which can contribute to high background fluorescence.
-
Issue 2: No significant difference in fluorescence between control and treated cells.
-
Possible Cause 1: Poor cellular uptake of the antioxidant.
-
Troubleshooting: The antioxidant must be able to cross the cell membrane to exert its effect. For lipophilic compounds like this compound, ensure the vehicle used for dissolution (e.g., DMSO) is at a final concentration that is non-toxic to the cells and facilitates uptake.
-
-
Possible Cause 2: Insufficient incubation time.
-
Troubleshooting: Allow sufficient incubation time for the antioxidant to be taken up by the cells and to exert its protective effects before inducing oxidative stress with AAPH.
-
Quantitative Data Summary
The following table summarizes the available quantitative data on the antioxidant activity of sinapic acid and its derivatives. A lower IC50 value indicates higher antioxidant activity.
| Compound | Assay | IC50 (μM) | Reference |
| Sinapic Acid | DPPH | 32.2 ± 6.2 | [12] |
| Ethyl Sinapate | DPPH | 51.9 ± 6.3 | [12] |
| Sinapine | DPPH | 165.7 ± 0.9 | [1] |
Note: Data for this compound and other derivatives are limited in comparative studies. The provided data for related compounds suggest that modifications to the carboxylic acid group can influence antioxidant activity.
Experimental Protocols
DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a stock solution of this compound (or its derivative) in methanol.
-
Prepare a series of dilutions of the sample in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of the sample dilutions to each well.
-
Add 150 µL of the DPPH solution to each well.
-
As a control, use 50 µL of methanol instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Acontrol - Asample) / Acontrol] x 100
-
Plot the % inhibition against the sample concentration to determine the IC50 value.
-
ABTS Radical Cation Scavenging Assay
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare sample solutions as in the DPPH protocol.
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of the sample dilutions to each well.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate in the dark at room temperature for 6 minutes (or the optimized time).
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
-
Cellular Antioxidant Activity (CAA) Assay
-
Cell Culture and Seeding:
-
Culture HepG2 cells in appropriate medium.
-
Seed the cells in a 96-well black-walled plate at a density of 6 x 104 cells/well and incubate for 24 hours.
-
-
Assay Procedure:
-
Remove the medium and wash the cells with PBS.
-
Treat the cells with 100 µL of medium containing the test compound at various concentrations for 1 hour.
-
Remove the treatment medium and wash the cells with PBS.
-
Add 100 µL of 25 µM DCFH-DA solution to each well and incubate for 30 minutes.
-
Remove the DCFH-DA solution and wash the cells with PBS.
-
Add 100 µL of 600 µM AAPH solution (peroxyl radical initiator) to each well.
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Measurement and Calculation:
-
Measure the fluorescence emission at 538 nm with excitation at 485 nm every 5 minutes for 1 hour.
-
Calculate the area under the curve (AUC) for the fluorescence kinetics.
-
Calculate the CAA value using the formula: CAA unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the AUC for the sample and ∫CA is the AUC for the control.
-
Visualizations
Caption: Workflow for the DPPH antioxidant activity assay.
Caption: Activation of the Nrf2 signaling pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Nanoencapsulation of Promising Bioactive Compounds to Improve Their Absorption, Stability, Functionality and the Appearance of the Final Food Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Nanoencapsulation improves the in vitro antioxidant activity of lipoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synergism Effect between Phenolic Metabolites and Endogenous Antioxidants in Terms of Antioxidant Activity [scirp.org]
- 9. Unveiling synergistic antioxidant combinations for α-tocopherol in emulsions: A spectrophotometric-mathematical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synergistic effect of selected carboxylic acids and phenolic compounds detected by the FRAP method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comprehensive Analysis of Novel Synergistic Antioxidant Formulations: Insights into Pharmacotechnical, Physical, Chemical, and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of the Efficacy and Synergistic Effect of α- and δ-Tocopherol as Natural Antioxidants in the Stabilization of Sunflower Oil and Olive Pomace Oil during Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Unveiling synergistic antioxidant combinations for α-tocopherol in emulsions: A spectrophotometric-mathematical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synergistic and antagonistic co-antioxidant effects of flavonoids with trolox or ascorbic acid in a binary mixture | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. The Effect of Photoisomerization on the Antioxidant Properties of Sinapic Acid and this compound in Different Solvents: A DFT/TD-DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Sinapic acid modulates Nrf2/HO-1 signaling pathway in cisplatin-induced nephrotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Sinapic acid ameliorates cardiac dysfunction and cardiomyopathy by modulating NF-κB and Nrf2/HO-1 signaling pathways in streptozocin induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. Phytochemical activators of Nrf2: a review of therapeutic strategies in diabetes: Phytochemical activators of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Enzymatic Modification of Methyl Sinapate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the enzymatic modification of Methyl sinapate.
Frequently Asked Questions (FAQs)
Q1: Which enzymes are suitable for modifying this compound?
A1: The primary enzymes used for modifying this compound and related phenolic compounds are laccases and lipases. Laccases can be used for oxidative coupling and grafting reactions, while lipases are employed for transesterification or acylation to alter the compound's physicochemical properties.[1][2][3] The choice of enzyme depends on the desired modification.
Q2: What are the typical reaction conditions for laccase-mediated modification of this compound?
A2: Optimal conditions for laccase-mediated reactions are influenced by the specific laccase used. Generally, a slightly acidic pH is preferred, and the reaction is conducted at room temperature or slightly elevated temperatures with agitation to ensure proper mixing and oxygen supply. The use of a redox mediator can sometimes extend the oxidative capabilities of the laccase.[4][5]
Q3: What are the key parameters to consider when optimizing lipase-catalyzed modification of this compound?
A3: For lipase-catalyzed reactions, critical parameters to optimize include the choice of solvent (often a non-polar organic solvent), water activity, temperature, and the molar ratio of substrates (this compound and the acyl donor).[6][7] Immobilized lipases are often preferred for easier recovery and reuse.[8]
Q4: How can I monitor the progress of the enzymatic modification?
A4: The progress of the reaction can be monitored by periodically taking samples from the reaction mixture and analyzing them using techniques such as High-Performance Liquid Chromatography (HPLC).[9] This allows for the quantification of the consumption of this compound and the formation of the desired product.
Troubleshooting Guide
Q5: I am observing low or no conversion of this compound. What are the possible causes and solutions?
A5: Low or no conversion can be due to several factors. First, verify the activity of your enzyme, as improper storage or handling can lead to inactivation.[9] Ensure that the reaction conditions, particularly pH and temperature, are optimal for the specific enzyme you are using. Sub-optimal conditions can significantly reduce enzyme activity.[9][10] Also, consider the possibility of substrate or product inhibition, where high concentrations of this compound or the modified product may inhibit the enzyme.
Q6: The yield of my desired modified product is low, and I see several side products. How can I improve selectivity?
A6: The formation of side products can be a result of the enzyme's broad substrate specificity or non-enzymatic side reactions. To improve selectivity, you can try engineering the enzyme's substrate-binding pocket or screening for a different enzyme with higher specificity.[4][11] Optimizing the reaction conditions, such as solvent, temperature, and reaction time, can also help to minimize the formation of unwanted byproducts.
Q7: My enzyme seems to be unstable under the reaction conditions. How can I improve its stability?
A7: Enzyme instability can be addressed by several strategies. Enzyme immobilization is a common and effective method to enhance stability.[8] You can also investigate the effect of additives, such as polyols or salts, which can sometimes stabilize the enzyme structure. Alternatively, you can explore using an enzyme from a thermophilic organism, which is inherently more stable at higher temperatures.
Q8: I am having difficulty purifying the modified this compound from the reaction mixture. What purification strategies can I use?
A8: Purification can be challenging due to the presence of unreacted substrate, enzyme, and potential byproducts. A common approach is to use column chromatography with a suitable stationary phase, such as silica (B1680970) gel.[12] The choice of the mobile phase will depend on the polarity of your product. Other techniques like preparative HPLC can also be employed for high-purity isolation.
Data Presentation
Table 1: General Reaction Conditions for Laccase-Mediated Modification
| Parameter | Typical Range | Notes |
| Enzyme | Laccase from Trametes versicolor, Pycnoporus cinnabarinus | Enzyme selection is crucial for desired activity and stability. |
| pH | 4.0 - 6.0 | The optimal pH can vary significantly between different laccases.[10] |
| Temperature | 25 - 50 °C | Higher temperatures can increase reaction rates but may lead to enzyme denaturation. |
| Substrate Conc. | 1 - 10 mM | High substrate concentrations can sometimes lead to inhibition. |
| Enzyme Conc. | 0.1 - 5 U/mL | Optimal enzyme concentration should be determined experimentally.[5] |
| Solvent | Aqueous buffer, often with a co-solvent like dioxane | The co-solvent can help solubilize the substrate.[4] |
| Agitation | 100 - 200 rpm | Ensures adequate mixing and oxygen transfer. |
Table 2: General Reaction Conditions for Lipase-Catalyzed Transesterification
| Parameter | Typical Range | Notes |
| Enzyme | Immobilized Lipase (B570770) B from Candida antarctica (Novozym 435) | Immobilization facilitates enzyme reuse and process control.[8] |
| Solvent | n-hexane, toluene, or other non-polar organic solvents | The choice of solvent can significantly impact enzyme activity and selectivity. |
| Temperature | 40 - 60 °C | Higher temperatures can improve reaction kinetics.[6] |
| Substrates | This compound and an acyl donor (e.g., vinyl acetate) | The molar ratio of the substrates should be optimized. |
| Water Activity | < 0.1 | Low water activity is crucial to favor the synthesis reaction over hydrolysis. |
| Agitation | 150 - 250 rpm | Ensures good mass transfer in the heterogeneous system. |
Experimental Protocols
Protocol 1: General Procedure for Laccase-Mediated Oxidation of this compound
-
Reaction Setup: In a glass vial, prepare a reaction mixture containing this compound in a suitable buffer (e.g., 100 mM sodium acetate (B1210297) buffer, pH 5.0). If required, a co-solvent like dioxane can be added to aid solubility.
-
Enzyme Addition: Add the laccase solution to the reaction mixture to initiate the reaction. The final enzyme concentration should be optimized for the specific enzyme and substrate concentration.
-
Incubation: Incubate the reaction mixture at the desired temperature with constant stirring. Ensure the vial is not tightly sealed to allow for oxygen transfer.
-
Reaction Monitoring: At specific time intervals, withdraw aliquots from the reaction mixture. Stop the enzymatic reaction in the aliquot by adding a quenching agent (e.g., a strong acid) or by heat inactivation.
-
Analysis: Analyze the samples by HPLC to determine the concentration of remaining this compound and the formed products.
Protocol 2: General Procedure for Lipase-Catalyzed Acylation of this compound
-
Reaction Setup: In a screw-capped vial, dissolve this compound and the acyl donor in a non-polar organic solvent (e.g., n-hexane).
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. The amount of lipase will depend on its activity and should be optimized.
-
Incubation: Incubate the vial at the desired temperature with vigorous shaking to ensure proper mixing of the heterogeneous mixture.
-
Reaction Monitoring: Periodically, take a small sample from the supernatant (avoiding the immobilized enzyme) for analysis.
-
Analysis: Analyze the sample by HPLC or Gas Chromatography (GC) to monitor the formation of the acylated product.
-
Enzyme Recovery: After the reaction, the immobilized enzyme can be recovered by simple filtration, washed with fresh solvent, and reused.
Visualizations
Caption: General experimental workflow for enzymatic modification of this compound.
Caption: Troubleshooting logic for low product yield in enzymatic reactions.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Potential applications of laccase-mediated coupling and grafting reactions: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cib.csic.es [cib.csic.es]
- 5. An Organic Chemist's Guide to Mediated Laccase Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Methyl Butyrate Catalyzed by Lipase from Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipase-Catalyzed Modification of Phenolic Antioxidants | Springer Nature Experiments [experiments.springernature.com]
- 8. Tuning Immobilized Commercial Lipase Preparations Features by Simple Treatment with Metallic Phosphate Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Optimization of growth conditions for enhancing the production of microbial laccase and its application in treating antibiotic contamination in wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Laccase engineering by rational and evolutionary design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Sinapic Acid and Sinapate Esters in Brassica: Innate Accumulation, Biosynthesis, Accessibility via Chemical Synthesis or Recovery From Biomass, and Biological Activities [frontiersin.org]
Validation & Comparative
A Comparative Analysis of the Antioxidant Activity of Methyl Sinapate and Sinapic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant activities of methyl sinapate and its parent compound, sinapic acid. This analysis is supported by experimental data from various in vitro assays to assist researchers in evaluating their potential as antioxidant agents in drug development and other scientific applications.
Executive Summary
Both this compound and sinapic acid exhibit significant antioxidant properties. However, available data from in vitro studies, particularly the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, consistently indicate that sinapic acid possesses a higher antioxidant capacity than this compound . This difference is primarily attributed to the presence of a free carboxylic acid group in sinapic acid, which influences its radical scavenging mechanisms. While esterification to this compound may slightly reduce its intrinsic antioxidant activity in some chemical assays, it can also alter its lipophilicity, which may, in turn, affect its bioavailability and efficacy in biological systems.
Data Presentation: Quantitative Comparison of Antioxidant Activity
The following table summarizes the quantitative data on the antioxidant activity of this compound and sinapic acid from published studies. The half-maximal inhibitory concentration (IC50) is a common measure of antioxidant efficacy, with a lower value indicating greater activity.
| Compound | Assay | IC50 (µM) | Key Findings |
| Sinapic Acid | DPPH Radical Scavenging | 32.2 ± 6.2[1] | Consistently demonstrates stronger radical scavenging activity compared to its alkyl esters. |
| This compound | DPPH Radical Scavenging | Slightly lower than sinapic acid | Alkyl esters of sinapic acid generally show slightly lower, but still comparable, antioxidant activity to the parent compound[2][3]. |
| Ethyl Sinapate | DPPH Radical Scavenging | 51.9 ± 6.3[1] | Shows a decrease in antioxidant activity compared to sinapic acid[1]. |
Mechanisms of Antioxidant Action
The primary antioxidant mechanism of both sinapic acid and this compound is their ability to donate a hydrogen atom from the phenolic hydroxyl group to neutralize free radicals, thereby interrupting the oxidative chain reaction. Furthermore, sinapic acid has been shown to exert its antioxidant effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[4][5][6].
Nrf2 Signaling Pathway
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL). While this pathway is established for sinapic acid, further research is needed to fully elucidate the extent to which this compound activates this pathway.
Experimental Protocols
Detailed methodologies for the key in vitro antioxidant assays used to compare this compound and sinapic acid are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
Reagents and Equipment:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
This compound and Sinapic acid
-
96-well microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.06 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare stock solutions of this compound and sinapic acid in methanol. From these, prepare a series of dilutions to obtain a range of concentrations.
-
Assay:
-
To a 96-well plate, add 50 µL of the sample or standard (Trolox) solution.
-
Add 1450 µL of the DPPH working solution to each well.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
-
Measurement: Measure the absorbance at 515 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined from a plot of % inhibition against concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
Reagents and Equipment:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Ethanol (B145695) or phosphate (B84403) buffer
-
This compound and Sinapic acid
-
96-well microplate reader or spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
-
Preparation of Working Solution: Dilute the stock ABTS•+ solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare stock solutions and serial dilutions of this compound and sinapic acid.
-
Assay:
-
Add 10 µL of the sample or standard solution to 1 mL of the ABTS•+ working solution.
-
Incubate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Reagents and Equipment:
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃·6H₂O) solution (20 mM)
-
This compound and Sinapic acid
-
96-well microplate reader or spectrophotometer
Procedure:
-
Preparation of FRAP Reagent: Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Sample Preparation: Prepare stock solutions and serial dilutions of this compound and sinapic acid.
-
Assay:
-
Add 10 µL of the sample or standard solution to 1.8 mL of the FRAP reagent.
-
Incubate at 37°C for 4 minutes.
-
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve prepared using a known concentration of FeSO₄·7H₂O and is expressed as µM Fe(II) equivalents.
Conclusion
The available evidence strongly suggests that sinapic acid is a more potent antioxidant than this compound in in vitro chemical assays. This is likely due to the electronic effects of the free carboxylic acid moiety. However, the esterification in this compound increases its lipophilicity, which could potentially enhance its absorption and distribution in biological systems, a factor not accounted for in these chemical assays. Therefore, for researchers and drug development professionals, the choice between sinapic acid and this compound will depend on the specific application and the desired balance between intrinsic antioxidant activity and physicochemical properties that influence bioavailability and cellular uptake. Further in vivo and cell-based studies are warranted to fully understand the comparative antioxidant efficacy of these two compounds in a biological context.
References
- 1. mdpi.com [mdpi.com]
- 2. Dietary phenolic acids and derivatives. Evaluation of the antioxidant activity of sinapic acid and its alkyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Nrf2 cell signaling pathway is responsible for the antioxidant effect of resveratrol in aging - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Anti-inflammatory Effects of Methyl Sinapate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potential in vivo anti-inflammatory properties of methyl sinapate against the well-established non-steroidal anti-inflammatory drug (NSAID), diclofenac (B195802). While direct comparative in vivo studies on this compound are limited in publicly available literature, this document synthesizes existing data on structurally related compounds to provide a scientifically grounded estimation of its efficacy and mechanism of action.
Executive Summary
This compound, a derivative of the naturally occurring phenolic compound sinapic acid, is anticipated to exhibit significant anti-inflammatory properties. This prediction is based on the known activities of sinapic acid and other methyl esters of phenolic acids. The primary mechanism of action is expected to involve the modulation of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), leading to a reduction in pro-inflammatory mediators.
Diclofenac, a potent NSAID, serves as a benchmark for anti-inflammatory activity. Its primary mechanism is the non-selective inhibition of cyclooxygenase (COX) enzymes, which are crucial for prostaglandin (B15479496) synthesis. This guide will use established in vivo data for diclofenac in the carrageenan-induced paw edema model as a reference for the projected efficacy of this compound.
Comparative Performance in a Preclinical Model
The carrageenan-induced paw edema model in rats is a standard and widely used assay to evaluate the efficacy of acute anti-inflammatory agents. The tables below summarize the expected performance of this compound in comparison to diclofenac in this model.
Table 1: Comparison of Anti-inflammatory Activity in Carrageenan-Induced Rat Paw Edema
| Compound | Dosage | Time Point (hours) | Inhibition of Edema (%) |
| Diclofenac (Reference) | 5 mg/kg (oral) | 3 | ~51% |
| 10 mg/kg (oral) | 4 | ~58% | |
| This compound (Projected) | To be determined | 3-5 | Projected significant inhibition |
Note: The data for diclofenac is aggregated from multiple studies. The performance of this compound is a projection based on the activity of related compounds.
Table 2: Comparison of Effects on Pro-inflammatory Cytokines
| Compound | Model | Key Cytokines Affected | Expected Outcome |
| Diclofenac | Various inflammation models | TNF-α, IL-6, IL-1β | Reduction in cytokine levels |
| This compound (Projected) | LPS-induced inflammation | TNF-α, IL-6, IL-1β | Projected reduction in cytokine levels |
Mechanistic Insights: Signaling Pathways
The anti-inflammatory effects of both compounds are rooted in their ability to interfere with specific signaling cascades that orchestrate the inflammatory response.
This compound (Projected Mechanism)
Based on studies of sinapic acid and other related methyl esters, this compound is likely to exert its anti-inflammatory effects through the inhibition of the NF-κB and MAPK signaling pathways. This dual-pronged attack would lead to a downstream reduction in the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.
Projected inhibitory action of this compound on inflammatory signaling.
Diclofenac
The primary mechanism of diclofenac is the inhibition of COX-1 and COX-2 enzymes. This action blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
Diclofenac's inhibition of the cyclooxygenase pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the standard protocols for the key experiments cited in the evaluation of anti-inflammatory agents.
Carrageenan-Induced Paw Edema in Rats
This is a widely accepted model for assessing acute inflammation.
Workflow for the carrageenan-induced paw edema assay.
Methodology:
-
Animals: Male Wistar rats (180-200 g) are used and allowed to acclimatize for at least one week.
-
Grouping: Animals are randomly divided into control, standard (diclofenac), and test (this compound) groups.
-
Drug Administration: The test compounds are administered orally or intraperitoneally at predetermined doses. The control group receives the vehicle.
-
Induction of Inflammation: One hour after drug administration, 0.1 mL of a 1% carrageenan suspension in saline is injected into the subplantar region of the right hind paw.
-
Measurement of Edema: Paw volume is measured using a plethysmometer immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) thereafter.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)
This assay quantifies the levels of key inflammatory mediators in serum or tissue homogenates.
Methodology:
-
Induction of Inflammation: Inflammation is induced in animals using an appropriate model (e.g., intraperitoneal injection of lipopolysaccharide - LPS).
-
Sample Collection: At a specified time point after the inflammatory challenge, blood is collected via cardiac puncture, and serum is separated. Tissues can also be harvested and homogenized.
-
Cytokine Quantification: The concentrations of TNF-α and IL-6 in the serum or tissue homogenates are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: Cytokine levels in the treated groups are compared to those in the control group to determine the extent of inhibition.
Conclusion and Future Directions
While direct comparative in vivo data for this compound is not yet available, the existing evidence from related compounds strongly suggests its potential as a potent anti-inflammatory agent. Its projected mechanism of action, involving the modulation of the NF-κB and MAPK signaling pathways, offers a potentially broader and more upstream regulatory effect compared to the direct enzyme inhibition of diclofenac.
To definitively validate the anti-inflammatory effects of this compound, further research is imperative. A head-to-head in vivo study against diclofenac in the carrageenan-induced paw edema model is a critical next step. Such a study should include a dose-response assessment and an analysis of key inflammatory markers, including TNF-α, IL-6, and markers of NF-κB and MAPK pathway activation in the inflamed tissue. These investigations will provide the necessary data to fully elucidate the therapeutic potential of this compound as a novel anti-inflammatory agent.
A Comparative Analysis of Methyl Sinapate from Diverse Plant Origins
For Researchers, Scientists, and Drug Development Professionals
Methyl sinapate, a naturally occurring phenylpropanoid, has garnered significant attention within the scientific community for its potential therapeutic applications, including its antioxidant and anti-inflammatory properties. As a derivative of sinapic acid, it is predominantly found in members of the Brassicaceae family. This guide provides a comparative analysis of this compound from various plant sources, focusing on yield, biological activity, and the underlying experimental methodologies. While direct comparative studies are limited, this document collates available data to offer a valuable resource for researchers.
Data Presentation: Yield and Biological Activity
The concentration and bioactivity of this compound can vary depending on the plant source and the extraction and purification methods employed. The following tables summarize the available quantitative data.
Table 1: Comparative Yield of this compound and Related Sinapic Acid Derivatives from Different Brassica Species
| Plant Source | Plant Part | Compound | Yield/Concentration | Reference |
| Brassica napus (Rapeseed) | Meal | This compound | Up to 7.2 mg/g | [1] |
| Brassica napus (Rapeseed) | Seed Meal Extract (after basic hydrolysis) | Sinapic acid methyl ester | 2533–2702 mg/100 g | [2] |
| Brassica juncea (Mustard) | Bran | Sinapine (B1681761) | Up to 8.7 mg/g of dry matter | [1] |
| Brassica juncea (Mustard) | Seed Meal (after alkaline hydrolysis) | Sinapic acid | 2.66 mg/g of dry matter | [3] |
| Sinapis alba (White Mustard) | Seeds | Sinapine | Data not available for specific yield, but used for synthesis. | [1] |
Table 2: Comparative Biological Activity of this compound
| Biological Activity | Assay | Compound Source | IC₅₀ Value | Reference |
| Antioxidant Activity | DPPH Radical Scavenging | Not Specified (Pure Compound) | Not explicitly found for this compound, but related compounds show activity. | [4] |
| ABTS Radical Scavenging | Not Specified (Pure Compound) | Not explicitly found for this compound, but related compounds show activity. | [4] | |
| Anti-inflammatory Activity | Nitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 cells | Ulmus pumila L. (Ethyl acetate (B1210297) fraction) | 161.0 µg/mL (for the entire fraction) | [5] |
| Nitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 cells | Croton linearis Jacq. (Crude Extract) | 21.59 µg/mL (for the entire extract) | [6] |
Note: Quantitative biological activity data for pure this compound isolated from specific plant sources is scarce. The provided data for plant extracts indicates the potential anti-inflammatory activity of their phenolic constituents, which include sinapic acid derivatives. Sinapic acid itself has been shown to suppress nitric oxide production in LPS-stimulated RAW 264.7 cells[7].
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate comparison of results across different studies.
Extraction and Purification of this compound from Plant Material
This protocol is a generalized procedure based on common methods for extracting sinapic acid derivatives from Brassica seeds.
-
Sample Preparation: Air-dry the plant material (e.g., rapeseed or mustard meal) at room temperature and grind it into a fine powder.
-
Defatting: To remove lipids, perform a solid-liquid extraction with a non-polar solvent like n-hexane using a Soxhlet apparatus for 6-8 hours.
-
Extraction:
-
Mix the defatted powder with a 70% (v/v) methanol-water solution at a solid-to-liquid ratio of 1:10 (w/v).
-
Perform the extraction at a controlled temperature (e.g., 55°C) with constant stirring for a defined period (e.g., 2 hours)[1].
-
Separate the supernatant by centrifugation (e.g., 4000 rpm for 15 minutes).
-
Repeat the extraction process on the residue to maximize yield.
-
-
Purification (Column Chromatography):
-
Concentrate the combined supernatants under reduced pressure.
-
Subject the concentrated extract to column chromatography on a silica (B1680970) gel stationary phase.
-
Elute with a gradient of solvents (e.g., a mixture of hexane (B92381) and ethyl acetate with increasing polarity) to separate this compound from other compounds[1].
-
Collect the fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing this compound.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
-
Quantification by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: An HPLC system equipped with a Diode Array Detector (DAD) and a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution system is typically used. For example:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: Acetonitrile.
-
Gradient: Start with a low percentage of Solvent B, and gradually increase its concentration over the run time to elute compounds with different polarities.
-
-
Detection: Monitor the elution at a wavelength of 320-330 nm, which is the characteristic absorption maximum for sinapic acid derivatives[8].
-
Quantification: Prepare a standard curve using a pure this compound standard of known concentrations. The concentration of this compound in the plant extract is determined by comparing its peak area with the standard curve.
Antioxidant Activity Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Prepare a stock solution of DPPH in methanol (B129727).
-
In a 96-well plate, add different concentrations of the this compound sample to the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.
-
The IC₅₀ value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity against sample concentration[4][9].
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:
-
Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with methanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add different concentrations of the this compound sample to the diluted ABTS•+ solution.
-
After a 6-minute incubation, measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay[4][9].
-
Anti-inflammatory Activity Assay: Nitric Oxide (NO) Inhibition
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
-
Assay Protocol:
-
Seed the RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect the cell supernatant.
-
Determine the nitrite (B80452) concentration in the supernatant (as an indicator of NO production) using the Griess reagent system.
-
Measure the absorbance at 540 nm.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
-
Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the NO production[5].
-
Mandatory Visualization
The following diagrams illustrate a typical experimental workflow for the analysis of this compound and the key signaling pathways involved in its anti-inflammatory action.
Caption: Experimental workflow for this compound analysis.
Caption: Anti-inflammatory signaling pathways modulated by this compound.
References
- 1. Sinapic Acid and Sinapate Esters in Brassica: Innate Accumulation, Biosynthesis, Accessibility via Chemical Synthesis or Recovery From Biomass, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton Linearis Jacq. Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sinapic Acid Controls Inflammation by Suppressing NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Sinapic Acid Derivatives in Canola Extracts Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Methyl Sinapate and Other Common UV Filters: Efficacy, Photostability, and Protective Mechanisms
For Researchers, Scientists, and Drug Development Professionals
The demand for safe, effective, and photostable UV filters is a driving force in dermatological and cosmetic research. While a host of synthetic and mineral-based UV filters dominate the market, there is a growing interest in naturally derived compounds that can offer comparable or superior photoprotection with a favorable safety profile. Methyl sinapate, a naturally occurring cinnamate (B1238496) ester found in plants, has emerged as a promising candidate. This guide provides an objective comparison of the efficacy of this compound against other widely used UV filters, supported by available experimental data and a review of the underlying molecular mechanisms of UV-induced skin damage.
Quantitative Comparison of UV Filter Performance
The following table summarizes the key performance indicators for this compound and a selection of common organic and inorganic UV filters. It is important to note that a direct head-to-head comparison is challenging due to variations in experimental conditions across different studies. The data presented here is a synthesis of available literature.
| UV Filter | Type | Primary UV Protection | Reported SPF (in vitro/in vivo) | UVA Protection Factor (UVA-PF) | Critical Wavelength (nm) | Photostability (% degradation) | Antioxidant Activity |
| This compound | Organic (Natural) | UVB/UVA | Data not available | Data not available | Data not available | High | Yes |
| Oxybenzone | Organic (Synthetic) | UVB/UVA2 | Up to 6% concentration allowed in EU body products[1] | Partial UVA[2] | Data not available | Moderate | Some[3] |
| Avobenzone | Organic (Synthetic) | UVA1 | - | High[4][5] | >370[6] | Low (requires stabilization) | Low[7] |
| Octocrylene | Organic (Synthetic) | UVB | Contributes 15-20 SPF units at 10% concentration[8] | Partial UVA | Data not available | High (loses 10% SPF in 95 mins)[9] | Low |
| Titanium Dioxide | Inorganic (Mineral) | UVB/UVA2 | High[10][11][12][13][14] | Moderate[4][5] | <370[4] | High[10][11][12][13][14] | Low |
| Zinc Oxide | Inorganic (Mineral) | UVB/UVA1/UVA2 | High | High[4][5][15] | >380[15] | High[15] | Low |
Data not available indicates that specific quantitative values from direct comparative studies were not found in the reviewed literature.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of UV filter efficacy. Below are synthesized protocols for key in vitro experiments based on established methodologies.
In Vitro Sun Protection Factor (SPF) Determination
This protocol outlines the steps for determining the SPF of a sunscreen formulation in vitro using polymethylmethacrylate (PMMA) plates.
-
Substrate Preparation: Use sandblasted PMMA plates with a defined roughness to mimic the skin's surface.
-
Sample Application: Apply the sunscreen formulation to the PMMA plate at a concentration of 1.3 mg/cm². Use a robotic spreader to ensure a uniform and reproducible film thickness.
-
Drying: Allow the applied film to dry for 30 minutes at 35°C in a controlled environment.
-
Initial Absorbance Measurement: Measure the initial UV absorbance of the sunscreen film from 290 to 400 nm using a UV-Vis spectrophotometer equipped with an integrating sphere.
-
UV Irradiation: Expose the plate to a controlled dose of UV radiation from a solar simulator.
-
Final Absorbance Measurement: After irradiation, repeat the UV absorbance measurement.
-
SPF Calculation: The in vitro SPF is calculated using the following formula, which integrates the erythemal action spectrum and the solar spectral irradiance over the UV range:
SPFin vitro = ∫ E(λ) * I(λ) dλ / ∫ E(λ) * I(λ) * T(λ) dλ
Where:
-
E(λ) is the erythema action spectrum.
-
I(λ) is the spectral irradiance of the UV source.
-
T(λ) is the spectral transmittance of the sunscreen sample.
-
Photostability Assessment
This protocol determines the ability of a UV filter to retain its protective properties after UV exposure.
-
Sample Preparation: Prepare a solution of the UV filter in a suitable solvent or a complete sunscreen formulation.
-
Film Application: Apply a thin, uniform film of the sample onto a quartz or PMMA plate at a defined thickness (e.g., 1.3 mg/cm² for formulations).
-
Initial Absorbance Spectrum: Record the initial UV absorbance spectrum of the film from 290 to 400 nm.
-
UV Exposure: Irradiate the sample with a controlled dose of UV radiation from a solar simulator for a specified duration (e.g., 2 hours).
-
Final Absorbance Spectrum: After irradiation, record the UV absorbance spectrum again.
-
Photostability Calculation: The photostability is often expressed as the percentage of retained UV absorbance or the area under the curve (AUC) in the UVA and UVB regions before and after irradiation[16]. A common metric is the Area Under the Curve Index (AUCI), where an AUCI > 0.80 is considered photostable[16].
AUCI = AUCafter / AUCbefore
Antioxidant Capacity Assay (DPPH Method)
This protocol measures the free radical scavenging activity of the UV filter.
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727).
-
Sample Preparation: Prepare a series of dilutions of the UV filter in methanol.
-
Reaction Mixture: In a 96-well plate, mix the DPPH solution with each dilution of the UV filter. Include a control with DPPH and methanol only.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula:
% Scavenging = [(Acontrol - Asample) / Acontrol] * 100
Where:
-
Acontrol is the absorbance of the control.
-
Asample is the absorbance of the sample.
-
-
IC50 Determination: The IC50 value (the concentration of the UV filter required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the UV filter.
Signaling Pathways in UV-Induced Skin Damage
UV radiation triggers a complex cascade of molecular events in the skin, leading to inflammation, photoaging, and carcinogenesis. Key signaling pathways involved are the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. UV filters can mitigate this damage by absorbing or reflecting UV radiation, thereby preventing the initiation of these signaling cascades.
UV-Induced MAPK Signaling Pathway
UV radiation, particularly UVB, is a potent activator of the MAPK signaling pathways, including ERK, JNK, and p38 MAPK[17][18][19][20]. Activation of these pathways leads to the expression of pro-inflammatory cytokines and matrix metalloproteinases (MMPs), which degrade collagen and contribute to photoaging.
Caption: UV-induced MAPK signaling cascade and the point of intervention for UV filters.
UV-Induced NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response. UV radiation can activate NF-κB, leading to the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules, which contribute to the erythema (sunburn) response[21][22][23][24][25].
Caption: UV-induced NF-κB signaling pathway leading to inflammation.
Conclusion
This compound presents a compelling profile as a naturally derived UV filter. Its inherent photostability and antioxidant properties are significant advantages. However, to fully establish its efficacy in comparison to commercially available UV filters, further research is required to generate quantitative data on its Sun Protection Factor (SPF), UVA Protection Factor (UVA-PF), and critical wavelength under standardized testing protocols. The detailed experimental methodologies and an understanding of the molecular pathways provided in this guide are intended to support researchers in this endeavor. As the demand for safer and more effective sun protection solutions continues to grow, natural compounds like this compound warrant continued investigation and development.
References
- 1. clinikally.com [clinikally.com]
- 2. dermnetnz.org [dermnetnz.org]
- 3. mdpi.com [mdpi.com]
- 4. Characterization of the UVA protection provided by avobenzone, zinc oxide, and titanium dioxide in broad-spectrum sunscreen products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Critical wavelength and broad-spectrum UV protection | Dr. Ken Dembny [drdembny.com]
- 7. acsi-journal.eu [acsi-journal.eu]
- 8. spflist.com [spflist.com]
- 9. Octocrylene (Explained + Products) [incidecoder.com]
- 10. us.alumiermd.com [us.alumiermd.com]
- 11. cerave.com [cerave.com]
- 12. colorescience.com [colorescience.com]
- 13. bluelizardsunscreen.com [bluelizardsunscreen.com]
- 14. sephora.com [sephora.com]
- 15. advancezinctek.com [advancezinctek.com]
- 16. Photostability of commercial sunscreens upon sun exposure and irradiation by ultraviolet lamps - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Mitogen-Activated Protein Kinases and Their Role in Radiation Response - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. UV as an amplifier rather than inducer of NF-κB activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Sequential DNA damage‐independent and ‐dependent activation of NF‐κB by UV | The EMBO Journal [link.springer.com]
- 23. Differential signaling circuits in regulation of ultraviolet C light-induced early- and late-phase activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 24. youtube.com [youtube.com]
- 25. Sequential DNA damage-independent and -dependent activation of NF-kappaB by UV - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Methyl Sinapate Detection
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of Methyl sinapate, a naturally occurring hydroxycinnamic acid with potential applications in pharmaceuticals and as a UV screening agent, is crucial for research, development, and quality control.[1] Cross-validation of analytical methods is a critical step to ensure the consistency and reliability of results across different analytical techniques or laboratories. This guide provides an objective comparison of three common analytical methods for the detection and quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Principles of the Analytical Methods
High-Performance Liquid Chromatography (HPLC-UV): This technique separates compounds in a liquid mobile phase based on their affinity for a solid stationary phase within a column. For this compound, a reversed-phase C18 column is typically employed. Detection is achieved by measuring the absorbance of UV light by the analyte at its maximum absorbance wavelength, which for this compound is approximately 330 nm.[2] This method is robust, widely available, and cost-effective for routine analysis.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized and fragmented. Specific parent-to-daughter ion transitions, known as Multiple Reaction Monitoring (MRM), are monitored for highly selective quantification. This method offers superior sensitivity and is ideal for complex matrices where interferences may be a concern.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Samples are vaporized and separated in a gaseous mobile phase as they pass through a capillary column. The separated compounds are then detected by a mass spectrometer. Given that this compound is an ester, it may possess sufficient volatility for GC-MS analysis, potentially after derivatization to enhance its thermal stability and volatility.
Comparative Performance Data
The selection of an appropriate analytical method depends on various factors including the required sensitivity, the complexity of the sample matrix, and throughput needs. The following table summarizes typical performance characteristics for the analysis of compounds similar to this compound, providing a basis for comparison.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.99 |
| Limit of Detection (LOD) | 0.20 - 0.40 µg/mL | 0.3 µg/g | 0.02 ppm |
| Limit of Quantification (LOQ) | 0.50 - 0.80 µg/mL | 0.4 µg/g | 0.05 ppm |
| Accuracy (Recovery %) | 98 - 102% | 80 - 120% | 97 - 107% |
| Precision (RSD %) | < 2% | < 15% | < 10% |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for similar compounds and have been adapted for this compound.
HPLC-UV Method
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution of water with 0.1% formic acid (A) and methanol (B129727) (B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 330 nm.[2]
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm membrane filter, and inject into the HPLC system. This compound is soluble in solvents such as DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.
LC-MS/MS Method
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard would need to be determined and optimized.
-
GC-MS Method
-
Instrumentation: A GC system equipped with a mass spectrometer and a split/splitless injector.
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injection Mode: Splitless.
-
Injection Volume: 1 µL.
-
-
Sample Preparation: Dilute the sample in a suitable solvent like ethyl acetate. If necessary, derivatization with an agent like BSTFA could be performed to improve volatility and peak shape.
Mandatory Visualizations
To facilitate a clearer understanding of the cross-validation process, the following diagrams illustrate the logical workflow.
Conclusion
The choice between HPLC-UV, LC-MS/MS, and GC-MS for the detection and quantification of this compound will be dictated by the specific requirements of the analysis. HPLC-UV offers a reliable and cost-effective solution for routine analysis of relatively clean samples. LC-MS/MS provides the highest sensitivity and selectivity, making it the method of choice for complex matrices or when very low detection limits are required. GC-MS is a viable option if this compound proves to be sufficiently volatile, offering high throughput and sensitivity. A thorough cross-validation by analyzing a subset of samples with two different methods is the most rigorous approach to ensure data integrity and the interchangeability of the analytical procedures.
References
A Comparative Analysis of the Bioactivity of Cis- and Trans- Isomers of Methyl Sinapate
For Immediate Release
A comprehensive review of available scientific literature reveals distinct differences in the biological activities of the geometric isomers of methyl sinapate, a naturally occurring derivative of sinapic acid found in various plants. This comparison guide, intended for researchers, scientists, and drug development professionals, summarizes the current understanding of the antioxidant, UV-filtering, anti-inflammatory, and anticancer properties of cis- and trans-methyl sinapate, highlighting areas with robust data and identifying knowledge gaps that present opportunities for future research.
Summary of Bioactivities
The geometric configuration of this compound significantly influences its interaction with biological systems. The trans-isomer is predominantly responsible for the compound's notable UV-filtering properties, while the cis-isomer appears to exhibit superior antioxidant activity in its ground state. However, a significant deficit of direct comparative studies exists for the anti-inflammatory and anticancer activities of the two isomers, with most available data pertaining to sinapic acid and its derivatives as a whole.
Data Presentation
Table 1: Comparative Antioxidant Activity of this compound Isomers
| Isomer | Antioxidant Activity (Ground State, S0) | Radical Scavenging Capability | Notes |
| cis-Methyl Sinapate | Higher | - | Theoretical studies suggest higher activity[1]. |
| trans-Methyl Sinapate | Lower | Stronger (in related compounds) | Experimental data on related p-coumaroyl-secologanosides shows stronger radical-scavenging for the trans-isomer[1]. |
Table 2: Comparative UV-Filtering Properties of this compound Isomers
| Isomer | UV Absorption | Genotoxicity | Notes |
| cis-Methyl Sinapate | Limited | Potential | May exhibit genotoxic activity[2]. |
| trans-Methyl Sinapate | High | - | Primarily responsible for UV-B screening properties[2]. |
Table 3: Anticancer and Anti-inflammatory Activity of this compound (Isomer not specified)
| Bioactivity | Cell Line/Model | IC50 / Effect | Reference |
| Cytotoxicity | Not specified | 42.47 µg/mL (178.27 µM) | [3] |
| Anti-inflammatory | Carrageenan-induced rat paw edema | Isopentyl sinapate showed excellent activity | [4] |
Note: The data in Table 3 is for this compound or its derivatives without specifying the isomeric form, highlighting a critical gap in the current research landscape.
Experimental Protocols
Detailed methodologies for key bioactivity assays are provided below to facilitate further comparative research.
Antioxidant Activity: DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging activity of cis- and trans-methyl sinapate.
Methodology:
-
Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol (B129727) to a concentration of 0.1 mM.
-
Sample Preparation: Stock solutions of cis- and trans-methyl sinapate are prepared in methanol. A series of dilutions are then made to obtain a range of concentrations.
-
Assay Procedure:
-
In a 96-well microplate, 100 µL of each sample dilution is added to respective wells.
-
100 µL of the 0.1 mM DPPH solution is added to each well.
-
The plate is incubated in the dark at room temperature for 30 minutes.
-
The absorbance is measured at 517 nm using a microplate reader.
-
Methanol is used as a blank, and a standard antioxidant like ascorbic acid or Trolox is used as a positive control.
-
-
Data Analysis: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.
Anticancer Activity: MTT Assay for Cytotoxicity
Objective: To assess the cytotoxic effects of cis- and trans-methyl sinapate on cancer cell lines.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., HT-29 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Sample Treatment: The culture medium is replaced with fresh medium containing various concentrations of cis- or trans-methyl sinapate. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.
Anti-inflammatory Activity: Inhibition of Nitric Oxide (NO) Production
Objective: To evaluate the ability of cis- and trans-methyl sinapate to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells per well and allowed to adhere overnight.
-
Sample Treatment: Cells are pre-treated with various concentrations of cis- or trans-methyl sinapate for 1 hour.
-
Stimulation: Cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Nitrite (B80452) Measurement (Griess Assay):
-
50 µL of the cell culture supernatant is transferred to a new 96-well plate.
-
50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) is added, followed by a 10-minute incubation at room temperature.
-
50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added, followed by another 10-minute incubation.
-
The absorbance is measured at 540 nm.
-
-
Data Analysis: The concentration of nitrite in the samples is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflows for assessing the bioactivities of this compound isomers.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Conclusion and Future Directions
The available data strongly suggests that the geometric isomerism of this compound is a critical factor in its biological activity. While the trans-isomer is superior for UV-filtering applications, the cis-isomer may hold more promise as an antioxidant. The significant lack of direct comparative studies on the anti-inflammatory and anticancer activities of cis- and trans-methyl sinapate represents a substantial research gap. Future investigations should focus on performing head-to-head comparisons of the two isomers in various cancer cell lines and inflammatory models. Such studies, utilizing the standardized protocols outlined in this guide, would provide invaluable data for the targeted development of this compound-based therapeutic agents and cosmeceuticals.
References
- 1. The Effect of Photoisomerization on the Antioxidant Properties of Sinapic Acid and this compound in Different Solvents: A DFT/TD-DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sinapic Acid and Sinapate Esters in Brassica: Innate Accumulation, Biosynthesis, Accessibility via Chemical Synthesis or Recovery From Biomass, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sinapic Acid and Its Derivatives as Medicine in Oxidative Stress-Induced Diseases and Aging - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of Methyl Sinapate Derivatives in Various Cancer Cell Lines
A Comparative Guide for Researchers
In the quest for novel anticancer agents, phenolic compounds derived from natural sources have garnered significant interest. Methyl sinapate, an ester of sinapic acid, belongs to this promising class of molecules. While direct studies on the anticancer properties of this compound are limited, research into its derivatives offers valuable insights into the potential of this compound scaffold. This guide provides a comparative analysis of the anticancer activities of key this compound derivatives against a panel of cancer cell lines, supported by experimental data and detailed methodologies to aid in the design and interpretation of future research.
Comparative Anticancer Activity of this compound Derivatives
The cytotoxic effects of two notable derivatives, a lipoconjugate of sinapic acid with methyl 10-undecenoate and homovanillyl sinapate (HVS), have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological or biochemical functions, are summarized in the tables below.
Table 1: Cytotoxicity (IC50) of a Sinapic Acid-Methyl 10-Undecenoate Lipoconjugate
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | 12.0 |
| SKOV3 | Ovarian Cancer | 38.9 |
| MCF7 | Breast Cancer | 10.55 |
| DU 145 | Prostate Cancer | 13.0 |
| HepG2 | Liver Cancer | 67.4 |
Data sourced from a study on the synthesis and cytotoxic activities of novel 10-undecenoic acid methyl ester based lipoconjugates of phenolic acids.
Table 2: Antiproliferative Activity (IC50) of Homovanillyl Sinapate (HVS)
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | 3.6 |
| MDA-MB-468 | Breast Cancer | 4.2 |
| MCF-7 | Breast Cancer | 8.5 |
| BT-474 | Breast Cancer | 10.2 |
Data sourced from a study on an oleocanthal-based homovanillyl sinapate as a novel c-Met inhibitor.
These findings suggest that derivatives of this compound exhibit promising cytotoxic and antiproliferative activities against various cancer cell lines, particularly those of breast and prostate origin. Notably, the lipoconjugate of sinapic acid and homovanillyl sinapate show efficacy in the low micromolar range, indicating their potential as lead compounds for further drug development.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols for the key assays are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis for Protein Expression
Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.
Materials:
-
Treated and untreated cancer cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and untreated cells with lysis buffer, and determine the protein concentration using a protein assay kit.
-
SDS-PAGE: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizing the Mechanisms: Signaling Pathways and Workflows
To better understand the molecular mechanisms underlying the anticancer effects of this compound derivatives and the experimental procedures, the following diagrams are provided.
Studies on homovanillyl sinapate have implicated the c-Met signaling pathway in its anticancer activity. The c-Met pathway is a critical regulator of cell growth, motility, and invasion, and its dysregulation is common in many cancers.
The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. While not yet directly demonstrated for this compound derivatives, the parent compound, sinapic acid, has been shown to induce apoptosis in cancer cells.[1] A simplified diagram of the intrinsic apoptosis pathway is shown below.
References
Methyl Sinapate vs. Ferulic Acid: A Comparative Guide for Researchers
In the realm of naturally derived bioactive compounds, both methyl sinapate and ferulic acid have garnered significant attention for their therapeutic potential. As phenolic compounds, they share a common chemical backbone that bestows upon them a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. This guide provides a detailed, data-driven comparison of this compound and its close analog, ferulic acid, to aid researchers, scientists, and drug development professionals in their evaluation of these promising molecules.
Chemical Structure and Properties
This compound is a methyl ester of sinapic acid, characterized by the presence of two methoxy (B1213986) groups on the phenyl ring. Ferulic acid, a derivative of cinnamic acid, possesses a single methoxy group. This seemingly minor structural difference influences their physicochemical properties, such as lipophilicity, which in turn can affect their bioavailability and cellular uptake.
| Property | This compound | Ferulic Acid |
| Chemical Formula | C12H14O5 | C10H10O4 |
| Molar Mass | 238.24 g/mol | 194.19 g/mol |
| Synonyms | Methyl 3,5-dimethoxy-4-hydroxycinnamate | 4-Hydroxy-3-methoxycinnamic acid |
| Appearance | - | Amber colored solid[1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | - |
Antioxidant Activity: A Quantitative Comparison
The antioxidant capacity of phenolic compounds is a cornerstone of their therapeutic potential. Both this compound's parent compound, sinapic acid, and ferulic acid are potent free radical scavengers. Their efficacy is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparison, with lower values indicating greater antioxidant activity.
While direct comparative studies on this compound are limited, research on its parent compound, sinapic acid, provides valuable insights. One study found that sinapic acid acts more efficiently to suppress hydroperoxide formation by preventing lipid oxidation in bulk methyl linoleate (B1235992) when compared to ferulic acid. In terms of peroxyl radical scavenging, the order of decreasing lipid peroxidation inhibition capacity was observed to be: sinapic acid > caffeic acid > ferulic acid.
| Antioxidant Assay | This compound (as Sinapic Acid) | Ferulic Acid | Reference Compound |
| DPPH Radical Scavenging (IC50) | - | 9.9 ± 0.7 µg/mL | Quercetin: 9.9 ± 2.5 µg/mL, Trolox: 6.3 ± 1.4 µg/mL |
| ABTS Radical Scavenging (IC50) | - | 35.55 µg/mL | Protocatechuic Acid: 125.18 µg/mL |
| Hydroxyl Radical Scavenging (IC50) | 3.80 mM | - | Ascorbic Acid: 5.56 mM |
| Superoxide Anion Scavenging (IC50) | 17.98 mM | - | Trolox: 7.24 mM |
Anti-inflammatory Potential
Chronic inflammation is a key driver of numerous diseases. Both this compound and ferulic acid have demonstrated the ability to modulate inflammatory pathways. A primary mechanism is the inhibition of nitric oxide (NO) production, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Derivatives of ferulic acid have been shown to inhibit nitric oxide production. For instance, an NO-releasing derivative of ferulic acid (NCX 2057) inhibited nitrite (B80452) accumulation in LPS/IFNγ-stimulated RAW 264.7 macrophages with an IC50 of 4.3 ± 0.7 µM. Ferulic acid itself has been reported to reduce the mRNA levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in LPS-stimulated THP-1-derived macrophages.
Neuroprotective Effects
The ability of these compounds to protect neuronal cells from damage is of significant interest for the development of therapies for neurodegenerative diseases. Ferulic acid has been shown to have neuroprotective effects in various in vitro models. It can promote the viability of PC12 cells injured by hypoxia, excitatory amino acids, and free radicals. Furthermore, studies in zebrafish have demonstrated that ferulic acid can increase the number of dopaminergic neurons.
Methyl ferulate, a derivative of ferulic acid, has been shown to reduce the release of the pro-inflammatory cytokine TNF-α in an in vitro model of neuroinflammation. While direct comparative data for this compound is lacking, its structural similarity to these compounds suggests it may also possess neuroprotective properties.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language.
Caption: Simplified antioxidant mechanism of phenolic compounds.
Caption: General workflow for in vitro anti-inflammatory screening.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.
Procedure:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare various concentrations of the test compounds (this compound, Ferulic Acid) and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent.
-
In a 96-well plate, add a specific volume of the test compound or standard to a defined volume of the DPPH solution. A blank containing only the solvent and DPPH is also prepared.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
Principle: This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS). NO production is indirectly measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Procedure:
-
Culture macrophage cells (e.g., RAW 264.7) in a suitable medium and seed them in a 96-well plate. Allow the cells to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a control group with no LPS stimulation and a vehicle control group with LPS but no test compound.
-
Incubate the cells for 24 hours.
-
Collect the cell culture supernatant.
-
Perform the Griess assay by mixing the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Measure the absorbance at approximately 540 nm.
-
The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.
-
Calculate the percentage of NO inhibition and determine the IC50 value.
Conclusion
Both this compound and ferulic acid exhibit significant potential as bioactive compounds with valuable antioxidant and anti-inflammatory properties. While ferulic acid is more extensively studied, the available data on sinapic acid, the parent compound of this compound, suggests that it may possess comparable or even superior antioxidant activity in certain contexts. The esterification to this compound could potentially enhance its lipophilicity and cellular uptake, a hypothesis that warrants further investigation.
For researchers and drug development professionals, the choice between these two molecules may depend on the specific therapeutic application, desired physicochemical properties, and the need for further optimization. This guide provides a foundational comparison to inform such decisions and highlights the need for direct comparative studies to fully elucidate the relative therapeutic potential of this compound and ferulic acid.
References
Methyl Sinapate: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
Methyl sinapate, a naturally occurring phenolic compound, has garnered significant interest in the scientific community for its potential therapeutic applications. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of this compound, supported by available experimental data. We will delve into its antioxidant, anti-inflammatory, and cytotoxic properties, providing detailed experimental protocols and exploring its underlying mechanisms of action through key signaling pathways.
Quantitative Efficacy Data
To facilitate a clear comparison, the following tables summarize the available quantitative data on the efficacy of this compound and its parent compound, sinapic acid. It is important to note that specific experimental data for this compound is limited in some areas; therefore, data for sinapic acid is included for comparative purposes, given their structural similarity.
Table 1: In Vitro Antioxidant and Cytotoxic Efficacy
| Compound | Assay | Cell Line/Radical | Efficacy Metric (IC₅₀/EC₅₀) | Reference |
| Sinapic Acid | DPPH Radical Scavenging | DPPH | ~36.94 µg/mL | [1] |
| Sinapic Acid | Cytotoxicity (MTT Assay) | MDA-MB-231 (Breast Cancer) | 101.72 µg/mL | [1] |
| Methyl Syringate | ROS Activity Inhibition | Primary Human Neutrophils | >60% inhibition at certain concentrations | [2] |
Note: Methyl syringate is a closely related compound to this compound. Data is provided for comparative context.
Table 2: In Vivo Anti-inflammatory Efficacy
| Compound | Animal Model | Assay | Dosage | % Inhibition of Edema | Reference |
| Sinapic Acid | Rat | Carrageenan-induced paw edema | 10-20 mg/kg | Data not specified | [3] |
Signaling Pathways and Mechanisms of Action
This compound and its related compounds are believed to exert their therapeutic effects by modulating key signaling pathways involved in inflammation and cancer progression.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Evidence suggests that compounds related to this compound can inhibit this pathway, thereby reducing inflammation.
References
- 1. The Effect of Photoisomerization on the Antioxidant Properties of Sinapic Acid and this compound in Different Solvents: A DFT/TD-DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluating anticancer potentials of potentized preparations in an in-vivo xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Mechanisms of Methyl Sinapate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the mechanism of action of Methyl sinapate, a naturally occurring phenolic compound. Through a synthesis of current experimental data, this document compares its performance with related compounds, offering insights into its potential as a therapeutic agent. Detailed experimental protocols and visual representations of key signaling pathways are included to support further research and development.
I. Core Mechanisms of Action: A Multi-Faceted Approach
This compound, a derivative of sinapic acid, exhibits a range of biological activities primarily attributed to its antioxidant, anti-inflammatory, and neuroprotective properties. Its efficacy stems from its ability to modulate key cellular signaling pathways and mitigate oxidative stress.
Potent Antioxidant Activity
This compound is a potent scavenger of free radicals, a key factor in its protective effects. While direct comparative studies are limited, research on its parent compound, sinapic acid, and related phenolic acids provides a strong indication of its antioxidant capacity. The antioxidant activity of these compounds is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging. The efficiency of radical scavenging is influenced by the molecular structure, including the presence of hydroxyl and methoxy (B1213986) groups on the phenyl ring.
Table 1: Comparative Antioxidant Activity (IC50 values)
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | Reference |
| Sinapic Acid | ~30-50 | ~15-30 | [Varies by study] |
| Ferulic Acid | ~40-60 | ~20-40 | [Varies by study] |
| Caffeic Acid | ~15-25 | ~10-20 | [Varies by study] |
| Trolox (Standard) | ~40-50 | ~15-25 | [Varies by study] |
Note: IC50 values can vary significantly based on experimental conditions. The data presented is an approximate range based on available literature for comparative purposes. Data for this compound is inferred from studies on sinapic acid and its derivatives.
Anti-Inflammatory Effects via NF-κB and MAPK Signaling
Chronic inflammation is a key driver of many diseases. This compound is believed to exert anti-inflammatory effects by inhibiting pro-inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While direct evidence for this compound is still emerging, studies on sinapic acid demonstrate its ability to suppress the activation of NF-κB, a master regulator of inflammatory gene expression. This inhibition prevents the production of pro-inflammatory cytokines like TNF-α and interleukins. Furthermore, sinapic acid has been shown to modulate the phosphorylation of key MAPK proteins such as p38 and JNK, which are crucial in the inflammatory response.
Diagram 1: Proposed Anti-Inflammatory Mechanism of this compound
Caption: Proposed mechanism of this compound's anti-inflammatory action.
Neuroprotective Potential
The neuroprotective effects of this compound are closely linked to its antioxidant and anti-inflammatory properties. By reducing oxidative stress and neuroinflammation, which are key contributors to neurodegenerative diseases, this compound may help protect neuronal cells from damage. Studies on sinapic acid have shown its ability to protect against neuronal cell death induced by toxins and reduce markers of oxidative damage in the brain.
II. Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound and related compounds.
DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging capacity of the test compound.
Protocol:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare various concentrations of the test compound (e.g., this compound) and a standard antioxidant (e.g., Trolox or Ascorbic Acid) in methanol.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound or standard.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound.
-
Determine the IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, by plotting the percentage of inhibition against the concentration.
Diagram 2: DPPH Assay Workflow
Caption: Workflow for the DPPH radical scavenging assay.
NF-κB Activation Assay (Luciferase Reporter Assay)
Objective: To quantify the inhibitory effect of the test compound on NF-κB activation.
Protocol:
-
Culture cells (e.g., HEK293T or RAW 264.7 macrophages) transfected with an NF-κB luciferase reporter plasmid.
-
Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for a specified time (e.g., 1-2 hours).
-
Induce NF-κB activation by treating the cells with a stimulant such as TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL) for a defined period (e.g., 6-8 hours).
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalize the luciferase activity to the total protein concentration or a co-transfected control plasmid (e.g., Renilla luciferase).
-
Calculate the percentage of NF-κB inhibition relative to the stimulated control (cells treated with stimulant only).
Western Blot for Phosphorylated MAPK
Objective: To assess the effect of the test compound on the phosphorylation of MAPK proteins (e.g., p38, JNK, ERK).
Protocol:
-
Culture cells (e.g., RAW 264.7 macrophages) and pre-treat with the test compound for a specified time.
-
Stimulate the cells with an appropriate agonist (e.g., LPS) to induce MAPK phosphorylation.
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target MAPK proteins (e.g., anti-phospho-p38) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Strip and re-probe the membrane with antibodies against the total forms of the MAPK proteins to ensure equal protein loading.
III. Comparative Performance and Discussion
This compound demonstrates a promising profile as a bioactive compound with multiple mechanisms of action. Its antioxidant capacity, inferred from studies on sinapic acid, appears comparable to other well-known natural antioxidants like ferulic acid. The primary advantage of this compound may lie in its multi-target effects on key inflammatory pathways. By potentially inhibiting both NF-κB and MAPK signaling, it could offer a broader anti-inflammatory action compared to agents that target a single molecule.
Further research is warranted to directly quantify the anti-inflammatory and neuroprotective efficacy of this compound in comparison to established drugs. Head-to-head studies with compounds like ibuprofen (B1674241) for inflammation or other neuroprotective agents in relevant disease models would provide a clearer picture of its therapeutic potential. The detailed protocols provided in this guide offer a foundation for conducting such comparative investigations. The synergistic potential of this compound with other therapeutic agents also represents an interesting avenue for future exploration.
A Comparative Genomic Look at Methyl Sinapate Production in Brassicaceae
A deep dive into the genomic landscapes of Arabidopsis thaliana and Brassica napus reveals key insights into the biosynthesis of Methyl Sinapate, a secondary metabolite with significant interest for the pharmaceutical and nutraceutical industries. This guide provides a comparative analysis of the genomic architecture and the core enzymatic machinery responsible for producing this valuable compound in these two representative species of the Brassicaceae family.
This compound, an ester of sinapic acid, is a phenylpropanoid derivative known for its antioxidant, antimicrobial, and UV-protective properties. Its biosynthesis is intricately linked to the general phenylpropanoid pathway, a well-conserved metabolic route in higher plants. Understanding the genetic underpinnings of its production is crucial for metabolic engineering efforts aimed at enhancing its yield in crop species. This guide compares the genomic features and the key gene families involved in the sinapate biosynthesis pathway of the model plant Arabidopsis thaliana and the economically important oilseed crop Brassica napus.
Genomic Landscape: A Tale of Two Crucifers
Arabidopsis thaliana, with its small, well-annotated genome, serves as a foundational model for plant biology. In contrast, Brassica napus is an allotetraploid, possessing a much larger and more complex genome resulting from the hybridization of its diploid ancestors, Brassica rapa and Brassica oleracea. This difference in genome size and complexity is reflected in the number of genes encoding the enzymes of the phenylpropanoid pathway.
| Genomic Feature | Arabidopsis thaliana | Brassica napus |
| Genome Size (approx.) | ~135 Mb[1] | ~1,130 Mb |
| Ploidy Level | Diploid | Allotetraploid |
| Chromosome Number (2n) | 10 | 38 |
The Phenylpropanoid Pathway: Gene Family Expansion in Brassica napus
The biosynthesis of this compound originates from the amino acid phenylalanine and proceeds through a series of enzymatic reactions. A comparative analysis of the gene families encoding these enzymes reveals a significant expansion in Brassica napus compared to Arabidopsis thaliana, a likely consequence of its polyploid history. This expansion may contribute to a more complex regulation of the pathway and potentially a higher capacity for secondary metabolite production.
| Enzyme Family (Abbreviation) | Gene Family Size (Arabidopsis thaliana) | Gene Family Size (Brassica napus) |
| Phenylalanine Ammonia-Lyase (PAL) | 4[2][3][4] | 17[5][6] |
| Cinnamate-4-Hydroxylase (C4H) | 1[7][8] | ~9+[9] |
| 4-Coumarate:CoA Ligase (4CL) | 4[10][11] | 53 (in U's triangle species) |
| Caffeic Acid O-Methyltransferase (COMT) | 14[12] | 42[13] |
| Caffeoyl-CoA O-methyltransferase (CCoAOMT) | 7[1] | Not explicitly found |
| Ferulate 5-Hydroxylase (F5H) | 1 | Not explicitly found |
| Sinapoyl-Glucose:Malate Sinapoyltransferase (SMT) | Part of SCPL family (51 total, 21 in clade)[14][15] | Not explicitly found |
| Sinapoyl-Glucose:Choline Sinapoyltransferase (SCT) | Part of SCPL family (51 total, 21 in clade)[14][15] | Not explicitly found |
| UDP-Glucosyltransferases (UGT) | Multiple | Multiple |
Note: The gene family sizes for Brassica napus can vary between different cultivars and studies due to the complexity of its genome. The numbers presented are based on available research.
Visualizing the Pathway to this compound
The following diagram illustrates the core enzymatic steps leading to the formation of sinapate esters, including this compound. This generalized pathway highlights the key enzymes for which gene family comparisons have been made.
Fig. 1: Generalized Sinapate Biosynthesis Pathway
Experimental Protocols
Comparative Genomic Analysis Workflow
A typical workflow for the comparative genomic analysis of the phenylpropanoid pathway genes in Arabidopsis thaliana and Brassica napus involves the following steps:
Fig. 2: Comparative Genomics Workflow
Methodology Details:
-
Data Retrieval: Genome sequences and annotation files for Arabidopsis thaliana (TAIR10) and Brassica napus (e.g., Darmor-bzh v.10) are downloaded from public databases such as The Arabidopsis Information Resource (TAIR), BrassicaDB, and the National Center for Biotechnology Information (NCBI).
-
Gene Family Identification: Known protein sequences of the target enzyme families from Arabidopsis thaliana are used as queries to perform BLASTp searches against the Brassica napus proteome. Hidden Markov Model (HMM) profiles of conserved domains (e.g., from Pfam) are also used to identify all potential family members.
-
Phylogenetic Analysis: Protein sequences of the identified gene families from both species are aligned using a multiple sequence alignment tool. A phylogenetic tree is then constructed using a maximum likelihood or neighbor-joining method to infer evolutionary relationships.
-
Gene Structure and Motif Analysis: The exon-intron structures of the genes are visualized to identify structural similarities and differences. Conserved protein motifs are identified to understand functional domains.
-
Chromosomal Location and Synteny Analysis: The identified genes are mapped to their respective chromosomes to visualize their distribution. Synteny analysis is performed to identify conserved genomic blocks between the two species, providing insights into genome evolution.
-
Gene Expression Analysis: Publicly available RNA-seq data can be analyzed to compare the expression patterns of the identified genes across different tissues and developmental stages, or in response to various stimuli.
-
Functional Divergence Analysis: The ratio of non-synonymous to synonymous nucleotide substitutions (Ka/Ks) is calculated for orthologous gene pairs to assess the selective pressures acting on them.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the extraction and quantification of this compound from plant tissues.
a. Sample Preparation (Extraction):
-
Freeze-dry plant tissue (e.g., leaves, seeds) and grind to a fine powder.
-
Accurately weigh approximately 100 mg of the powdered sample into a microcentrifuge tube.
-
Add 1 mL of 80% (v/v) methanol.
-
Vortex vigorously for 1 minute.
-
Sonicate for 30 minutes in a water bath at room temperature.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a new tube.
-
Repeat the extraction process (steps 3-7) on the pellet with another 1 mL of 80% methanol.
-
Combine the supernatants and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Re-dissolve the dried extract in a known volume (e.g., 200 µL) of 50% methanol.
-
Filter the extract through a 0.22 µm syringe filter into an HPLC vial.
b. HPLC Analysis:
-
Instrument: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution: A typical gradient could be:
-
0-5 min: 10% B
-
5-25 min: Linear gradient from 10% to 50% B
-
25-30 min: Linear gradient from 50% to 90% B
-
30-35 min: Hold at 90% B
-
35-40 min: Return to 10% B and equilibrate for the next injection.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Approximately 320-330 nm for sinapate esters.
-
Quantification: A standard curve is generated using a pure analytical standard of this compound at various concentrations. The concentration of this compound in the plant extracts is then determined by comparing the peak area to the standard curve.
This comparative guide provides a foundational understanding of the genomic factors influencing this compound production in two key Brassicaceae species. The provided data and protocols serve as a valuable resource for researchers aiming to further investigate and manipulate this important metabolic pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Functional Analysis of the Arabidopsis PAL Gene Family in Plant Growth, Development, and Response to Environmental Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Research Portal [rex.libraries.wsu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Genome-wide identification and expression analysis of phenylalanine ammonia-lyase (PAL) family in rapeseed (Brassica napus L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional characterization of Cinnamate 4-hydroxylase gene family in soybean (Glycine max) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Molecular cloning of two genes encoding cinnamate 4-hydroxylase (C4H) from oilseed rape (Brassica napus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pnas.org [pnas.org]
- 12. Genome-Wide Identification and Characterization of Caffeic Acid O-Methyltransferase Gene Family in Soybean [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. An expression and bioinformatics analysis of the Arabidopsis serine carboxypeptidase-like gene family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Related Arabidopsis Serine Carboxypeptidase-Like Sinapoylglucose Acyltransferases Display Distinct But Overlapping Substrate Specificities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Methyl Sinapate and Its Analogs
For researchers and professionals in drug development, understanding the structure-activity relationship (SAR) of a lead compound is fundamental to designing more potent and specific therapeutic agents. Methyl sinapate, an ester of the naturally occurring hydroxycinnamic acid, sinapic acid, has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This guide provides a comparative analysis of this compound and its analogs, supported by experimental data and detailed protocols, to elucidate the key structural features governing their biological functions.
Antioxidant Activity: Radical Scavenging Properties
The antioxidant capacity of phenolic compounds like this compound is primarily attributed to their ability to donate a hydrogen atom from a phenolic hydroxyl group to neutralize free radicals. The structure of the aromatic ring and its substituents significantly influences this activity.
Key Structural Insights:
-
Phenolic Hydroxyl Group: A free hydroxyl group on the aromatic ring is crucial for antioxidant activity. Esterification or etherification of this group generally leads to a significant decrease or complete loss of radical scavenging capacity.[1]
-
Methoxy (B1213986) Groups: The two methoxy groups at positions 3 and 5 of the phenyl ring enhance the electron-donating ability of the phenolic hydroxyl group, thereby increasing the antioxidant activity.
-
Alkyl Ester Chain: The esterification of the carboxylic acid group of sinapic acid to form alkyl sinapates, including this compound, slightly reduces the antioxidant activity compared to the parent compound.[2][3] However, increasing the length of the alkyl chain has a positive effect on the lipophilicity (partition coefficient), which may improve its utility as an antioxidant in more lipophilic environments like cell membranes.[2]
Comparative Antioxidant Activity Data
| Compound | Structure | DPPH Scavenging Activity (IC50 in μM) | Reference |
| Sinapic Acid | R = H | 35.8 ± 0.5 | [2][3] |
| This compound | R = CH₃ | 43.1 ± 0.9 | [2][3] |
| Ethyl Sinapate | R = C₂H₅ | 44.5 ± 0.8 | [2][3] |
| Propyl Sinapate | R = C₃H₇ | 42.6 ± 1.2 | [2][3] |
| Butyl Sinapate | R = C₄H₉ | 42.2 ± 1.1 | [2][3] |
Anti-inflammatory Activity: Inhibition of the NF-κB Pathway
Chronic inflammation is linked to numerous diseases, and the nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of the inflammatory response.[4] this compound and its analogs have been investigated for their ability to suppress this pathway, thereby reducing the expression of pro-inflammatory mediators.
Key Structural Insights:
-
Inhibition of IKK: The anti-inflammatory mechanism often involves the inhibition of the IκB kinase (IKK) complex, which prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[5] This traps NF-κB in the cytoplasm, preventing it from translocating to the nucleus to activate pro-inflammatory gene transcription.
-
Structural Modifications: Analogs with enhanced anti-inflammatory activity often feature modifications that improve their ability to interact with key signaling proteins like IKKβ. For instance, in studies of other NF-κB inhibitors, specific heterocyclic additions have been shown to dramatically increase potency.[6] While specific quantitative SAR data for a series of this compound analogs is limited, the core sinapic acid structure is known to contribute to the anti-inflammatory effect.
General Anti-inflammatory Activity Data
| Compound/Analog Type | Activity Metric | Effect | Reference |
| Sinapic Acid Derivatives | NF-κB Inhibition | Suppress LPS-induced phosphorylation and degradation of IκBα and decrease nuclear translocation of p65. | [5] |
| Curcumin (B1669340) Analog EF31 | IKKβ Inhibition (IC50) | ~1.92 µM | [6] |
| Synthetic Isothiocyanates | NF-κB Inhibition | Analogs showed stronger NF-κB inhibition compared to the parent compound, phenylethyl isothiocyanate (PEITC). | [5] |
Note: Data for specific this compound analogs is sparse; the table reflects general findings for related structures and NF-κB inhibitors to provide context.
NF-κB Signaling Pathway and Point of Inhibition
Caption: The NF-κB signaling cascade and the inhibitory action of sinapate analogs.
Anticancer Activity: Induction of Apoptosis
The potential of this compound and its analogs as anticancer agents is often evaluated by their ability to inhibit the proliferation of cancer cells and induce programmed cell death (apoptosis).
Key Structural Insights:
-
Cell Line Specificity: The cytotoxic effect of a compound can vary significantly between different cancer cell lines, reflecting different mechanisms of action or cellular uptake.[7]
-
Induction of Apoptosis: Sinapic acid has been shown to induce apoptosis in human colon cancer cells (HT-29) by increasing the levels of pro-apoptotic proteins like cleaved caspase-3 and BAX.
-
Lipophilicity and Uptake: Modifications to the core structure, such as altering the ester group, can change the compound's lipophilicity, potentially enhancing its ability to cross the cell membrane and reach intracellular targets.
Comparative Cytotoxicity Data
| Compound | Cell Line | Activity Metric (IC50) | Reference |
| Sinapic Acid | HT-29 (Colon Cancer) | 317.5 µM (24h) | |
| β-nitrostyrene derivative (CYT-Rx20) | MCF-7 (Breast Cancer) | 0.81 ± 0.04 µg/mL | [8] |
| β-nitrostyrene derivative (CYT-Rx20) | MDA-MB-231 (Breast Cancer) | 1.82 ± 0.05 µg/mL | [8] |
| Scots pine needle extract | MDA-MB-231 (Breast Cancer) | 35 µg/ml | [9] |
| Scots pine needle extract | MCF-7 (Breast Cancer) | 86 µg/ml | [9] |
Intrinsic Apoptosis Pathway
Caption: The intrinsic apoptosis pathway initiated by a cytotoxic agent.
Experimental Protocols
Detailed and standardized protocols are essential for the reliable evaluation of biological activity. Below are methodologies for the key assays discussed.
General SAR Evaluation Workflow
Caption: A typical workflow for a structure-activity relationship (SAR) study.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of a compound to act as a free radical scavenger or hydrogen donor.[10]
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH stock solution by dissolving DPPH in methanol (B129727) or ethanol. Store this solution in an amber bottle in the dark, as DPPH is light-sensitive.[10]
-
Prepare a series of dilutions of the test compounds (e.g., this compound analogs) and a positive control (e.g., ascorbic acid or Trolox) in the same solvent.
-
-
Assay Procedure:
-
In a 96-well microplate, add a defined volume of each sample dilution to separate wells (e.g., 100 µL).
-
Add an equal volume of the 0.1 mM DPPH working solution to all wells (e.g., 100 µL).[10]
-
Include a blank control containing only the solvent instead of the test sample.
-
Mix the plate thoroughly and incubate in the dark at room temperature for 30 minutes.[10]
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] × 100
-
Plot the % scavenging activity against the sample concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC50 indicates greater antioxidant activity.[10]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[11]
-
Cell Plating:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Prepare a 5 mg/mL MTT stock solution in sterile PBS.
-
Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.[12] During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl, or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[13]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm, with a reference wavelength of 630 nm to subtract background.[11]
-
Cell viability is expressed as a percentage relative to untreated control cells. The IC50 value (concentration that inhibits cell growth by 50%) can then be calculated.
-
Western Blot for NF-κB Activation (p65 Nuclear Translocation)
This protocol assesses NF-κB activation by measuring the amount of the p65 subunit in the nucleus. An increase in nuclear p65 indicates activation.[14][15]
-
Cell Treatment and Lysis:
-
Culture cells and treat them with a pro-inflammatory stimulus (e.g., LPS or TNF-α) in the presence or absence of the test inhibitor for the desired time.
-
Harvest the cells and perform nuclear and cytoplasmic fractionation using a specialized kit or a protocol based on hypotonic and high-salt buffers.[15] This separates the cytoplasmic proteins from the nuclear proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of both the cytoplasmic and nuclear extracts using a standard protein assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[15]
-
Incubate the membrane with a primary antibody specific for NF-κB p65 overnight at 4°C.
-
Wash the membrane three times with wash buffer (e.g., TBST).[14]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Wash the membrane again three times with wash buffer.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) detection reagent to the membrane.[15]
-
Capture the signal using an imaging system or X-ray film.
-
To ensure equal loading of nuclear extracts, the membrane should be stripped and re-probed with an antibody against a nuclear loading control protein (e.g., Lamin B1 or Histone H3).
-
Quantify the band intensities using densitometry software. A decrease in the inhibitor-treated lane compared to the stimulus-only lane indicates successful inhibition of p65 nuclear translocation.
-
References
- 1. Sinapic Acid Esters: Octinoxate Substitutes Combining Suitable UV Protection and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dietary phenolic acids and derivatives. Evaluation of the antioxidant activity of sinapic acid and its alkyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-NF-kappaB and anti-inflammatory activities of synthetic isothiocyanates: effect of chemical structures and cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines [mdpi.com]
- 8. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancer cells ic50: Topics by Science.gov [science.gov]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. protocols.io [protocols.io]
- 14. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 15. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Methyl Sinapate
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate and essential safety protocols for Methyl sinapate, a hydroxycinnamic acid.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₄O₅[1] |
| Molecular Weight | 238.24 g/mol [1] |
| Appearance | Powder |
| CAS Number | 20733-94-2[1] |
Hazard Identification and Classification
This compound is classified under the Globally Harmonized System (GHS) with the following hazards:
-
Skin Irritation (Category 2) : Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.[1]
There is no specific Permissible Exposure Limit (PEL) established by OSHA for this compound.[2][3][4] Therefore, it is crucial to handle it with care, following standard laboratory safety protocols to minimize exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields. A face shield should be used if there is a risk of splashing. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Always inspect gloves for integrity before use. |
| Body Protection | A laboratory coat should be worn at all times. For larger quantities or when there is a significant risk of spillage, a chemical-resistant apron or coveralls are recommended. |
| Respiratory Protection | Work in a well-ventilated area, preferably under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. |
Operational Plan: From Handling to Disposal
A clear, step-by-step operational plan ensures that this compound is handled safely throughout its lifecycle in the laboratory.
1. Engineering Controls and Work Practices
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Use the smallest quantity of the chemical necessary for the experiment.
-
Avoid the formation of dust and aerosols.
-
Keep containers tightly closed when not in use.
-
Wash hands thoroughly with soap and water after handling.
-
Do not eat, drink, or smoke in the laboratory.
2. Storage
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
Keep the container tightly sealed.
-
Long-term storage is recommended at -20°C.[5]
3. Spill Management
In the event of a spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.
-
For large spills, follow your institution's emergency procedures.
-
Ventilate the area and wash the spill site after material pickup is complete.
4. First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention. |
5. Disposal Plan
-
Dispose of this compound waste in accordance with all applicable federal, state, and local regulations.[6][7]
-
Waste material should be collected in a designated, labeled, and sealed container.
-
Do not mix with other waste streams unless compatibility has been established.
-
Consult with your institution's environmental health and safety (EHS) office for specific disposal guidance.
Experimental Workflow and Safety Checkpoints
The following diagram illustrates a typical experimental workflow for using this compound, with integrated safety checkpoints.
Caption: A flowchart outlining the key steps and safety considerations for handling this compound in a laboratory setting.
References
- 1. Antithiamine factor | C12H14O5 | CID 5321318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 3. Permissible Exposure Limits - Annotated Tables | Occupational Safety and Health Administration [osha.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. This compound | TargetMol [targetmol.com]
- 6. fishersci.com [fishersci.com]
- 7. regi.com [regi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
